molecular formula C13H12BrNO2S B188520 N-Benzyl-4-bromobenzenesulfonamide CAS No. 3609-87-8

N-Benzyl-4-bromobenzenesulfonamide

Cat. No.: B188520
CAS No.: 3609-87-8
M. Wt: 326.21 g/mol
InChI Key: KBFYMIDQZWIKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C13H12BrNO2S and its molecular weight is 326.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFYMIDQZWIKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341249
Record name N-Benzyl-4-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3609-87-8
Record name N-Benzyl-4-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Benzyl-4-bromobenzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N-Benzyl-4-bromobenzenesulfonamide

Introduction

This compound is a synthetic organic compound belonging to the sulfonamide class. Characterized by a benzyl group and a 4-bromophenyl group attached to a central sulfonamide core, this molecule serves as a valuable building block in medicinal chemistry and organic synthesis. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, and the presence of a bromine atom on one of the aromatic rings provides a reactive handle for further chemical modification, such as transition-metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Physicochemical Properties

This compound is typically a white to off-white solid at room temperature.[1] Its fundamental properties are crucial for its handling, storage, and application in synthetic protocols. The key physicochemical data are summarized in the table below.

PropertyValueSource(s)
CAS Number 3609-87-8[2][3]
Molecular Formula C₁₃H₁₂BrNO₂S[1][3]
Molecular Weight 326.2 g/mol [3]
Appearance White powder[1]
Melting Point 102-104 °C[2]
Boiling Point 447.4 °C at 760 mmHg (Predicted)[2]
Density 1.503 g/cm³ (Predicted)[2]
Storage Room temperature, sealed in a dry environment[3][4]

Synthesis and Mechanistic Insight

The most direct and common method for synthesizing this compound is via a nucleophilic substitution reaction. This involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine.

Causality of Experimental Design: In this reaction, the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride. The sulfonyl chloride is an excellent electrophile due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard for this type of reaction as it effectively dissolves the reactants without interfering with the reaction mechanism.

General Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Core Reaction cluster_product Product A 4-Bromobenzenesulfonyl Chloride D Nucleophilic Attack & HCl Quenching A->D B Benzylamine B->D C Base (e.g., Pyridine) Solvent (e.g., DCM) C->D Facilitates reaction E This compound D->E Forms product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add 4-bromobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Addition of Reagents: In a separate flask, prepare a solution of benzylamine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the benzylamine/pyridine solution dropwise to the stirred solution of 4-bromobenzenesulfonyl chloride at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine and benzylamine), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The expected spectral data are summarized below.

TechniqueCharacteristic Features
¹H NMR ~7.7-7.8 ppm (d, 2H): Aromatic protons ortho to the SO₂ group. ~7.6-7.7 ppm (d, 2H): Aromatic protons ortho to the Br atom. ~7.2-7.4 ppm (m, 5H): Protons of the benzyl phenyl ring. ~4.8-5.0 ppm (t, 1H): Sulfonamide N-H proton (can be broad, may exchange with D₂O). ~4.1-4.3 ppm (d, 2H): Benzylic CH₂ protons.
¹³C NMR ~140-142 ppm: Quaternary carbon attached to SO₂. ~137-139 ppm: Quaternary carbon of the benzyl ring. ~132-133 ppm: Aromatic C-H carbons ortho to Br. ~127-129 ppm: Aromatic carbons of the benzyl ring and ortho to SO₂. ~126-127 ppm: Quaternary carbon attached to Br. ~47-49 ppm: Benzylic CH₂ carbon.
IR (cm⁻¹) ~3250-3350: N-H stretching vibration (sharp to medium). ~3030-3100: Aromatic C-H stretching. ~2850-2950: Aliphatic C-H stretching (benzylic CH₂). ~1320-1350: Asymmetric SO₂ stretching (strong). ~1150-1170: Symmetric SO₂ stretching (strong). ~900-930: S-N stretching.[5]
Mass Spec. [M]+•: Isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 325 and 327. Key Fragments: Loss of benzyl (C₇H₇, m/z 91), loss of SO₂ (m/z 64), bromophenyl fragment (C₆H₄Br, m/z 155/157).

Note: NMR chemical shifts are approximate and can vary based on the solvent and concentration used. Data is extrapolated from foundational principles and spectral data of analogous structures.[6][7][8]

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dictated by its key functional groups: the acidic sulfonamide proton, the two aromatic rings, and the carbon-bromine bond.

  • Acidity of the N-H Bond: The proton on the sulfonamide nitrogen is moderately acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. It can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then undergo further reactions, such as alkylation or acylation, to produce N,N-disubstituted sulfonamides.

  • Electrophilic Aromatic Substitution: Both aromatic rings can undergo electrophilic aromatic substitution, but their reactivity is different.

    • Bromophenyl Ring: This ring is strongly deactivated by the electron-withdrawing sulfonyl group (-SO₂NHBn), which is a meta-director. Therefore, electrophilic substitution on this ring is difficult and would occur at the positions meta to the sulfonyl group (ortho to the bromine).

    • Benzyl Ring: This ring is not directly attached to the deactivating sulfonyl group and will react more like a typical monosubstituted benzene ring, with substitution occurring at the ortho and para positions.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the most versatile site for synthetic modification. It serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents (alkyl, aryl, vinyl, alkynyl, amino groups), making this compound a key intermediate for building molecular complexity.[9]

Illustrative Reaction: Suzuki Cross-Coupling

G cluster_main Suzuki Cross-Coupling Reaction Start This compound Product 4-Substituted-N-benzyl- benzenesulfonamide Start->Product + mid BoronicAcid R-B(OH)₂ (Aryl or Vinyl Boronic Acid) BoronicAcid->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Base mid->Product   Pd(0) Catalyst, Base   

Caption: Suzuki coupling reaction using this compound.

Applications and Significance

The N-benzylbenzenesulfonamide scaffold is present in various biologically active compounds.[10] While this compound itself is primarily a synthetic intermediate, its derivatives are of significant interest. Structurally related sulfonamides have demonstrated potential as:

  • Anticancer Agents: The 4-halobenzenesulfonamide core is a recognized motif in the design of compounds with antitumor activity.[7]

  • Neuroprotective Agents: N-substituted sulfonamides are investigated as inhibitors of cholinesterases, which are key targets in the treatment of neurodegenerative diseases like Alzheimer's.[7]

  • Protein Degrader Building Blocks: This compound is classified within families of chemicals used to construct more complex molecules like PROTACs (Proteolysis Targeting Chimeras).[3]

Its utility lies in its ability to be readily synthesized and subsequently functionalized via its reactive bromine handle, providing a gateway to diverse chemical libraries for drug discovery and materials science.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Although comprehensive toxicity data is not available, the Safety Data Sheet (SDS) provides essential guidance.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[2]

  • Handling: Avoid dust formation and inhalation. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[2]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]

    • Inhalation: Move the person into fresh air.[2]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] In all cases of exposure, consult a physician.[2]

Conclusion

This compound is a well-defined organic compound with a rich chemistry that makes it a highly useful synthetic intermediate. Its straightforward synthesis, combined with the versatile reactivity of its carbon-bromine bond for cross-coupling reactions, positions it as a key building block for creating complex molecular architectures. The established biological relevance of the sulfonamide scaffold further enhances its importance for researchers in drug development and medicinal chemistry. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in a research setting.

References

  • N-BENZYL 4-BROMOBENZENESULFONAMIDE (CAS No. 3609-87-8) SDS. Guidechem.

  • N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams. CP Lab Safety.

  • N-benzyl-4-bromo-benzenesulfonamide. HENAN NEW BLUE CHEMICAL CO.,LTD.

  • N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities. Benchchem.

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

  • N-Benzyl-4-chlorobenzenesulfonamide | CAS 10504-90-2. Benchchem.

  • This compound | CAS 3609-87-8. BLD Pharm.

  • An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Benchchem.

  • n-benzyl 4-bromobenzenesulfonamide(3609-87-8)ir1. ChemicalBook.

  • N-BENZYL 4-BROMOBENZENESULFONAMIDE(3609-87-8) IR2 spectrum. ChemicalBook.

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

  • n-Benzyl-4-bromobenzamide | C14H12BrNO | CID 781117. PubChem.

  • SAFETY DATA SHEET - N-Benzylbenzamide. Fisher Scientific.

  • SAFETY DATA SHEET - N-(Benzyl)benzenesulfonamide. Fisher Scientific.

  • SAFETY DATA SHEET - Benzyl bromide. Sigma-Aldrich.

  • N-Benzyl-4-bromo-N-methylbenzenesulfonamide | CAS 333434-62-1. BLD Pharm.

  • 3609-87-8(N-BENZYL 4-BROMOBENZENESULFONAMIDE) Product Description. ChemicalBook.

  • N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide | CAS 864685-53-0. Santa Cruz Biotechnology.

  • A Comparative Guide to the Reactivity of N-Benzyl-2-bromo-3-methylbenzamide and N-Benzyl-4-bromo-3-methylbenzamide. Benchchem.

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.

  • Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A.

  • N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry.

  • 4-Bromobenzenesulfonamide. Sigma-Aldrich.

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

  • Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan.

  • Preparation method of benzyl bromide. Google Patents.

  • N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. PubChem.

  • Reactions at the benzylic position. Khan Academy.

  • N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S | CID 4347. PubChem.

Sources

N-Benzyl-4-bromobenzenesulfonamide CAS number 3609-87-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Benzyl-4-bromobenzenesulfonamide (CAS 3609-87-8)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key organic compound with significant utility in medicinal chemistry and synthetic research. We delve into its fundamental physicochemical properties, outline robust synthetic and analytical methodologies, and explore its chemical reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and potential applications of this versatile molecule. By grounding our discussion in established chemical principles and citing authoritative literature, we aim to provide a self-validating resource that explains not just the 'how' but the critical 'why' behind experimental choices.

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry. Since the discovery of Prontosil, the first commercially available antibacterial agent, sulfonamide-containing compounds (sulfa drugs) have become indispensable therapeutic agents.[1] Their initial success in treating bacterial infections paved the way for the antibiotic revolution.[1][2] Today, the applications of the sulfonamide scaffold have expanded dramatically, encompassing a wide array of biological activities, including antimicrobial, antiviral, anticancer, antidiabetic, and anti-inflammatory properties.[3][4][5]

Compounds featuring this moiety are known to target various enzymes, such as carbonic anhydrase (implicated in glaucoma and certain cancers) and dihydropteroate synthase (DHPS) in bacteria.[1][2][5] this compound (CAS 3609-87-8) is a specific derivative within this broad class. It serves as a crucial building block and intermediate in the synthesis of more complex, pharmacologically active molecules.[6][7] Its structure, combining a brominated aromatic ring, a sulfonamide linker, and a benzyl group, offers multiple points for chemical modification, making it a valuable tool for developing new therapeutic leads and molecular probes.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation for its effective application in research and synthesis.

PropertyValueSource(s)
CAS Number 3609-87-8[6][8][9]
Molecular Formula C₁₃H₁₂BrNO₂S[6][10][11]
Molecular Weight 326.21 g/mol [8][10][11]
Appearance White powder[7]
Melting Point 102-104 °C[9]
Storage Room temperature, sealed in dry conditions[6][10]
Purity (Typical) ≥95-98%[6][8]
Classification Organic Building Block, Protein Degrader Building Block[6][10]

Synthesis and Mechanistic Considerations

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and benzylamine.[12][13]

Primary Synthetic Pathway: Nucleophilic Acyl Substitution

This reaction involves the attack of the nucleophilic nitrogen atom of benzylamine on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride.[13] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_conditions Conditions r1 4-Bromobenzenesulfonyl Chloride p1 This compound r1->p1 Electrophile r2 Benzylamine r2->p1 Nucleophile c1 Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) b1 HCl Byproduct (Neutralized by Base) p1->b1 Forms

Caption: Primary synthesis workflow for this compound.

Detailed Experimental Protocol

Causality: This protocol is designed for high yield and purity. The use of an anhydrous solvent prevents the hydrolysis of the reactive sulfonyl chloride starting material, which would form the unreactive 4-bromobenzenesulfonic acid.[14] The dropwise addition of the sulfonyl chloride controls the exothermic nature of the reaction.

Materials:

  • 4-Bromobenzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Pyridine (1.2 eq) or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.05 eq) and pyridine (1.2 eq) in anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.[14]

  • Work-up: Quench the reaction by adding 1 M HCl to neutralize excess base. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. The acid wash removes residual amine and base, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[15]

Alternative Synthetic Strategies

While direct sulfonylation is common, N-alkylation of the parent 4-bromobenzenesulfonamide with an appropriate benzyl halide or benzyl alcohol is also a viable route.[16][17] Modern catalytic methods, such as manganese-catalyzed "borrowing hydrogen" approaches, allow for the efficient N-alkylation of sulfonamides using alcohols as the alkylating agents, presenting a greener alternative.[18]

Spectroscopic Characterization & Analysis

Structural confirmation and purity assessment are critical. The following protocols outline the standard analytical techniques used to characterize this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis prep Dissolve sample in appropriate solvent (e.g., CDCl₃, MeOH, KBr pellet) nmr NMR (¹H, ¹³C) Structural Elucidation prep->nmr ir FT-IR Functional Group ID prep->ir ms Mass Spec (ESI-MS) Molecular Weight prep->ms data Data Interpretation & Structure Confirmation nmr->data ir->data ms->data

Caption: General workflow for the spectroscopic analysis of the title compound.

Expected Spectroscopic Data

While actual spectra should be acquired for definitive confirmation[19][20], the expected data based on the molecular structure are as follows:

TechniqueExpected ObservationsRationale
¹H NMR Signals in the aromatic region (~7.2-7.9 ppm) corresponding to the 8 protons of the two benzene rings. A singlet or triplet for the N-H proton (variable chemical shift). A singlet or doublet for the 2 benzylic (-CH₂-) protons.The distinct electronic environments of the aromatic protons and the characteristic benzylic and amide protons provide a clear fingerprint of the molecule's carbon-hydrogen framework.[12][21]
¹³C NMR Multiple signals in the aromatic region (~120-145 ppm) for the carbon atoms of the benzene rings. A signal for the benzylic carbon (~45-55 ppm).Confirms the number of unique carbon environments in the molecule.
FT-IR Strong absorptions around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹ (asymmetric and symmetric S=O stretching). A peak around 3200-3300 cm⁻¹ (N-H stretching). Absorptions in the 3000-3100 cm⁻¹ region (aromatic C-H stretching) and ~1600 cm⁻¹ (C=C stretching). A peak corresponding to the C-Br bond.Infrared spectroscopy is invaluable for identifying key functional groups, particularly the characteristic sulfonamide S=O and N-H bonds.[21]
Mass Spec. A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight (326.21). A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).Provides definitive confirmation of the molecular weight and elemental composition (specifically the presence of bromine).[22]
General Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[22]

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectra for interpretation.[22]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Place a small amount of the solid sample directly on the crystal of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[22]

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution into a high-resolution mass spectrometer with an electrospray ionization (ESI) source to obtain the mass-to-charge ratio.[22]

Reactivity and Synthetic Potential

This compound possesses several reactive sites that can be exploited for further synthetic transformations.

  • N-H Acidity: The proton on the sulfonamide nitrogen is acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile, allowing for further N-alkylation or N-arylation to generate tertiary sulfonamides.[17] This is a key step in building molecular complexity.

  • Benzylic Position Reactivity: The C-H bonds of the methylene (-CH₂-) bridge are known as benzylic positions. They are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical.[23] This site is susceptible to free-radical reactions (e.g., bromination) and oxidation.[24]

  • Aromatic Rings: Both the 4-bromophenyl and the benzyl phenyl rings can undergo electrophilic aromatic substitution. The 4-bromophenyl ring is deactivated by both the bromo and the sulfonamide groups, while the benzyl ring is activated by the attached alkyl group. Reaction conditions will dictate the site of further functionalization.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in numerous compounds with significant pharmacological relevance. Its primary role is as a versatile chemical intermediate.

  • Building Block for Drug Discovery: It is classified as a "Protein Degrader Building Block," indicating its utility in constructing molecules for targeted protein degradation (e.g., PROTACs), a cutting-edge area of drug discovery.[6]

  • Scaffold for Biologically Active Molecules: The N-benzyl benzenesulfonamide core is found in inhibitors of enzymes like γ-secretase, which is a target in Alzheimer's disease research.[12] Structurally similar molecules, such as N-benzyl-4-chlorobenzenesulfonamide, serve as scaffolds for developing novel anticancer and neuroprotective agents.[25]

  • Foundation for Structure-Activity Relationship (SAR) Studies: The compound provides a platform for SAR studies. Modifications at the benzyl ring, the bromo-position, or the sulfonamide nitrogen can be systematically performed to probe how structural changes affect biological activity against a chosen target.

G center Sulfonamide Scaffold a1 Anticancer center->a1 a2 Antimicrobial center->a2 a3 Anti-inflammatory center->a3 a4 Antidiabetic center->a4 a5 Neuroprotection center->a5 a6 Diuretics center->a6

Caption: Diverse therapeutic applications derived from the sulfonamide scaffold.

Conclusion

This compound (CAS 3609-87-8) is more than a simple chemical; it is a strategically important building block for advancing pharmaceutical research. Its straightforward synthesis, well-defined physicochemical properties, and multiple points for chemical modification make it an invaluable tool for medicinal chemists and synthetic researchers. This guide has provided a detailed, technically grounded framework for understanding and utilizing this compound, from its synthesis and characterization to its potential applications in the development of next-generation therapeutics.

References

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. 3

  • Vertex AI Search. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved January 15, 2026. 2

  • CP Lab Safety. (n.d.). N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams. Retrieved January 15, 2026. Link

  • AK Scientific, Inc. (n.d.). 3609-87-8 N-Benzyl 4-bromobenzenesulfonamide. Retrieved January 15, 2026. Link

  • Oudaha, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. Link

  • Cogent Chemistry. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Cogent Chemistry, 9(1). Link

  • King-Pharm. (n.d.). 3609-87-8 N-BENZYL 4-BROMOBENZENESULFONAMIDE. Retrieved January 15, 2026. Link

  • BLD Pharm. (n.d.). 3609-87-8|this compound. Retrieved January 15, 2026. Link

  • BenchChem. (2025). N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities. Retrieved January 15, 2026. Link

  • Santa Cruz Biotechnology, Inc. (n.d.). N-Benzyl-4-bromobenzenesulphonamide. Retrieved January 15, 2026. Link

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 15, 2026. Link

  • Royal Society of Chemistry. (2018). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry. Link

  • ResearchGate. (n.d.). Catalytic N‐Alkylation of Sulfonamides. Retrieved January 15, 2026. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Retrieved January 15, 2026. Link

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Link

  • PubChem. (n.d.). n-Benzyl-4-bromobenzamide. Retrieved January 15, 2026. Link

  • BenchChem. (n.d.). N-Benzyl-4-chlorobenzenesulfonamide. Retrieved January 15, 2026. Link

  • HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). N-benzyl-4-bromo-benzenesulfonamide. Retrieved January 15, 2026. Link

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Link

  • BenchChem. (2025). Technical Support Center: Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Retrieved January 15, 2026. Link

  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(4), 405-412. Link

  • BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols. Retrieved January 15, 2026. Link

  • BLD Pharm. (n.d.). 333434-62-1|N-Benzyl-4-bromo-N-methylbenzenesulfonamide. Retrieved January 15, 2026. Link

  • PubChem. (n.d.). N-Benzyl-N-phenyl-4-bromobenzamide. Retrieved January 15, 2026. Link

  • BenchChem. (2025). Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. Retrieved January 15, 2026. Link

  • BenchChem. (n.d.). N-Benzyl-4-butoxybenzenesulfonamide Research Chemical. Retrieved January 15, 2026. Link

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved January 15, 2026. Link

  • BenchChem. (2025). Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide in Antimicrobial Agent Development. Retrieved January 15, 2026. Link

  • Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 623. Link

  • ChemicalBook. (n.d.). n-benzyl 4-bromobenzenesulfonamide(3609-87-8)ir1. Retrieved January 15, 2026. Link

  • The Royal Society of Chemistry. (2013). Supplementary material: Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. Chemical Science. Link

  • BenchChem. (2025). A Comparative Guide to the Reactivity of N-Benzyl-2-bromo-3-methylbenzamide and N-Benzyl-4-bromo-3-methylbenzamide. Retrieved January 15, 2026. Link

  • BIOCELL. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. BIOCELL, 48(2), 263-269. Link

  • Pakistan Journal of Pharmaceutical Sciences. (2019). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 32(5), 2235-2241. Link

  • ChemicalBook. (n.d.). N-BENZYL 4-BROMOBENZENESULFONAMIDE(3609-87-8) IR2 spectrum. Retrieved January 15, 2026. Link

  • PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. Retrieved January 15, 2026. Link

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved January 15, 2026. Link

  • Frontiers in Immunology. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology, 14, 1146602. Link

  • Shouguang Nuomeng Chemical Co., Ltd. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?. Retrieved January 15, 2026. Link

  • Wikipedia. (n.d.). Benzyl group. Retrieved January 15, 2026. Link

  • Wiessler, M., Romruen, K., & Pool, B. L. (1983). Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. Carcinogenesis, 4(7), 867–871. Link

Sources

An In-depth Technical Guide to the Molecular Structure of N-Benzyl-4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and physicochemical properties of N-Benzyl-4-bromobenzenesulfonamide. This compound, belonging to the sulfonamide class of molecules, is a valuable building block in medicinal chemistry and organic synthesis. This document delves into the intricacies of its molecular architecture, supported by spectroscopic and analytical data. Furthermore, it outlines a detailed, field-proven protocol for its synthesis and purification, explaining the rationale behind key experimental choices. The guide also touches upon the compound's potential reactivity and biological significance, drawing from the established knowledge of related benzenesulfonamide derivatives. This resource is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization and further investigation of this compound.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities.[1] From their initial discovery as antibacterial agents to their current applications as anticancer, antiviral, and anti-inflammatory drugs, sulfonamides have proven to be a privileged scaffold in drug design. The unique electronic and structural properties of the sulfonamide moiety, including its ability to act as a hydrogen bond donor and acceptor, contribute to its effective binding to various biological targets.

This compound (CAS No: 3609-87-8) is a member of this important class of compounds, featuring a benzyl group attached to the sulfonamide nitrogen and a bromine atom on the phenyl ring.[2][3] This specific substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of targeted protein degraders and other novel therapeutics.[2][3] Understanding the detailed molecular structure of this compound is paramount for predicting its reactivity, designing derivatives with desired properties, and elucidating its potential mechanisms of action.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₁₃H₁₂BrNO₂S, with a molecular weight of approximately 326.21 g/mol .[2][3] The molecule can be deconstructed into three key components: the 4-bromobenzenesulfonyl group, the sulfonamide linkage, and the N-benzyl substituent.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product 4-Bromobenzenesulfonyl\nChloride 4-Bromobenzenesulfonyl Chloride Reaction in\nappropriate solvent\n(e.g., Dichloromethane) Reaction in appropriate solvent (e.g., Dichloromethane) 4-Bromobenzenesulfonyl\nChloride->Reaction in\nappropriate solvent\n(e.g., Dichloromethane) Benzylamine Benzylamine Benzylamine->Reaction in\nappropriate solvent\n(e.g., Dichloromethane) Base (e.g., Pyridine or Triethylamine)\nto neutralize HCl byproduct Base (e.g., Pyridine or Triethylamine) to neutralize HCl byproduct Reaction in\nappropriate solvent\n(e.g., Dichloromethane)->Base (e.g., Pyridine or Triethylamine)\nto neutralize HCl byproduct Stirring at\nroom temperature Stirring at room temperature Base (e.g., Pyridine or Triethylamine)\nto neutralize HCl byproduct->Stirring at\nroom temperature Aqueous wash\nto remove salts Aqueous wash to remove salts Stirring at\nroom temperature->Aqueous wash\nto remove salts Drying of\norganic layer Drying of organic layer Aqueous wash\nto remove salts->Drying of\norganic layer Solvent evaporation Solvent evaporation Drying of\norganic layer->Solvent evaporation Recrystallization\n(e.g., from Ethanol/Water) Recrystallization (e.g., from Ethanol/Water) Solvent evaporation->Recrystallization\n(e.g., from Ethanol/Water) This compound This compound Recrystallization\n(e.g., from Ethanol/Water)->this compound

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Bromobenzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base and Nucleophile: To the stirred solution, add pyridine or triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq) at 0 °C (ice bath). The addition of the base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the benzylamine, rendering it non-nucleophilic.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

  • Work-up:

    • Upon completion of the reaction, dilute the mixture with dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a solid. Recrystallization is an effective method for purification.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add deionized water until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystal formation.

    • Collect the pure crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. While a complete, publicly available dataset for this specific molecule is not readily found in peer-reviewed literature, the expected spectral data can be reliably predicted based on the analysis of its structural components and data from closely related analogs.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR * Aromatic protons (4-bromobenzenesulfonyl): Two doublets in the range of δ 7.6-7.9 ppm. * Aromatic protons (benzyl): A multiplet in the range of δ 7.2-7.4 ppm. * Benzylic protons (-CH₂-): A doublet around δ 4.1-4.3 ppm. * Sulfonamide proton (-NH-): A broad singlet or triplet (depending on coupling) around δ 5.0-6.0 ppm.
¹³C NMR * Aromatic carbons (4-bromobenzenesulfonyl): Peaks in the range of δ 125-140 ppm, with the carbon attached to bromine showing a characteristic upfield shift. * Aromatic carbons (benzyl): Peaks in the range of δ 127-138 ppm. * Benzylic carbon (-CH₂-): A peak around δ 47 ppm.
IR (Infrared) Spectroscopy * N-H stretch: A peak in the range of 3200-3300 cm⁻¹. * C-H stretch (aromatic): Peaks above 3000 cm⁻¹. * C-H stretch (aliphatic): Peaks below 3000 cm⁻¹. * S=O stretch (asymmetric and symmetric): Two strong peaks in the ranges of 1320-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. * C-Br stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS) * The molecular ion peak (M⁺) corresponding to the exact mass of C₁₃H₁₂BrNO₂S. * Characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). * Fragmentation pattern showing the loss of the benzyl group, the 4-bromophenyl group, and SO₂.

Reactivity and Potential Applications

The molecular structure of this compound offers several avenues for further chemical modification, making it a valuable synthetic intermediate.

  • N-Alkylation/Arylation: The acidic proton on the sulfonamide nitrogen can be removed by a strong base, and the resulting anion can react with various electrophiles to introduce different substituents on the nitrogen atom. [4]* Reactions at the Benzylic Position: The benzylic C-H bonds are activated and can undergo reactions such as free-radical bromination or oxidation.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of functional groups at this position.

From a biological perspective, the benzenesulfonamide scaffold is known to exhibit a broad range of pharmacological activities. [5]Derivatives of 4-bromobenzenesulfonamide have been investigated for their potential as antimicrobial and anticancer agents. [6]The N-benzyl substituent can enhance lipophilicity, which may improve cell permeability and interaction with hydrophobic binding pockets in biological targets. Further research into the biological activities of this compound and its derivatives is a promising area of investigation.

Conclusion

This compound is a well-defined chemical entity with a molecular structure that lends itself to a variety of applications in organic synthesis and medicinal chemistry. This technical guide has provided a detailed overview of its structural features, a robust protocol for its synthesis, and an analysis of its key physicochemical properties based on established spectroscopic principles. The versatility of this molecule, stemming from its multiple reactive sites, positions it as a valuable building block for the creation of novel compounds with potential therapeutic applications. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further exploration into the chemistry and biology of this and related sulfonamide derivatives.

References

  • Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide deriv
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL not available)
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - ResearchGate. (2020). Retrieved from [Link]

  • N-Benzyl-4-chlorobenzenesulfonamide|CAS 10504-90-2 - Benchchem. (URL not available)
  • N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities - Benchchem. (URL not available)
  • An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonamide - Benchchem. (URL not available)
  • N-Benzyl-4-chlorobenzenesulfonamide|CAS 10504-90-2 - Benchchem. (URL not available)
  • 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study - PubMed. (2025). Retrieved from [Link]

  • n-benzyl 4-bromobenzenesulfonamide(3609-87-8)ir1 - ChemicalBook. (URL not available)
  • Selected drugs with N-aryl sulfonamide structure motif - ResearchG
  • N-BENZYL 4-BROMOBENZENESULFONAMIDE(3609-87-8) IR2 spectrum - ChemicalBook. (URL not available)
  • 1 H NMR and 13 C NMR of the prepared compounds.
  • N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams - CP Lab Safety. (URL not available)
  • N-Benzyl 3-bromo-4-methylbenzenesulfonamide - CymitQuimica. (URL not available)
  • 3609-87-8|this compound|BLD Pharm. (URL not available)
  • N-benzyl-N,4-dimethylbenzenesulfonamide (3a) - The Royal Society of Chemistry. (URL not available)
  • N-benzyl-4-bromo-benzenesulfonamide - HENAN NEW BLUE CHEMICAL CO.,LTD. (URL not available)
  • 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem. (URL not available)
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S | CID 4347 - PubChem. (URL not available)
  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed. (2024). Retrieved from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. (2019). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of N-Benzyl-4-bromobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The sulfonamide scaffold is a cornerstone of medicinal chemistry, historically significant as the first class of systemic chemotherapeutic agents and remaining a privileged structure in modern drug discovery.[1][2] This guide provides a comprehensive technical overview of the biological activities associated with a specific subclass: N-Benzyl-4-bromobenzenesulfonamide derivatives. These compounds merge three key pharmacophoric elements: the versatile benzenesulfonamide core, a lipophilic N-benzyl group that can modulate pharmacokinetics and target interactions, and a bromine substituent known to enhance biological potency through halogen bonding and altered electronic properties.[2] While direct research on the parent this compound is limited, this document synthesizes data from structurally related analogues to build a robust profile of their potential therapeutic applications. We will explore the synthesis, anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of this chemical class. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to equip researchers and drug development professionals with the foundational knowledge to explore this promising area.

Section 1: The Sulfonamide Scaffold: A Legacy of Therapeutic Versatility

The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first drug to effectively treat systemic bacterial infections, revolutionizing medicine before the advent of penicillin.[3][4] The core functional group, -SO₂NH-, has since proven to be a remarkably versatile pharmacophore, present in a wide array of FDA-approved drugs.[1][4] The therapeutic landscape of sulfonamides is exceptionally broad, encompassing antibacterial, antiviral, anticancer, anti-inflammatory, and antidiabetic agents.[2][5]

The this compound scaffold is a strategic design. The benzenesulfonamide group is a known zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases. The N-benzyl moiety increases lipophilicity, which can enhance cell membrane permeability and provides opportunities for hydrophobic and π-π stacking interactions within protein binding pockets.[2] The 4-bromo substituent on the phenyl ring is a key modulator; its electron-withdrawing nature and ability to form halogen bonds can significantly influence binding affinity and metabolic stability.[6] This combination of features makes the this compound framework a compelling starting point for developing novel therapeutic agents.

Section 2: Synthesis and Characterization

The synthesis of this compound derivatives is typically achieved through robust and high-yield nucleophilic substitution reactions. A common and efficient method involves a two-step process, which can also be adapted into a one-pot synthesis.[7] The general strategy involves the reaction of a sulfonyl chloride with a primary amine.

General Synthetic Pathway

A plausible and widely adopted method for synthesizing the parent scaffold is the reaction between 4-bromobenzenesulfonyl chloride and benzylamine.[8] This foundational reaction can be adapted to create a diverse library of derivatives by using substituted benzylamines or modified bromobenzenesulfonyl chlorides.

G reagent1 4-Bromobenzenesulfonyl Chloride intermediate Reaction Mixture in Pyridine (Base/Solvent) reagent1->intermediate Step 1: Mix reagent2 Benzylamine reagent2->intermediate product This compound intermediate->product Nucleophilic Substitution purification Purification (Precipitation & Recrystallization) product->purification G cluster_0 Hypoxic Tumor Microenvironment cluster_1 Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9 CA IX Overexpression HIF1a->CA9 Protons H⁺ + HCO₃⁻ CO2 CO₂ + H₂O CO2->Protons CA IX Acidosis Intracellular pH Regulation (Avoids Acidosis) Protons->Acidosis Growth Tumor Growth & Metastasis Acidosis->Growth Apoptosis Cell Death (Apoptosis) Acidosis->Apoptosis Disruption Inhibitor This compound Derivative Inhibitor->CA9 Inhibition G start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC₅₀ read->analyze end End analyze->end

Sources

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of N-Benzyl-4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive exploration of the potential mechanisms of action for N-Benzyl-4-bromobenzenesulfonamide, a molecule of interest within the broader, pharmacologically significant class of sulfonamides. While direct and extensive research on this specific chemical entity is nascent, this guide extrapolates its plausible biological activities based on the well-established properties of structurally related benzenesulfonamide and N-benzyl sulfonamide derivatives. The aim is to furnish a foundational, scientifically-grounded resource for researchers, scientists, and drug development professionals, enabling further investigation into its therapeutic potential.

Introduction: The Sulfonamide Scaffold as a Privileged Structure

This compound belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry since the discovery of their antimicrobial properties.[1] The inherent chemical versatility of the sulfonamide moiety (-S(=O)₂-N<) has allowed for its incorporation into a vast array of therapeutic agents targeting a wide spectrum of diseases.[2] These include diuretics, antidiabetic agents, and, more recently, sophisticated anticancer and neuroprotective agents.[1][3][4]

The structure of this compound combines the classic benzenesulfonamide core, substituted with a bromine atom, and an N-benzyl group. This combination suggests several potential avenues for biological interaction. The sulfonamide group itself is a well-known zinc-binding motif, predisposing it to interact with metalloenzymes. The aromatic rings and the benzyl group provide opportunities for hydrophobic and π-stacking interactions within protein binding pockets, while the bromine atom can participate in halogen bonding.

Given the lack of specific mechanistic studies for this compound, this guide will focus on three primary, evidence-based, hypothesized mechanisms of action:

  • Carbonic Anhydrase Inhibition

  • Anticancer Activity via multiple potential pathways

  • Cholinesterase Inhibition

Hypothesized Mechanism I: Carbonic Anhydrase Inhibition

The most established role for aromatic sulfonamides is the potent inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[5] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a critical role in pH regulation, fluid balance, and CO₂ transport.[5] Several CA isoforms are validated drug targets for conditions like glaucoma, epilepsy, and certain cancers.[6][7]

The Molecular Basis of Inhibition

The canonical mechanism of CA inhibition by primary sulfonamides involves the direct coordination of the deprotonated sulfonamide nitrogen (sulfonamidate anion, -SO₂NH⁻) to the catalytic Zn²⁺ ion in the enzyme's active site.[8][9] This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby halting the enzyme's function.[10] Secondary sulfonamides, such as this compound, are also known to bind CA active sites through a similar zinc-coordination mechanism, although their binding affinities can vary.[8] The N-benzyl and 4-bromophenyl groups would be expected to form additional interactions with residues lining the active site cavity, influencing both potency and isoform selectivity.[11]

Visualizing the Inhibition Pathway

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 H2O H₂O/OH⁻ Zn->H2O Catalytically Essential Displaced_H2O Displaced H₂O/OH⁻ Inhibitor This compound (deprotonated -SO₂NH⁻) Inhibitor->Zn Coordination Bond (Inhibition)

Caption: Generalized mechanism of Carbonic Anhydrase inhibition by a sulfonamide.

Experimental Protocol: Stopped-Flow Carbonic Anhydrase Activity Assay

This protocol describes a method to determine the inhibitory potential (Kᵢ) of this compound against a specific CA isoform (e.g., human CA II).

  • Reagent Preparation:

    • Prepare a stock solution of purified human CA II enzyme in 10 mM HEPES buffer, pH 7.5.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series (e.g., 0.1 nM to 100 µM) in the assay buffer.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a buffer solution containing a pH indicator (e.g., p-nitrophenol) whose absorbance changes with pH.

  • Instrumentation:

    • Utilize a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

  • Procedure:

    • Equilibrate the CA enzyme solution with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme alone for control) in the indicator buffer.

    • Load the second syringe with the CO₂-saturated solution.

    • Initiate the reaction by rapidly mixing the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop.

    • Monitor the change in absorbance of the pH indicator over time (typically milliseconds to seconds).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the kinetic trace.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis constant (Kₘ).

Hypothesized Mechanism II: Anticancer Activity

The sulfonamide scaffold is present in numerous anticancer agents, and their mechanisms are diverse, ranging from enzyme inhibition to disruption of protein-protein interactions (PPIs).[1][2] For N-benzyl sulfonamides specifically, several promising anticancer mechanisms have been proposed.

Disruption of the S100A2-p53 Protein-Protein Interaction

The interaction between the S100A2 calcium-binding protein and the tumor suppressor p53 is a critical signaling node, particularly in pancreatic cancer where S100A2 is often overexpressed.[12][13] This interaction can modulate the transcriptional activity of p53.[14] Therefore, small molecules that disrupt the S100A2-p53 complex are being actively investigated as a therapeutic strategy.[12][13] In silico studies have identified N-benzyl sulfonamide derivatives as potential inhibitors of this specific PPI.[13]

G cluster_0 Cellular Stress cluster_1 p53 Regulation and Function Stress DNA Damage, Oncogenic Stress p53 p53 (Tumor Suppressor) Stress->p53 Activates PPI S100A2-p53 Interaction p53->PPI S100A2 S100A2 (Ca²⁺ Sensor) S100A2->PPI Transcription Modulated Transcriptional Activity PPI->Transcription Apoptosis Apoptosis, Cell Cycle Arrest Transcription->Apoptosis Inhibitor N-Benzyl-4- bromobenzenesulfonamide Inhibitor->PPI Inhibits

Caption: Hypothesized disruption of the S100A2-p53 interaction by the inhibitor.

This protocol aims to determine if this compound can disrupt the interaction between S100A2 and p53 in a relevant cancer cell line (e.g., MiaPaCa-2, which has high endogenous S100A2 expression).[13]

  • Cell Culture and Treatment:

    • Culture MiaPaCa-2 cells to ~80-90% confluency.

    • Treat cells with either DMSO (vehicle control) or varying concentrations of this compound for a specified time (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads.

    • Incubate a portion of the pre-cleared lysate with an anti-p53 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours.

  • Washing and Elution:

    • Pellet the beads and wash them several times with Co-IP buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-S100A2 antibody to detect co-precipitated S100A2.

    • Re-probe the membrane (or a parallel blot) with an anti-p53 antibody to confirm successful immunoprecipitation of p53.

  • Interpretation:

    • A decrease in the S100A2 band intensity in the inhibitor-treated samples compared to the vehicle control would indicate that the compound disrupts the S100A2-p53 interaction.

Metabolic Inhibition

Cancer cells often exhibit altered metabolic pathways, such as increased glycolysis even in the presence of oxygen (the Warburg effect). Targeting these metabolic vulnerabilities is a key anticancer strategy. Recent studies on N-benzyl sulfonamides derived from an indole core have suggested they may function as metabolic inhibitors by interfering with ATP production.[15] This could occur through inhibition of oxidative phosphorylation or other key metabolic enzymes.

G A Seed cancer cells in 96-well plate B Treat cells with This compound (or vehicle control) A->B C Incubate for a defined period B->C D Lyse cells to release ATP C->D E Add Luciferase/Luciferin reagent D->E F Measure luminescence on a plate reader E->F G Analyze Data: Lower luminescence indicates ATP production inhibition F->G

Caption: Workflow for assessing the effect of the compound on cellular ATP levels.

  • Cell Plating:

    • Seed pancreatic cancer cells (e.g., PANC-1) in an opaque-walled 96-well plate suitable for luminescence assays. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound.

    • Remove the culture medium and add fresh medium containing the compound or vehicle control (DMSO) to the respective wells. Include a set of wells for a "no-cell" background control.

  • Incubation:

    • Incubate the plate for a short duration (e.g., 1-3 hours) to assess direct effects on metabolism, as suggested by rapid screening assays for similar compounds.[15]

  • ATP Measurement:

    • Equilibrate the plate and a commercial luminescence-based ATP detection reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add a volume of the ATP detection reagent equal to the volume of culture medium in each well. This reagent lyses the cells and provides the luciferase and luciferin substrate required for the reaction.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the average background luminescence (no-cell control) from all other readings.

    • Normalize the data to the vehicle control to determine the percentage of ATP reduction.

    • Plot the percentage of ATP level versus inhibitor concentration to determine an IC₅₀ value for metabolic inhibition.

Hypothesized Mechanism III: Cholinesterase Inhibition

Derivatives of the N-benzyl and sulfonamide scaffolds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[16] The structural features of this compound make it a plausible candidate for interaction with the active site gorge of these enzymes.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

This colorimetric assay measures the activity of AChE or BChE and is widely used to screen for inhibitors.

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (pH 8.0).

    • Prepare stock solutions of AChE (from electric eel) or BChE (from equine serum), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

    • Prepare a serial dilution of this compound in a suitable solvent, further diluted in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the phosphate buffer, the inhibitor solution (or vehicle for control), and the DTNB solution.

    • Add the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The hydrolysis of the thiocholine substrate by the enzyme produces thiocholine, which reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Summary of Quantitative Data for Structurally Related Compounds

Compound Class/DerivativeTarget(s)Cell Line / EnzymeReported Activity (IC₅₀ / Kᵢ)Reference
N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamideS100A2-p53 PPIMiaPaCa-22.97 µM (GI₅₀)[13]
Various N-benzyl sulfonamides derived from an indole coreATP ProductionPANC-1Sub-micromolar IC₅₀ values[15]
N-benzyl-4-chlorobenzenesulfonamide derivativeCarbonic Anhydrase IXhCA IX10.93–25.06 nM (IC₅₀)[3]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidineAcetylcholinesteraseAChE0.56 nM (IC₅₀)[17]
Various aromatic/heterocyclic sulfonamidesCarbonic Anhydrase II, IVhCA II, bCA IV10⁻⁸ to 10⁻⁹ M (Kᵢ)[18]

Conclusion and Future Directions

This compound is a molecule with significant, albeit currently unexplored, therapeutic potential. Based on a robust body of literature concerning its structural relatives, its mechanism of action likely involves the inhibition of key enzymes or the disruption of disease-relevant protein-protein interactions. The most plausible mechanisms include the inhibition of carbonic anhydrases, various anticancer activities through targeting the S100A2-p53 axis or cellular metabolism, and the inhibition of cholinesterases.

The experimental protocols detailed in this guide provide a clear and logical framework for the systematic investigation of these hypotheses. Elucidating the precise molecular target(s) and mechanism(s) of action for this compound is a critical next step. Such studies will not only clarify its potential as a lead compound in drug discovery but also contribute valuable knowledge to the broader understanding of the structure-activity relationships within the versatile sulfonamide class.

References

  • Grigoryan, H., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1639-1651. [Link]

  • Costanzo, M. J., et al. (2020). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 63(23), 14543-14556. [Link]

  • Hopkins, M. D., et al. (2023). Selected examples of N‐benzyl sulfonamides with selective activity toward a pancreatic cancer cell line (BxPC3) when in the presence of metabolic inhibitor 2‐DG. ResearchGate. [Link]

  • Hopkins, M. D., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ChemMedChem, 18(19), e202300265. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6770-6784. [Link]

  • Supuran, C. T. (2008). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry, 15(7), 622-643. [Link]

  • Lamar, A. A., et al. (2021). Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity. Molecules, 26(18), 5625. [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

  • Khan, S. A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 807954. [Link]

  • Li, Z., et al. (2012). KCN1, a novel synthetic sulfonamide anticancer agent: in vitro and in vivo anti-pancreatic cancer activities and preclinical pharmacology. Investigational New Drugs, 30(5), 1836-1845. [Link]

  • Hopkins, M. D., et al. (2023). Expansion of a Synthesized Library of N‐Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ResearchGate. [Link]

  • Singh, S., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Scientific Reports, 13(1), 16183. [Link]

  • Casini, A., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 11(6), 757-760. [Link]

  • Hopkins, M. D., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. OSU Center for Health Sciences Research Profiles. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Abdel-Aziz, A. A. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 16(8), 1089. [Link]

  • Costello, I. J., et al. (2023). The docking poses of selected compounds in the S100A2‐p53 binding groove. ResearchGate. [Link]

  • Vaškevičienė, I., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ChemistryOpen, 8(8), 1060-1071. [Link]

  • Rezaei-Ghaleh, N., et al. (2016). S100P Interacts with p53 while Pentamidine Inhibits This Interaction. International Journal of Molecular Sciences, 17(8), 1222. [Link]

  • Mueller, A., et al. (2004). The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity. Journal of Biological Chemistry, 279(41), 42914-42923. [Link]

  • Jo, M., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2162. [Link]

  • Bua, S., et al. (2021). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 127-136. [Link]

  • Yamanishi, Y., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittelforschung, 46(8), 767-774. [Link]

  • Al-Ostath, O. H., et al. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 8(41), 38221-38240. [Link]

  • de Faria, A. R., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Pharmaceuticals, 17(9), 1198. [Link]

  • Wang, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365-11387. [Link]

  • Dzobo, K., & Mmutlane, E. M. (2022). Non-Alkaloid Cholinesterase Inhibitory Compounds from Natural Sources. Molecules, 27(19), 6292. [Link]

  • Nochi, S., et al. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(8), 1145-1147. [Link]

Sources

N-Benzyl-4-bromobenzenesulfonamide: A Technical Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Benzyl-4-bromobenzenesulfonamide, a distinct molecule within the versatile sulfonamide class of compounds, stands as a promising scaffold for therapeutic innovation. While direct and extensive research on this specific entity is emerging, its structural components—a benzenesulfonamide core, a benzyl group, and a bromoaryl moiety—are well-recognized pharmacophores present in a multitude of biologically active agents. This technical guide synthesizes the current understanding of related compounds to extrapolate the potential therapeutic applications of this compound. We will delve into its chemical properties and synthesis, explore its likely biological targets and mechanisms of action, and provide detailed experimental frameworks for its evaluation as a potential anticancer, neuroprotective, and anti-inflammatory agent. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing the necessary technical insights and actionable protocols to investigate and unlock the therapeutic promise of this compound.

Introduction: The Scientific Rationale

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, historically celebrated as the foundation for the first systematically used antibacterial agents.[1] Beyond this initial success, sulfonamide derivatives have demonstrated a remarkably broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[1] The therapeutic versatility of this scaffold lies in its ability to mimic the transition state of enzymatic reactions and to engage in key hydrogen bonding interactions within biological targets.

The subject of this guide, this compound, integrates three key structural features that suggest a high potential for significant biological activity:

  • The Benzenesulfonamide Core: This moiety is a known inhibitor of crucial enzymes such as carbonic anhydrases and cholinesterases.[2][3]

  • The N-Benzyl Group: The addition of a benzyl group can influence the molecule's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. It can also participate in π-π stacking and hydrophobic interactions with target proteins.[1]

  • The 4-Bromoaryl Moiety: The bromine atom serves as a site for potential further chemical modification and can be involved in halogen bonding, a recognized interaction in drug-receptor binding.

Given the established pharmacological importance of these individual components, this compound presents a compelling case for investigation across multiple therapeutic domains. This guide will provide a structured approach to exploring this potential.

Physicochemical Properties and Synthesis

A thorough understanding of the molecule's fundamental characteristics is paramount for any drug discovery program.

PropertyValueSource
CAS Number 3609-87-8[4][5][6]
Molecular Formula C₁₃H₁₂BrNO₂S[4][5][6]
Molecular Weight 326.2 g/mol [4]
Appearance White powder[6]
Storage Room temperature, sealed in a dry place[5][6]
Purity ≥98%[4]
Synthetic Pathway

The synthesis of this compound is a well-documented and reproducible process. A common and efficient method involves the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and benzylamine.[1]

Synthesis cluster_reactants Reactants cluster_product Product 4-bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl Chloride reaction_vessel Nucleophilic Substitution 4-bromobenzenesulfonyl_chloride->reaction_vessel benzylamine Benzylamine benzylamine->reaction_vessel This compound This compound reaction_vessel->this compound

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of related sulfonamides.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Benzylamine

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Hydrochloric acid (dilute)

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine and benzylamine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Potential Therapeutic Application I: Oncology

The sulfonamide scaffold is a privileged structure in the design of anticancer agents.[7] Derivatives have been shown to exert their effects through various mechanisms, most notably through the inhibition of carbonic anhydrases and tubulin polymerization.[8]

Proposed Mechanism of Action: Carbonic Anhydrase IX Inhibition

Tumor cells often overexpress certain carbonic anhydrase (CA) isoforms, particularly CA IX, to regulate pH in the hypoxic tumor microenvironment.[9] Inhibition of CA IX can disrupt this pH balance, leading to apoptosis of cancer cells. Benzenesulfonamides are a well-established class of CA inhibitors.[10][11]

CAIX_Inhibition Tumor_Hypoxia Tumor Hypoxia HIF1a_Upregulation HIF-1α Upregulation Tumor_Hypoxia->HIF1a_Upregulation CAIX_Expression CA IX Expression HIF1a_Upregulation->CAIX_Expression Extracellular_Acidification Extracellular Acidification CAIX_Expression->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization CAIX_Expression->Intracellular_Alkalinization Apoptosis Apoptosis CAIX_Expression->Apoptosis Tumor_Survival_Proliferation Tumor Survival & Proliferation Intracellular_Alkalinization->Tumor_Survival_Proliferation NBBS This compound NBBS->CAIX_Expression Inhibition Anticancer_Workflow Start Start: Compound Synthesis & Characterization Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, NCI-H460, SF-268) Start->Cell_Line_Selection Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Cell_Line_Selection->Cytotoxicity_Assay IC50_Determination Determine IC₅₀ Values Cytotoxicity_Assay->IC50_Determination Mechanism_Investigation Mechanism of Action Studies IC50_Determination->Mechanism_Investigation CA_Inhibition_Assay Carbonic Anhydrase Inhibition Assay Mechanism_Investigation->CA_Inhibition_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Investigation->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation CA_Inhibition_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End: Lead Candidate Identification Data_Analysis->End

Caption: Experimental workflow for in vitro anticancer testing.

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines. [12][13] Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H460)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [12]2. Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (doxorubicin). [12]3. MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. [12]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [12]6. IC₅₀ Calculation: Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve. [12]

Protocol 2: Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the inhibition of CA activity. [14][15] Materials:

  • Human carbonic anhydrase IX (recombinant)

  • This compound (dissolved in DMSO)

  • Acetazolamide (positive control inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) substrate solution (in acetonitrile or DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add 158 µL of Tris-HCl buffer to the appropriate wells.

  • Inhibitor Addition: Add 2 µL of various dilutions of this compound, acetazolamide (positive control), or DMSO (vehicle control).

  • Enzyme Addition: Add 20 µL of the CA working solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding. [14]5. Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes. [14]7. Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value for inhibition of CA IX.

Potential Therapeutic Application II: Neuroprotection

Sulfonamide derivatives have emerged as promising agents for the treatment of neurodegenerative disorders like Alzheimer's disease. [2][16]Their neuroprotective effects are often attributed to their ability to inhibit cholinesterases and modulate pathways related to oxidative stress and amyloid-β aggregation. [2][17][18]

Proposed Mechanism of Action: Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease. [2][19]The structural similarity of this compound to known cholinesterase inhibitors suggests it may have similar activity.

AChE_Inhibition Acetylcholine Acetylcholine (Neurotransmitter) Hydrolysis Hydrolysis Acetylcholine->Hydrolysis AChE Acetylcholinesterase (AChE) AChE->Hydrolysis Increased_ACh Increased Acetylcholine in Synapse AChE->Increased_ACh Choline_Acetate Choline + Acetate (Signal Termination) Hydrolysis->Choline_Acetate NBBS This compound NBBS->AChE Inhibition Cognitive_Enhancement Potential Cognitive Enhancement Increased_ACh->Cognitive_Enhancement

Caption: Proposed mechanism of neuroprotection via AChE inhibition.

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, reliable, and rapid colorimetric assay for measuring AChE activity and its inhibition. [3][20][21] Materials:

  • Purified acetylcholinesterase (from electric eel or recombinant human)

  • This compound (dissolved in DMSO)

  • Donepezil or Galantamine (positive control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of ATCI and DTNB in the Tris-HCl buffer.

  • Plate Setup: In a 96-well plate, add 1710 µL of buffer, 250 µL of the test compound at various concentrations, 10 µL of AChE solution, and 20 µL of DTNB. [20]3. Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Start the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular time intervals. [20]6. Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Potential Therapeutic Application III: Anti-Inflammatory

Non-antibiotic sulfonamides are known to possess anti-inflammatory properties. [22]Some sulfonamide derivatives, such as celecoxib, act by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. [23]Additionally, some sulfonamides can modulate the production of pro-inflammatory cytokines through pathways like NF-κB. [24]

Proposed Mechanism of Action: Modulation of Inflammatory Pathways

Given the structural precedents, this compound could potentially exert anti-inflammatory effects by inhibiting COX enzymes or by interfering with pro-inflammatory signaling cascades.

Future Directions and Conclusion

The evidence presented in this guide, extrapolated from the extensive research on structurally related benzenesulfonamide derivatives, strongly suggests that this compound is a molecule of significant therapeutic potential. Its promise as an anticancer, neuroprotective, and anti-inflammatory agent warrants a systematic and thorough investigation.

The experimental protocols provided herein offer a clear and actionable roadmap for the initial in vitro evaluation of this compound. Positive results from these screening assays would justify progression to more complex cell-based models, in vivo animal studies, and detailed mechanistic investigations.

Further research should also focus on structure-activity relationship (SAR) studies. By synthesizing and testing a library of analogues with modifications to the benzyl and bromoaryl rings, it will be possible to optimize the potency, selectivity, and pharmacokinetic properties of this promising scaffold.

References

  • Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. PubMed. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC - PubMed Central. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Bentham Science. [Link]

  • Benzenesulfonamide as a novel, pharmaceutical small molecule inhibitor on Aβ gene expression and oxidative stress in Alzheimer's Wistar rats. PubMed. [Link]

  • Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. MDPI. [Link]

  • Investigation of the Activity of Benzenesulfonamide Derivative Molecules Ag. Dergipark. [Link]

  • Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical properties searched by principal component analysis. PubMed. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. University of Hertfordshire (Research Profiles). [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]

  • Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator. PMC - NIH. [Link]

  • Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]

  • Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. [Link]

  • Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. PubMed. [Link]

  • Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Scribd. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. [Link]

  • N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams. CP Lab Safety. [Link]

  • (PDF) In-vitro Models in Anticancer Screening. ResearchGate. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC - NIH. [Link]

  • n-Benzyl-4-bromobenzamide | C14H12BrNO | CID 781117. PubChem. [Link]

  • Sulfonamide: Mechanism of Action & Uses - Lesson. Study.com. [Link]

  • New biologically active sulfonamides as potential drugs for Alzheimer's disease. PubMed. [Link]

Sources

N-Benzyl-4-bromobenzenesulfonamide: A Versatile Intermediate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Synthetic Building Block

N-Benzyl-4-bromobenzenesulfonamide is a synthetic organic compound that has emerged as a significant intermediate in the fields of medicinal chemistry and materials science.[1] Its structure, which combines a benzyl group, a sulfonamide linkage, and a brominated aromatic ring, provides a unique trifecta of reactivity and functionality. The sulfonamide core is a well-established pharmacophore found in a wide array of therapeutic agents, while the benzyl group can influence steric and electronic properties, crucial for molecular recognition.[1][2] The presence of the bromine atom on the phenyl ring is of particular strategic importance, serving as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, thereby enabling the construction of complex molecular architectures.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the strategic application of this compound as a pivotal intermediate in contemporary organic synthesis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in synthesis. The key properties are summarized in the table below. While a publicly available, experimentally verified full spectroscopic dataset is limited, the expected NMR and IR data have been predicted based on the analysis of structurally analogous compounds and fundamental spectroscopic principles.

PropertyValueSource
CAS Number 3609-87-8[5]
Molecular Formula C₁₃H₁₂BrNO₂S[5]
Molecular Weight 326.21 g/mol [5]
Appearance White to off-white solidGeneral Observation
Storage Sealed in dry, room temperature[5]

Table 1: Physicochemical Properties of this compound

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound relies on standard spectroscopic techniques. The following tables outline the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy and the expected absorption bands in IR spectroscopy.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Protons on Bromophenyl Ring7.6 - 7.8MultipletAr-H
Protons on Benzyl Ring7.2 - 7.4MultipletAr-H
Sulfonamide NH~5.0 - 6.0Triplet (or Broad Singlet)NH
Benzyl CH₂~4.3DoubletN-CH₂

Table 2: Predicted ¹H NMR Spectroscopic Data

¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Quaternary Carbon (C-SO₂)~140C
Quaternary Carbon (C-Br)~127C
Aromatic Carbons127 - 133CH
Benzyl CH₂~47CH₂

Table 3: Predicted ¹³C NMR Spectroscopic Data

IR Spectroscopy Expected Wavenumber (cm⁻¹) Assignment
N-H Stretch3200 - 3300Sulfonamide N-H
C-H Stretch (Aromatic)3000 - 3100Ar-H
C-H Stretch (Aliphatic)2850 - 2950CH₂
S=O Stretch (Asymmetric)1320 - 1350SO₂
S=O Stretch (Symmetric)1140 - 1160SO₂
C-Br Stretch500 - 600Ar-Br

Table 4: Predicted IR Spectroscopic Data

Synthesis of this compound: A Robust and Efficient Protocol

The most common and efficient synthesis of this compound is achieved through a two-step process, which can also be adapted into a one-pot procedure.[6] This involves the initial formation of a sulfonamide bond followed by N-benzylation. A more direct approach involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine.

Core Synthetic Pathway

The fundamental transformation involves the nucleophilic attack of benzylamine on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis cluster_reactants Starting Materials reagent1 4-Bromobenzenesulfonyl Chloride reaction + reagent1->reaction reagent2 Benzylamine reagent2->reaction product This compound byproduct HCl product->byproduct - reaction->product Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF)

Figure 1: General synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromobenzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Addition of Amine and Base: To the stirred solution, add benzylamine (1.05 eq) followed by the dropwise addition of pyridine or triethylamine (1.5 eq) at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: 4-Bromobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to maximize the yield.

  • Use of Base: The reaction generates HCl as a byproduct. A non-nucleophilic base like pyridine or triethylamine is added to neutralize the acid and drive the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

  • Controlled Addition at 0 °C: The reaction is exothermic. Slow addition of the amine and base at a reduced temperature helps to control the reaction rate and minimize the formation of side products.

  • Aqueous Work-up: The series of washes removes the base hydrochloride salt, any remaining base, and other water-soluble impurities.

This compound as a Synthetic Intermediate

The true value of this compound lies in its utility as a versatile synthetic intermediate. The presence of the aryl bromide moiety opens up a vast chemical space for the synthesis of more complex molecules through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The 4-bromo substituent is an excellent electrophilic partner for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[7][8] These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

CrossCoupling cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki-Miyaura (Aryl/Alkyl Boronic Acid or Ester) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (Amine) start->buchwald Pd Catalyst, Base, Ligand sonogashira Sonogashira (Terminal Alkyne) start->sonogashira Pd Catalyst, Cu(I) cocatalyst, Base product_suzuki 4-Aryl/Alkyl-N-benzylbenzenesulfonamide suzuki->product_suzuki Forms C-C bond product_buchwald 4-Amino-N-benzylbenzenesulfonamide Derivative buchwald->product_buchwald Forms C-N bond product_sonogashira 4-Alkynyl-N-benzylbenzenesulfonamide sonogashira->product_sonogashira Forms C-C triple bond

Figure 2: Key cross-coupling reactions utilizing this compound.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures or for attaching alkyl groups to the aromatic ring.[9] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried vial, add this compound (1.0 eq), the aryl or alkyl boronic acid/ester (1.2-1.5 eq), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Seal the vial and purge with an inert gas. Add an anhydrous solvent system (e.g., Toluene/Water or Dioxane/Water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, the reaction is worked up by extraction and the product is purified by column chromatography.

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond between the aryl ring of this compound and a primary or secondary amine.[10] This reaction is of immense importance in pharmaceutical synthesis, as the resulting aniline derivatives are common motifs in bioactive molecules.

Exemplary Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox, to a vial add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., SPhos, 2-4 mol%), the amine coupling partner (1.1-1.2 eq), and a strong base (e.g., NaOtBu, 1.2-1.5 eq).

  • Solvent Addition: Remove the vial from the glovebox and add an anhydrous solvent (e.g., Toluene or Dioxane) under an inert atmosphere.

  • Reaction: Heat the reaction to the desired temperature (e.g., 100-110 °C) and stir until completion.

  • Work-up and Purification: Quench the reaction, perform an extractive work-up, and purify the product by column chromatography.

Application in the Synthesis of Bioactive Molecules and PROTACs

The N-benzyl benzenesulfonamide scaffold is present in a variety of compounds with demonstrated biological activity, including potential anticancer agents.[11][12] The ability to functionalize the 4-position of the phenyl ring through cross-coupling reactions makes this compound a valuable starting material for generating libraries of compounds for drug discovery.

Furthermore, there is growing interest in the use of such building blocks in the development of Proteolysis Targeting Chimeras (PROTACs).[13] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The modular nature of this compound, with its reactive handle, makes it an attractive candidate for incorporation into the linker or as a scaffold for the development of new warheads for target proteins.

PROTAC cluster_synthesis PROTAC Synthesis start This compound functionalization Functionalization via Cross-Coupling start->functionalization linker_attachment Linker Attachment functionalization->linker_attachment warhead_conjugation Warhead Conjugation linker_attachment->warhead_conjugation protac PROTAC warhead_conjugation->protac Final PROTAC Molecule

Figure 3: Conceptual workflow for the use of this compound in PROTAC synthesis.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its combination of a biologically relevant sulfonamide core and a synthetically versatile aryl bromide handle makes it an invaluable intermediate for researchers in both academic and industrial settings. The robust synthetic protocols for its preparation, coupled with its amenability to a wide range of powerful cross-coupling reactions, ensures its continued relevance in the quest for novel therapeutics and functional materials. As the field of targeted protein degradation continues to expand, the demand for such adaptable and functionalized building blocks is set to increase, positioning this compound as a key player in the future of drug discovery.

References

  • Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (Year). Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. The Royal Society of Chemistry. Available at: [Link].

  • PubMed. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. PubMed. Available at: [Link].

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link].

  • Khan, I. U., et al. (2010). N-Benzyl-N,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3053. Available at: [Link].

  • PubMed. (2010). N-Benzyl-N,4-dimethyl-benzene-sulfonamide. PubMed. Available at: [Link].

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27283-27303. Available at: [Link].

  • ChemRxiv. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Available at: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link].

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link].

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link].

  • The Royal Society of Chemistry. N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry. Available at: [Link].

  • NIH. (2020). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. NIH. Available at: [Link].

  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 76(20), 8142-8149. Available at: [Link].

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link].

  • NIH. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. NIH. Available at: [Link].

  • NIH. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. Available at: [Link].

  • ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available at: [Link].

  • NIH. (2021). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. NIH. Available at: [Link].

  • NIH. (2025). Methods to accelerate PROTAC drug discovery. NIH. Available at: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

  • PubChem. (n.d.). N-Benzoylbenzylamine. PubChem. Available at: [Link].

Sources

A Technical Guide to the Spectroscopic Characterization of N-Benzyl-4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Benzyl-4-bromobenzenesulfonamide (CAS No: 3609-87-8) is a disubstituted sulfonamide featuring a benzyl group attached to the sulfonamide nitrogen and a bromine atom on the paraposition of the phenylsulfonyl moiety.[1] Its molecular structure (C13H12BrNO2S) and molecular weight (326.2 g/mol ) make it a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents and as an intermediate in complex molecular assemblies.[1]

The N-benzylbenzenesulfonamide core is found in various biologically significant compounds.[2] Therefore, unambiguous structural confirmation and purity assessment are critical for any research or development application. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in fundamental principles and data from structurally related molecules. As a self-validating system, this document outlines not just the expected data but also the underlying logic for spectral interpretation, enabling researchers to confidently verify their own experimental results.

Synthetic Pathway: Context for Analysis

To appreciate the potential impurities and the origin of the target molecule, it is crucial to understand its synthesis. A common and robust method for preparing N-substituted sulfonamides involves the nucleophilic substitution reaction between a sulfonyl chloride and a primary amine.[2][3] In this case, 4-bromobenzenesulfonyl chloride is reacted with benzylamine, typically in the presence of a base like pyridine to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Products A 4-Bromobenzenesulfonyl Chloride C Nucleophilic Acyl Substitution A->C B Benzylamine B->C D This compound C->D Base (Pyridine) E Pyridine Hydrochloride (Byproduct) C->E

Caption: General synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the connectivity of all atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect signals corresponding to three distinct regions: the benzyl group, the sulfonamide proton, and the two aromatic rings. The analysis below is based on a standard 400 or 500 MHz spectrometer using CDCl₃ as the solvent.

Table 1: Predicted ¹H NMR Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expert Insights
~ 7.70Doublet (d)2HAr-H (ortho to SO₂)These protons are deshielded by the strong electron-withdrawing effect of the adjacent sulfonyl group. Their coupling to the meta protons will result in a clean doublet.
~ 7.60Doublet (d)2HAr-H (ortho to Br)These protons are coupled to the ortho protons, creating a corresponding doublet. The bromine atom's influence is less deshielding than the SO₂ group.
~ 7.35 - 7.25Multiplet (m)5HAr-H (Benzyl ring)The five protons of the monosubstituted benzyl ring will overlap in a complex multiplet, a classic signature for this group.[4]
~ 4.90 - 5.10Triplet (t) or Broad Singlet (br s)1HN-HThe sulfonamide proton is acidic and its signal can be broad due to exchange or quadrupolar coupling with nitrogen. It often appears as a triplet due to coupling with the adjacent CH₂ group (J ≈ 6 Hz).
~ 4.35Doublet (d)2HCH₂ (Benzylic)These benzylic protons are adjacent to the nitrogen and coupled to the N-H proton, resulting in a doublet. The exact chemical shift is influenced by the sulfonamide group.[2]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, the 4-bromobenzenesulfonyl ring will show only four distinct carbon signals.

Table 2: Predicted ¹³C NMR Data (CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale & Expert Insights
~ 139.5C (ipso to SO₂)The carbon directly attached to the sulfonyl group is significantly deshielded and quaternary, often showing a lower intensity.
~ 137.0C (ipso of Benzyl)The quaternary carbon of the benzyl ring to which the CH₂ group is attached.
~ 132.5C-H (ortho to Br)Aromatic CH carbons on the brominated ring.
~ 129.5C-H (ortho to SO₂)Aromatic CH carbons on the brominated ring.
~ 129.0C-H (Benzyl ring)The ortho and para carbons of the benzyl ring typically resonate around this value.[5]
~ 128.2C-H (Benzyl ring)The meta carbons of the benzyl ring.[5]
~ 128.0C (ipso to Br)The carbon bearing the bromine atom. The "heavy atom effect" of bromine results in this carbon being shielded (shifted upfield) more than expected based on electronegativity alone.[6]
~ 47.5CH₂ (Benzylic)The aliphatic carbon of the benzyl group, shifted downfield by the adjacent nitrogen atom.
Experimental Protocol for NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[7]

  • Acquisition Parameters (¹H):

    • Pulse Angle: 30-45°

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • Acquisition Parameters (¹³C):

    • Pulse Program: Proton-decoupled

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

G A Weigh Sample (5-10 mg) B Dissolve in CDCl3 w/ TMS A->B C Transfer to NMR Tube B->C D Acquire Data (400+ MHz) C->D E Process & Analyze (¹H and ¹³C) D->E

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The key diagnostic peaks for this compound are the N-H stretch, the asymmetric and symmetric stretches of the S=O bonds, and various C-H and C=C aromatic vibrations.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
~ 3250N-H StretchMediumThis peak is characteristic of the sulfonamide N-H bond. Its position and sharpness can be affected by hydrogen bonding.
3100 - 3000C-H Aromatic StretchMedium-WeakThese absorptions are typical for C-H bonds on aromatic rings.[8]
2950 - 2850C-H Aliphatic StretchMedium-WeakThese correspond to the stretching vibrations of the benzylic CH₂ group.
~ 1330S=O Asymmetric StretchStrongThe asymmetric stretch of the sulfonyl group is one of the most intense and reliable peaks in the spectrum.[9]
~ 1160S=O Symmetric StretchStrongThe corresponding symmetric stretch of the sulfonyl group, also very intense and characteristic.[9]
1600 - 1450C=C Aromatic Ring StretchMediumMultiple bands in this region confirm the presence of the two aromatic rings.
900 - 675C-H "oop" BendStrongThe pattern of these out-of-plane bending vibrations can give clues about the substitution pattern of the aromatic rings.[8]
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the Fourier-Transform Infrared (FT-IR) spectrometer's ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Collect a background spectrum to account for atmospheric CO₂ and H₂O.[7]

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's anvil to apply firm, even pressure to the sample, ensuring good contact with the crystal.[7]

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural information. For this molecule, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

Predicted Mass Spectrum (ESI+)

The most critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any fragment containing bromine will appear as a pair of peaks (M and M+2) of almost equal intensity.

Table 4: Predicted Mass Spectrometry Fragments (ESI+)

m/z (Daltons)InterpretationRationale
326 / 328[M+H]⁺The protonated molecular ion. The presence of the 1:1 isotopic pattern is the definitive confirmation of a single bromine atom in the molecule.
236 / 238[Br-C₆H₄-SO₂NH₂]⁺This fragment results from the cleavage of the N-CH₂ bond, with the charge retained on the heavier sulfonamide portion.
183 / 185[Br-C₆H₄-SO₂]⁺Loss of the benzylamine group (C₇H₉N) from the molecular ion.
155 / 157[Br-C₆H₄]⁺Cleavage of the C-S bond, resulting in the bromophenyl cation.
91[C₇H₇]⁺The tropylium ion, a very stable and common fragment for compounds containing a benzyl group, formed by cleavage of the S-N bond.
Experimental Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: The solution can be directly infused into the mass spectrometer via a syringe pump or injected through a Liquid Chromatography (LC) system.[7]

  • Instrumentation: Use an ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (N₂): Set to instrument-specific optimum.

    • Drying Gas (N₂): Set to a temperature of 250-350 °C.

  • Data Acquisition: Scan a mass range from m/z 50 to 500 to ensure all fragments and the molecular ion are detected.

Conclusion

The structural verification of this compound relies on a synergistic interpretation of NMR, IR, and MS data. The key identifiers are: the characteristic aromatic and aliphatic signals in the ¹H and ¹³C NMR spectra; the strong S=O and N-H stretching bands in the IR spectrum; and, most definitively, the M/M+2 isotopic pattern in the mass spectrum confirming the presence of bromine, along with the molecular ion at m/z 326/328. This guide provides the predictive framework and validated protocols necessary for researchers to confidently confirm the identity and purity of their synthesized material.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
  • Benchchem. Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide.
  • The Royal Society of Chemistry. Supporting Information.
  • BLD Pharm. This compound.
  • ChemicalBook. N-BENZYL 4-BROMOBENZENESULFONAMIDE(3609-87-8) IR2 spectrum.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • CP Lab Safety. N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChem. N-benzyl-3-bromo-4-methylbenzenesulfonamide.
  • ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • HENAN NEW BLUE CHEMICAL CO.,LTD. N-benzyl-4-bromo-benzenesulfonamide.
  • ChemicalBook. 4-Bromobenzyl bromide(589-15-1) 1H NMR spectrum.
  • ChemicalBook. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum.
  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • NIST WebBook. Benzenesulfonamide, N-butyl-.
  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons.
  • NIST WebBook. 2-Nitro-4-bromo-benzene-sulfonamide.

Sources

A Senior Application Scientist's Guide to the Safe Handling of N-Benzyl-4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for N-Benzyl-4-bromobenzenesulfonamide (CAS No. 3609-87-8). This guide is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations outlined below are designed to foster a self-validating system of safety, grounded in established principles of laboratory practice and the available hazard information for this specific molecule.

Understanding the Compound: A Risk-Based Perspective

Hazard Identification and GHS Classification

Based on available data, this compound is classified with the following hazards.[1]

Hazard ClassGHS CodeSignal WordPictogram
Skin IrritationH315Warning
Serious Eye IrritationH319Warning!
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335Warning

Note: While some sources indicate "no data available" for pictograms, the provided H-statements correspond to the "Irritant" pictogram (exclamation mark).

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these classifications lies in the potential for the compound, likely a fine powder, to irritate mucous membranes and skin upon contact.[2]

Prudent Practices for Handling and Use

A foundational principle of laboratory safety is to minimize exposure. The following protocols are designed to achieve this through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

All work involving this compound powder should be conducted in a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure risk. Ensure the sash is positioned as low as practical to maximize containment.

Workstations should be equipped with readily accessible emergency eyewash stations and safety showers.[4][5]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is critical and should be based on a thorough risk assessment. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection : Chemical safety goggles that meet ANSI Z87.1 standards are required.[6] A face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities.[6]

  • Skin Protection :

    • Gloves : Nitrile gloves are recommended for incidental contact.[3] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[7]

    • Lab Coat : A flame-resistant lab coat with sleeves that fully cover the arms should be worn and kept buttoned.[6]

  • Respiratory Protection : If work cannot be conducted in a fume hood, a NIOSH-approved respirator with the appropriate particulate filter is required.[6][8] However, reliance on respirators should be a last resort after all engineering controls have been considered.[6]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling N-Benzyl-4- bromobenzenesulfonamide goggles Wear Chemical Safety Goggles start->goggles lab_coat Wear Flame-Resistant Lab Coat start->lab_coat gloves Wear Nitrile Gloves start->gloves fume_hood Work in a Certified Chemical Fume Hood goggles->fume_hood lab_coat->fume_hood gloves->fume_hood end Proceed with Experiment fume_hood->end

Caption: Mandatory PPE and Engineering Controls Workflow.

Safe Handling Protocol
  • Preparation : Before handling the compound, ensure the work area is clean and uncluttered. Designate a specific area within the fume hood for the procedure.

  • Weighing : When weighing the solid, use a draft shield or conduct the operation in a fume hood to prevent the powder from becoming airborne.

  • Transfers : Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust.

  • In Solution : Once the compound is in solution, the risk of inhalation is significantly reduced, but skin and eye contact hazards remain. Continue to handle within the fume hood.

  • Post-Handling : After handling, decontaminate the work area with an appropriate solvent and then soap and water.[3] Wash hands thoroughly, even after removing gloves.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

  • General Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][9][10] It should be stored at room temperature.[2][9][10]

  • Incompatibility : Keep away from strong oxidizing agents.[5] While specific reactivity data is limited, it is prudent to also store it away from strong acids and bases.[11][12]

  • Segregation : Do not store with food, drink, or other incompatible materials. Chemicals should be organized by hazard class.[13]

Storage_Logic storage_conditions Storage of this compound Tightly Closed Container Cool, Dry, Well-Ventilated Area Room Temperature oxidizers Strong Oxidizing Agents acids_bases Strong Acids & Bases

Caption: Key Storage Requirements and Incompatibilities.

Emergency Procedures: A Self-Validating Response

In the event of an emergency, a calm and methodical response is essential. All personnel should be familiar with these procedures.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.

  • Inhalation : If inhaled, move the person to fresh air.[14] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][14]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[14] Remove contaminated clothing. If skin irritation persists, consult a physician.[4]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[15]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[14] Rinse the mouth with water and seek immediate medical attention.[14]

Accidental Release Measures

For spills, the primary objectives are to contain the material, protect personnel, and decontaminate the area.

  • Small Spills (in a fume hood) :

    • Ensure appropriate PPE is worn.[16]

    • Carefully sweep up the solid material, avoiding dust generation.[16]

    • Place the spilled material into a sealed, labeled container for hazardous waste disposal.[16]

    • Clean the spill area with a suitable solvent, followed by soap and water.[16]

  • Large Spills (or any spill outside a fume hood) :

    • Evacuate the immediate area and alert others.[16]

    • If the material is volatile or dusty, close the doors to the area and increase ventilation if it can be done safely.[16]

    • Call your institution's emergency response team.[16] Do not attempt to clean up a large spill without proper training and equipment.[17]

Spill_Response spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (in fume hood) assess->small_spill Small large_spill Large Spill (or outside hood) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area, Alert Others large_spill->evacuate contain Sweep Up Solid, Avoid Dust ppe->contain dispose Place in Labeled Hazardous Waste Container contain->dispose decontaminate Decontaminate Area dispose->decontaminate end Spill Managed decontaminate->end contact_ehs Contact Emergency Response evacuate->contact_ehs secure Secure the Area contact_ehs->secure secure->end Handled by Professionals

Caption: Decision Tree for Spill Response Protocol.

Fire-Fighting Measures

In the event of a fire involving this compound, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[14] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14][15]

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[18] Place in a clearly labeled, sealed container and follow all institutional, local, and national regulations for chemical waste disposal.[4]

Conclusion

While this compound does not have a complete toxicological profile, its known hazards as a skin, eye, and respiratory irritant demand a rigorous and proactive approach to safety. By understanding the rationale behind these protocols—from the necessity of engineering controls to the specifics of emergency response—researchers can create a self-validating system of safety. Adherence to these guidelines will protect individuals, the integrity of research, and the environment.

References

  • University of Illinois Division of Research Safety. Complicated Chemical Spills. [Link]

  • BromAid. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT. [Link]

  • CP Lab Safety. N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams. [Link]

  • GOV.UK. Bromine: incident management. [Link]

  • Kansas State University. Standard Operating Procedure for Bromine. [Link]

  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • PubChem. n-Benzyl-4-bromobenzamide. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • Indiana University. Storage of Laboratory Chemicals: Research Safety. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • PubChem. 4-amino-N-benzylbenzene-1-sulfonamide. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • University of Birmingham. Guidance on Safe Storage of Chemicals in the Laboratory. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • PubChem. N-benzyl-4-sulfamoylbenzamide. [Link]

  • Moellhausen. MSDS BENZYL BENZOATE EN. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Benzyl-4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the synthesis of N-Benzyl-4-bromobenzenesulfonamide, a key intermediate in medicinal chemistry and organic synthesis, from 4-bromobenzenesulfonyl chloride and benzylamine. This document provides an in-depth analysis of the reaction mechanism, a meticulously validated step-by-step experimental protocol, and robust analytical methods for product characterization. The causality behind experimental choices, safety protocols, and troubleshooting strategies are thoroughly discussed to ensure reproducibility and success for researchers, scientists, and professionals in drug development.

Introduction and Scientific Rationale

N-benzylbenzenesulfonamide moieties are integral structural motifs in a variety of biologically active compounds, including inhibitors of enzymes like γ-secretase, which is implicated in Alzheimer's disease, and as modulators of the glucocorticoid receptor for anti-inflammatory applications.[1] The synthesis of this compound provides a versatile scaffold for further chemical modification, with the bromine atom serving as a strategic handle for cross-coupling reactions to introduce molecular diversity.

The described synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group, a fundamental and reliable transformation in organic chemistry. This application note aims to provide a comprehensive and practical guide to this synthesis, emphasizing both the theoretical underpinnings and the practical aspects of the laboratory procedure.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from 4-bromobenzenesulfonyl chloride and benzylamine is a classic example of a nucleophilic acyl substitution at a sulfonyl chloride.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated, regenerating the sulfonyl double bonds.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, deprotonates the positively charged nitrogen atom to yield the neutral this compound and the hydrochloride salt of the base. The base is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[2]

Experimental Protocol

This protocol is designed for the reliable and high-yield synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityPurity/GradeSupplier
4-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.522.56 g (10 mmol)≥98%Sigma-Aldrich
BenzylamineC₇H₉N107.151.29 g (1.3 mL, 12 mmol)≥99%Acros Organics
Triethylamine(C₂H₅)₃N101.192.02 g (2.8 mL, 20 mmol)Anhydrous, ≥99.5%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9350 mLAnhydrous, ≥99.8%J.T. Baker
1 M Hydrochloric Acid (HCl)HCl36.46As neededReagent GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededReagent GradeEMD Millipore
Brine (Saturated NaCl solution)NaCl58.44As neededReagent GradeLabChem
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededReagent GradeAlfa Aesar
EthanolC₂H₅OH46.07As neededReagent GradeDecon Labs
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.29 g, 12 mmol) and triethylamine (2.02 g, 20 mmol) in 30 mL of anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: In a separate beaker, dissolve 4-bromobenzenesulfonyl chloride (2.56 g, 10 mmol) in 20 mL of anhydrous dichloromethane. Transfer this solution to a dropping funnel.

  • Reaction: Add the 4-bromobenzenesulfonyl chloride solution dropwise to the stirred benzylamine solution over 15-20 minutes at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol to afford pure this compound as a white crystalline solid.

Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification R1 Dissolve Benzylamine & Triethylamine in anhydrous DCM Reaction Dropwise addition of sulfonyl chloride solution to amine solution at room temperature. Stir for 2-4 hours. R1->Reaction R2 Dissolve 4-Bromobenzenesulfonyl Chloride in anhydrous DCM R2->Reaction Wash1 Wash with 1 M HCl Reaction->Wash1 Transfer to separatory funnel Wash2 Wash with sat. NaHCO3 Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry with MgSO4 Wash3->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Filter Recrystallize Recrystallize from Ethanol Concentrate->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

ParameterExpected Value
Molecular Formula C₁₃H₁₂BrNO₂S[3][4]
Molecular Weight 326.21 g/mol [3][4]
Appearance White crystalline solid
Melting Point To be determined experimentally (A similar compound, N-Benzyl-p-toluenesulfonamide, has a melting point of 114-116°C[5])
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.70-7.55 (m, 4H, Ar-H), 7.35-7.20 (m, 5H, Ar-H), 4.90 (t, 1H, NH), 4.20 (d, 2H, NCH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 139.5, 137.0, 132.5, 129.0, 128.8, 128.5, 128.0, 127.5, 48.0
Purity (by HPLC) ≥98%[4]

Safety and Handling

5.1. Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Wear appropriate protective gloves to prevent skin exposure.[6]

  • Wear appropriate protective clothing to prevent skin exposure.[6]

  • Work in a well-ventilated fume hood.

5.2. Reagent-Specific Hazards:

  • 4-Bromobenzenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage.[7][8] It is also moisture-sensitive and can release toxic gases upon decomposition.[6][9] Handle with care and avoid contact with water.[6]

  • Benzylamine: Corrosive and harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

5.3. Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[6][7]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid immediately.[6]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[6]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction- Ensure efficient stirring. - Verify the purity of starting materials. - Optimize reaction time by monitoring with TLC.[2]
Hydrolysis of 4-bromobenzenesulfonyl chloride- Use anhydrous solvents and dried glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen).[2]
Impure Product Presence of unreacted starting materials- Ensure complete reaction by extending the reaction time. - Optimize the purification process (e.g., recrystallization solvent system).
Formation of di-sulfonylated byproduct- Use a stoichiometric amount or a slight excess of benzylamine. - Control the reaction temperature.[2]

Conclusion

The synthesis of this compound from 4-bromobenzenesulfonyl chloride and benzylamine is a robust and reproducible procedure. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development. The provided troubleshooting guide offers practical solutions to common experimental challenges, ensuring a high rate of success.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
  • Benchchem. (n.d.). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Bromobenzenesulfonyl chloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Benzenesulfonyl chloride, 4-bromo-.
  • ChemicalBook. (2025, July 5). 4-Bromobenzenesulfonyl chloride - Safety Data Sheet.
  • (n.d.). 4-Bromobenzenesulfonyl chloride - SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). This compound.
  • CP Lab Safety. (n.d.). N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams.
  • United States Biological. (n.d.). N-Benzyl-p-Toluenesulfonamide (BTS) - Data Sheet.

Sources

Application Notes & Protocols: One-Pot Synthesis of N-Benzylsulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Benzylsulfonamides and the Drive for Synthetic Efficiency

The N-benzylsulfonamide motif is a cornerstone in modern medicinal chemistry and drug development. Its prevalence stems from the sulfonamide group's ability to act as a versatile hydrogen bond donor and acceptor, mimicking the geometry of amides while offering improved metabolic stability.[1] The benzyl group provides a lipophilic scaffold that can be readily modified to probe interactions with biological targets. Consequently, N-benzylsulfonamides are found in a wide array of therapeutic agents, including antivirals, anticancer agents, and receptor antagonists.

Traditional multi-step syntheses of these compounds, often involving the reaction of a sulfonamide with a benzyl halide or a reductive amination of benzaldehyde, suffer from drawbacks such as the use of hazardous reagents, generation of stoichiometric waste, and cumbersome purification procedures. The demand for greener, more efficient, and atom-economical processes has propelled the development of one-pot methodologies. Among these, the catalytic "Borrowing Hydrogen" (BH) or "Hydrogen Auto-Transfer" strategy has emerged as a particularly elegant and powerful approach for the synthesis of N-benzylsulfonamides.[2]

This guide provides an in-depth exploration of one-pot N-alkylation of sulfonamides using benzyl alcohols, focusing on the underlying principles and offering detailed, field-proven protocols for researchers in organic synthesis and drug discovery.

Core Strategy: The "Borrowing Hydrogen" Catalytic Cycle

The Borrowing Hydrogen (BH) principle offers a green and highly efficient pathway for C-N bond formation. Instead of using pre-activated electrophiles like benzyl halides, this method utilizes readily available and stable benzyl alcohols as the alkylating agents, with water as the only theoretical byproduct.[2] The entire process occurs in a single reaction vessel, catalyzed by a transition metal complex.

The catalytic cycle can be mechanistically understood as a three-stage sequence:

  • Oxidation (Hydrogen Borrowing): The transition metal catalyst temporarily "borrows" hydrogen from the benzyl alcohol, oxidizing it in situ to the corresponding benzaldehyde. The catalyst is concomitantly reduced to its hydride form.

  • Condensation: The newly formed, highly reactive benzaldehyde condenses with the primary sulfonamide present in the reaction mixture to form an N-sulfonylimine intermediate. This step releases one molecule of water.

  • Reduction (Hydrogen Return): The metal hydride, which stored the "borrowed" hydrogen, then reduces the N-sulfonylimine intermediate to the final N-benzylsulfonamide product. In this final step, the catalyst is regenerated, completing the catalytic cycle.

This sequence avoids the isolation of the often-unstable aldehyde intermediate and circumvents the need for external reducing agents, making it a highly atom-economical one-pot process.

Borrowing_Hydrogen_Cycle sub Sulfonamide (R-SO₂NH₂) + Benzyl Alcohol (Bn-OH) sub_cat Substrate Coordination cat Active Catalyst [M] oxidation Step 1: Oxidation (Dehydrogenation) cat->oxidation prod N-Benzylsulfonamide (R-SO₂NH-Bn) + H₂O prod->cat Catalyst Regeneration sub_cat->cat hydride Catalyst Hydride [M]-H + Benzaldehyde (Bn-CHO) oxidation->hydride condensation Step 2: Condensation hydride->condensation imine N-Sulfonylimine Intermediate condensation->imine reduction Step 3: Reduction (Hydrogenation) imine->reduction + [M]-H reduction->prod

Caption: The Borrowing Hydrogen catalytic cycle for N-benzylsulfonamide synthesis.

Application Protocol 1: Manganese(I)-Pincer Complex Catalyzed N-Benzylation

This protocol utilizes a well-defined and bench-stable Manganese(I) PNP pincer complex, which offers high efficiency and excellent functional group tolerance.[3][4] This system is notable for its use of an earth-abundant metal, aligning with the principles of sustainable chemistry.

Rationale and Key Parameters
  • Catalyst: The Mn(I) PNP pincer precatalyst is activated in situ by the base. The pincer ligand provides thermal stability and prevents catalyst decomposition at the high temperatures required for the reaction.[3]

  • Base: A catalytic amount of a mild inorganic base like potassium carbonate (K₂CO₃) is crucial. It facilitates the deprotonation of the sulfonamide and the activation of the precatalyst. Stronger bases can lead to lower conversions.[3]

  • Solvent: High-boiling, non-polar solvents like xylenes are ideal as they allow the reaction to reach the necessary temperature (typically 150 °C) for efficient catalysis.[3]

  • Stoichiometry: The reaction proceeds efficiently with a 1:1 stoichiometry of the sulfonamide and benzyl alcohol, highlighting the atom economy of the process.[3]

Comparative Data for Mn(I)-Pincer Catalyzed N-Benzylation
EntryBenzyl Alcohol DerivativeSulfonamideYield (%)Time (h)Ref.
1Benzyl alcoholp-Toluenesulfonamide8624[3]
24-Methoxybenzyl alcoholp-Toluenesulfonamide8924[3]
34-(Trifluoromethyl)benzyl alcoholp-Toluenesulfonamide8524[3]
42-Methylbenzyl alcoholp-Toluenesulfonamide8124[3]
5Thiophen-3-yl-methanolp-Toluenesulfonamide8724[3]
6Benzyl alcoholMethanesulfonamide8224[3]
7Benzyl alcoholBenzenesulfonamide9124[3]

Yields are for isolated products.

Step-by-Step Experimental Protocol
  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the sulfonamide (e.g., p-toluenesulfonamide, 1.0 mmol, 1.0 equiv), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%), and potassium carbonate (0.1 mmol, 10 mol%).

  • Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add the benzyl alcohol (1.0 mmol, 1.0 equiv) followed by xylenes (to achieve a final sulfonamide concentration of 1 M).

  • Reaction Execution: Seal the Schlenk tube tightly and place it in a pre-heated oil bath at 150 °C.

  • Monitoring: Stir the reaction mixture vigorously for 24 hours. The reaction progress can be monitored by taking aliquots (if feasible) and analyzing by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzylsulfonamide.

Protocol_Workflow prep 1. Vessel Preparation (Schlenk tube, inert atm.) add_solids 2. Add Solids Sulfonamide, Mn-Catalyst, K₂CO₃ prep->add_solids add_liquids 3. Add Liquids Benzyl Alcohol, Xylenes add_solids->add_liquids react 4. Reaction Seal and heat at 150 °C for 24h add_liquids->react workup 5. Work-up Cool, dilute, wash react->workup purify 6. Purification Column Chromatography workup->purify product Pure N-Benzylsulfonamide purify->product

Caption: Experimental workflow for Mn(I)-catalyzed N-benzylation.

Application Protocol 2: Manganese Dioxide (MnO₂) Catalyzed N-Benzylation

For laboratories seeking a more straightforward, ligand-free, and potentially more economical method, catalysis with simple manganese dioxide (MnO₂) presents a compelling alternative. This protocol operates under air and solvent-free conditions, enhancing its operational simplicity and green credentials.[5]

Rationale and Key Parameters
  • Catalyst: Commercially available MnO₂ acts as a heterogeneous catalyst. Its role is to mediate the oxidation of the alcohol to the aldehyde.[5]

  • Atmosphere & Solvent: The reaction is robust enough to be run under an air atmosphere, eliminating the need for inert gas lines or Schlenk techniques. Running the reaction solvent-free (using the alcohol as the limiting reagent) minimizes waste.[5]

  • Temperature: A lower reaction temperature (120 °C) compared to the pincer-complex system is often sufficient, which can be advantageous for substrates with lower thermal stability.

Step-by-Step Experimental Protocol
  • Vessel Preparation: To a simple round-bottom flask or reaction vial equipped with a magnetic stir bar, add the sulfonamide (e.g., benzenesulfonamide, 1.0 mmol, 1.0 equiv), benzyl alcohol (1.2 mmol, 1.2 equiv), and manganese dioxide (0.2 mmol, 20 mol%).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 120 °C. No inert atmosphere is required.

  • Monitoring: Stir the reaction mixture for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate and filter the reaction mixture through a pad of Celite® to remove the heterogeneous MnO₂ catalyst.

    • Wash the Celite® pad with additional ethyl acetate.

    • Concentrate the combined filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel.

Trustworthiness: Self-Validating Systems and Troubleshooting

Potential IssueRecommended ActionCausality
Low or No Conversion Verify catalyst activity. Ensure temperature is maintained. For the Mn(I) system, confirm inert atmosphere was maintained.The catalyst may be inactive, or the activation energy barrier is not being overcome. Oxygen can poison sensitive catalysts.
Formation of N,N-Dibenzylated Product Use a strict 1:1 stoichiometry of sulfonamide to alcohol.An excess of the in situ generated aldehyde can react with the mono-benzylated product, especially at high conversions.
Substrate Decomposition Lower the reaction temperature and extend the reaction time.High temperatures can degrade sensitive functional groups on either the sulfonamide or benzyl alcohol starting materials.
Unreactive Sterically Hindered Substrates This methodology is sensitive to steric hindrance. For example, 2,4,6-trimethylbenzyl alcohol is unreactive.[3]The active site of the catalyst may be too sterically congested to accommodate bulky substrates for the initial dehydrogenation step.

References

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]

  • Yu, X., Liu, C., Jiang, L., & Xu, Q. (2011). Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air. Organic Letters, 13(23), 6184–6187. [Link]

  • Anandaraj, S., & Ramesh, R. (2021). N‐alkylation of benzamides/sulfonamides using alcohols via borrowing hydrogen approach by well‐defined Pd (II) pincer complexes. Applied Organometallic Chemistry, 35(11), e6405. [Link]

  • Organic Chemistry Portal. (n.d.). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved from [Link]

  • Watson, A. J. A., Maxwell, A. C., & Williams, J. M. J. (2011). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 76(7), 2328–2331. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. PubMed. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link]

  • Cao, L., Zhang, G., Guo, J., & Wu, J. (2020). Silver‐Catalyzed Synthesis of N‐Benzyl Sulfonamides via Sulfonamidation of Benzylic C(sp³)—H Bonds. Asian Journal of Organic Chemistry, 9(7), 1031-1034. [Link]

  • Cherif, S. E., et al. (2025). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Advances. [Link]

  • Liu, A. R., et al. (2020). Catalyst-free one-pot, four-component approach for the synthesis of di- and tri-substituted N-sulfonyl formamidines. Green Chemistry, 22(19), 6446-6451. [Link]

  • Gonzalez-Oñate, A., & Quevedo, R. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 1-9. [Link]

  • Willis, M. C., et al. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 74(11), 4584-4586. [Link]

  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]

  • Al-Zoubi, R. M., et al. (2019). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. RSC Advances, 9(41), 23835-23841. [Link]

  • González, M. A. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(5), 1015. [Link]

  • Cherif, S. E., et al. (2023). One-pot synthesis of N-sulfonylaldimines from sulfonamides and aldehydes. ResearchGate. [Link]

Sources

Application Notes & Protocols: N-Benzyl-4-bromobenzenesulfonamide as a Versatile Reagent in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

N-Benzyl-4-bromobenzenesulfonamide is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is uniquely equipped for sequential or differential functionalization, featuring two key reactive sites: an electrophilic aryl bromide moiety, ideal for palladium-catalyzed cross-coupling, and a protected sulfonamide nitrogen, a common pharmacophore. The benzyl group serves as a robust protecting group for the acidic sulfonamide proton, preventing unwanted side reactions and allowing for precise transformations at the C-Br bond.

This guide provides an in-depth exploration of the utility of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. We will delve into the mechanistic underpinnings of each transformation, provide field-tested experimental protocols, and present data to guide reaction optimization. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile reagent in the synthesis of complex molecular architectures.

The Dual Reactivity of this compound

The synthetic utility of this compound stems from its two distinct reactive centers. The carbon-bromine (C-Br) bond on the phenyl ring is a classic electrophilic partner in a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) or carbon-heteroatom (C-N, C-O, C-S) bonds.[1] Concurrently, the N-benzyl group protects the sulfonamide, which can be deprotected in a subsequent step to reveal a nucleophilic N-H bond for further functionalization or to serve as a key hydrogen bond donor in a final target molecule.

Suzuki_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition PdII_ArX L₂PdII(Ar)(Br) Pd0->PdII_ArX Oxidative Addition Transmetal Transmetalation PdII_ArAr L₂PdII(Ar)(Ar') PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' (Product) PdII_ArAr->Product ArBr Ar-Br (Substrate) ArBr->Pd0 ArBOH Ar'-B(OH)₂ + Base ArBOH->PdII_ArX Heck_Cycle Pd0 L₂Pd⁰ PdII_ArX L₂PdII(Ar)(Br) Pd0->PdII_ArX Oxidative Addition Alkene_Complex Alkene Complex PdII_ArX->Alkene_Complex Coordination Insertion_Product σ-Alkyl Pd(II) Complex Alkene_Complex->Insertion_Product Migratory Insertion HPdX L₂PdII(H)(Br) Insertion_Product->HPdX β-Hydride Elimination Product Substituted Alkene Insertion_Product->Product HPdX->Pd0 Reductive Elimination BaseHBr Base-HBr HPdX->BaseHBr ArBr Ar-Br ArBr->Pd0 Alkene Alkene Alkene->PdII_ArX Base Base Base->HPdX Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Combine Ar-Br, Amine, and Base in a Schlenk Tube catalyst 2. Add Pd Pre-catalyst and Ligand reagents->catalyst atmosphere 3. Purge with Inert Gas (Ar/N₂) catalyst->atmosphere solvent 4. Add Degassed Solvent atmosphere->solvent heat 5. Heat to Reaction Temperature (e.g., 80-110 °C) solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool and Quench monitor->cool extract 8. Aqueous Workup & Extraction cool->extract purify 9. Column Chromatography extract->purify Final_Product Final_Product purify->Final_Product Final Product

Sources

Analytical techniques for N-Benzyl-4-bromobenzenesulfonamide characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of N-Benzyl-4-bromobenzenesulfonamide

Abstract

This compound is a key intermediate and structural motif in medicinal chemistry and materials science. As with any high-value chemical entity intended for research or development, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring structural integrity, purity, and batch-to-batch consistency. This guide provides a comprehensive suite of detailed protocols and expert insights for the definitive characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals who require robust, reproducible, and scientifically sound analytical methodologies. We will delve into spectroscopic, chromatographic, and crystallographic techniques, explaining not only the "how" but the critical "why" behind each experimental choice.

Foundational Physicochemical Characterization

Before embarking on advanced spectroscopic analysis, it is essential to establish the fundamental physicochemical properties of the synthesized compound. These initial tests provide a rapid assessment of identity and purity. A primary and straightforward assessment is the determination of the melting point, which for a pure crystalline solid, should occur over a narrow range.

PropertyExpected ValueSource
Molecular Formula C₁₃H₁₂BrNO₂S[1][2]
Molecular Weight 326.2 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point Data for similar N-benzylbenzenesulfonamides range from 85-116 °C, dependent on substitution. The specific value for this compound should be determined experimentally and compared against a reference standard if available.[3][4][5]

The Integrated Analytical Workflow

A multi-technique approach is imperative for the unambiguous characterization of a molecule like this compound. Each technique provides a unique piece of the structural puzzle. The following workflow illustrates a logical progression from initial identity confirmation to definitive structural proof and purity assessment.

Analytical_Workflow cluster_0 Phase 1: Initial Identity & Purity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Quantitative Purity & Final Confirmation cluster_3 Phase 4: Final Dossier Synthesis Synthesized Compound MP Melting Point Analysis Synthesis->MP Basic Check TLC Thin Layer Chromatography (TLC) Synthesis->TLC Purity Screen NMR NMR Spectroscopy (¹H & ¹³C) TLC->NMR Proceed if single spot FTIR FTIR Spectroscopy NMR->FTIR Confirm Functional Groups MS Mass Spectrometry FTIR->MS Confirm Molecular Weight HPLC HPLC Purity Assay MS->HPLC Assess Purity XRAY Single-Crystal X-ray (Definitive Structure) HPLC->XRAY If crystal available Report Characterization Confirmed HPLC->Report XRAY->Report

Caption: Logical workflow for comprehensive compound characterization.

Spectroscopic Characterization Protocols

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR experiments are essential.

Causality Behind the Technique: ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR complements this by revealing the number and types of carbon atoms, including quaternary carbons that are invisible in ¹H NMR.

Expected ¹H and ¹³C NMR Spectral Data

Assignment ¹H NMR (Expected δ, Multiplicity, Integration) ¹³C NMR (Expected δ)
Sulfonamide N-H δ 4.8 - 5.1 ppm (triplet or broad singlet, 1H)N/A
Benzylic CH₂ δ 4.1 - 4.3 ppm (doublet, 2H)δ 47 - 55 ppm
Bromophenyl Ring (Aromatic C-H) δ 7.6 - 7.8 ppm (multiplet, 4H, AA'BB' system)δ 127 - 133 ppm (multiple signals)
Benzyl Ring (Aromatic C-H) δ 7.1 - 7.3 ppm (multiplet, 5H)δ 127 - 136 ppm (multiple signals)
Bromophenyl C-Br N/Aδ ~128 ppm
Bromophenyl C-S N/Aδ ~139 ppm
Benzyl C-ipso N/Aδ ~136 ppm

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Actual values may vary based on solvent and concentration.[6][7][8][9][10][11][12]

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) using a pipette. Ensure the solvent is appropriate for dissolving the compound and does not have signals that overlap with key analyte peaks.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Tuning and Shimming: Allow the instrument to automatically tune the probe to the correct frequency and shim the magnetic field to ensure high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum using a 90° pulse angle.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A relaxation delay (d1) of 2 seconds is standard.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Causality Behind the Technique: The sulfonamide group (SO₂NH) has very strong and characteristic stretching vibrations for the S=O bonds. The N-H bond, aromatic rings, and alkyl C-H bonds also produce distinct signals, collectively providing a molecular "fingerprint."[13][14]

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3350 - 3250N-H stretch (sulfonamide)Medium
3100 - 3000Aromatic C-H stretchMedium-Weak
1350 - 1310SO₂ asymmetric stretchStrong
1170 - 1140SO₂ symmetric stretchStrong
~900S-N stretchMedium
1600, 1490, 1450Aromatic C=C ring stretchesMedium-Weak

Source for typical sulfonamide vibrational frequencies.[14][15]

Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply firm and consistent pressure on the sample, ensuring good contact with the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to the expected values.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Causality Behind the Technique: By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting parent ion, MS provides a direct confirmation of the molecular formula. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio) will result in a characteristic M+ and M+2 pattern, which is a powerful diagnostic feature.

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z Value Possible Fragment Identity Significance
325 / 327[M]⁺ (Molecular Ion)Confirms molecular weight; 1:1 ratio confirms presence of one bromine atom.
234 / 236[M - C₇H₇]⁺Loss of the benzyl group.
91[C₇H₇]⁺Benzyl cation (tropylium ion), often a very strong signal.

Note: Fragmentation is highly dependent on the ionization method used (e.g., ESI, CI, EI).[16]

Protocol: Analysis by Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive ion mode for ESI.

  • Sample Infusion: Infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺ for ESI) and observe the characteristic isotopic pattern for bromine. Compare the measured m/z with the theoretical exact mass.

Chromatographic Purity Assessment

While spectroscopy confirms structure, chromatography is essential for quantifying purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for separating and quantifying impurities in a sample, providing a precise measure of the compound's purity.

Causality Behind the Technique: Reversed-phase HPLC separates compounds based on their hydrophobicity. By using a nonpolar stationary phase (like C18) and a polar mobile phase, this compound can be well-retained and separated from more polar or less polar impurities. A UV detector is ideal as the aromatic rings in the molecule are strong chromophores.[17][18][19][20][21]

Protocol: HPLC Purity Analysis

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good resolution for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifier improves peak shape and ensures consistent ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency.
Gradient 70% A to 20% A over 15 minutesA gradient elution ensures that impurities with a wide range of polarities are eluted and detected.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 270 nmAromatic compounds absorb strongly at these wavelengths.
Injection Volume 5 µLA small volume prevents column overloading.
Sample Prep 0.5 mg/mL in 50:50 Acetonitrile/WaterEnsures solubility and compatibility with the mobile phase.
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area (% Area). A purity level of >98% is typically desired for high-quality research compounds.

Definitive Structure Determination

Single-Crystal X-ray Crystallography

For absolute and unambiguous confirmation of molecular structure, including stereochemistry and solid-state conformation, single-crystal X-ray crystallography is the gold standard.[22][23][24]

Causality Behind the Technique: This method determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms. It provides definitive proof of connectivity and conformation.

Protocol: Crystallographic Workflow Overview

  • Crystal Growth (The Crucial Step): High-quality single crystals are paramount. This is often the most challenging step.

    • Slowly evaporate a solution of the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like ethanol/water).

    • Alternative methods include vapor diffusion or slow cooling of a saturated solution.

    • The goal is to obtain well-ordered, single crystals of 0.1-0.5 mm in size.[22]

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to reduce thermal vibration. X-ray diffraction data is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell and space group. The structure is then solved and refined using specialized software to generate a final 3D model of the molecule, complete with bond lengths, angles, and thermal parameters.

References

  • Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography. Benchchem.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Chrominfo.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...
  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper...
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Supporting Information for Self-Assembly of Neutral Pl
  • The infrared spectra of some sulphonamides. Journal of the Chemical Society.
  • A Comparative Crystallographic Guide to Novel Sulfonamide Compounds. Benchchem.
  • General structure of sulphonamides.
  • N-BENZYL 3-BROMO-4-METHYLBENZENESULFONAMIDE Inform
  • Supporting Information for Copper-Catalyzed Amid
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • N-BENZYLBENZENESULFONAMIDE Product Inform
  • N-Benzyl-4-chlorobenzenesulfonamide Technical Details. Benchchem.
  • N-Benzyl-p-Toluenesulfonamide (BTS) Data Sheet.
  • N-Benzyl 4-bromobenzenesulfonamide, min 98%. CP Lab Safety.
  • N-benzyl-4-bromo-benzenesulfonamide Product Details. HENAN NEW BLUE CHEMICAL CO.,LTD.
  • 13C NMR Chemical Shifts Database.
  • Analytical Data for N-substituted sulfonamides. The Royal Society of Chemistry.
  • Synthesis and characterization of N-benzyl-4-methylbenzenesulfonamide derivatives.
  • Benzyl anion transfer in the fragmentation of N-(phenylsulfonyl)-benzeneacetamides. Organic & Biomolecular Chemistry.
  • Benzenesulfonamide, N-butyl- Mass Spectrum. NIST WebBook.
  • N-Benzyl-4-chlorobenzenesulfonamide in Drug Discovery. Benchchem.

Sources

Purification of N-Benzyl-4-bromobenzenesulfonamide by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the purification of N-Benzyl-4-bromobenzenesulfonamide via recrystallization. The document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the principles of recrystallization, a systematic approach to solvent selection, and a detailed, step-by-step protocol for obtaining high-purity crystalline product. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the purification process.

Introduction: The Imperative for Purity

This compound is a sulfonamide derivative with potential applications in medicinal chemistry and organic synthesis.[1] As with any biologically active compound or synthetic intermediate, achieving a high degree of purity is paramount. Impurities, which can include unreacted starting materials, by-products, or residual solvents, can significantly impact the compound's physical properties, reactivity, and biological activity. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from contaminants.[2][3]

This guide will focus on the practical application of recrystallization for the purification of this compound, providing a robust framework for achieving excellent purity and crystalline integrity.

The Science of Recrystallization: A Step-by-Step Mechanistic Overview

Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[2][3] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point.[3] Conversely, impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

The process can be broken down into seven key stages:

  • Solvent Selection: The cornerstone of a successful recrystallization. An appropriate solvent system is chosen based on the solubility profile of the target compound and its impurities.

  • Dissolution: The impure solid is dissolved in a minimum amount of hot solvent to create a saturated solution.[3][4]

  • Hot Filtration (Optional): If insoluble impurities are present, a hot gravity filtration is performed to remove them.

  • Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a supersaturated solution from which crystals nucleate and grow.

  • Crystal Collection (Vacuum Filtration): The purified crystals are separated from the cold solvent (mother liquor), which retains the soluble impurities, via vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: The purified crystals are dried to remove any residual solvent.

Strategic Solvent Selection for this compound

The choice of solvent is critical for a successful recrystallization. The principle of "like dissolves like" provides a useful starting point. This compound is a moderately polar molecule, suggesting that polar protic and aprotic solvents may be suitable.

Potential Impurities in the Synthesis of this compound

Understanding the potential impurities is crucial for selecting an effective purification strategy. The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine.[5] Potential impurities may include:

  • Unreacted 4-bromobenzenesulfonamide: The precursor to the final product.

  • Unreacted Benzylamine: A basic starting material.

  • Over-alkylated products: Such as N,N-dibenzyl-4-bromobenzenesulfonamide.

  • Hydrolysis products: Such as 4-bromobenzenesulfonic acid.

  • Residual solvents from the reaction and workup.

Recommended Solvents for Screening

Based on the structure of this compound and general practices for sulfonamide recrystallization, the following solvents are recommended for initial screening. Ethanol is a particularly promising candidate as it is often used for the recrystallization of similar sulfonamides.[6][7]

SolventBoiling Point (°C)PolarityRationale
Ethanol 78Polar ProticOften a good choice for sulfonamides; balances polarity for dissolution at high temperatures with lower solubility upon cooling.
Isopropanol 82.3Polar ProticSimilar to ethanol, can offer slightly different solubility characteristics.[7]
Methanol 65Polar ProticHigher polarity than ethanol, may be too effective a solvent at room temperature.
Acetone 56Polar AproticGood solvent for many organic compounds, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate 77Moderately PolarA versatile solvent, often used in combination with a non-polar solvent like hexane.
Toluene 111Non-polarMay be suitable if the compound is less polar than anticipated.
Hexane 69Non-polarLikely to be a poor solvent, but useful as an "anti-solvent" in a two-solvent system.
Water 100Highly PolarThe compound is expected to be insoluble in water, making it a potential anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the most common method for recrystallization.

Workflow for Single-Solvent Recrystallization

A generalized workflow for single-solvent recrystallization.

Step-by-Step Procedure:

  • Solvent Screening: In separate small test tubes, add approximately 20-30 mg of crude this compound. To each tube, add a few drops of a different solvent from the screening table.

    • Observe solubility at room temperature. A good solvent should not dissolve the compound at this stage.

    • Gently heat the test tubes in a water bath. A suitable solvent will dissolve the compound completely at or near its boiling point.

    • Allow the clear solutions to cool to room temperature, and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystalline precipitate.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the chosen solvent dropwise from a pre-heated container while the flask is gently heated on a hot plate. Continue adding the hot solvent until the compound just dissolves completely.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional but Recommended): If charcoal was added or if insoluble impurities are observed, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.[8] Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is employed when a single solvent with the desired solubility properties cannot be identified.

Workflow for Two-Solvent Recrystallization

A generalized workflow for two-solvent recrystallization.

Step-by-Step Procedure:

  • Solvent System Selection: Identify a "good" solvent in which this compound is highly soluble at room temperature (e.g., acetone or ethyl acetate). Then, identify an "anti-solvent" in which the compound is insoluble (e.g., water or hexane). The two solvents must be miscible.

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant swirling. Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[3]

  • Induce Crystallization: If crystals do not form, you may need to add a seed crystal or scratch the inside of the flask with a glass rod at the liquid's surface.

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can enhance the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals as described in the single-solvent protocol.

Troubleshooting Common Recrystallization Issues

ProblemPossible CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Add more hot solvent to dissolve the oil. If this fails, a different solvent with a lower boiling point may be necessary.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is slow.Try scratching the inner surface of the flask with a glass rod. Add a seed crystal. If these fail, evaporate some of the solvent to increase the concentration.
Low Recovery Too much solvent was used, or the cooling process was too rapid.Ensure the minimum amount of hot solvent is used for dissolution. Allow for slow cooling to room temperature before placing in an ice bath.
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated charcoal to decolorize the solution before crystallization.

Conclusion

Recrystallization is a highly effective technique for the purification of this compound. By systematically screening for an appropriate solvent system and carefully following the detailed protocols provided, researchers can obtain a product of high purity and crystallinity. The key to a successful recrystallization lies in a methodical approach and a solid understanding of the underlying principles of solubility and crystal formation.

References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluenesulfonamide, N-benzyl-. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • PubChem. (n.d.). 4-Bromobenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-N-phenyl-4-bromobenzamide. Retrieved from [Link]

  • Giallombardo, D. (2014). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Retrieved from [Link]

  • Robertson, L. W., & Gupta, B. N. (1981). Purification of polybrominated biphenyl congeners.
  • CP Lab Safety. (n.d.). N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams. Retrieved from [Link]

  • Hahn, L. H. (1967). U.S. Patent No. 3,314,762. Washington, DC: U.S.
  • PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]

  • Belohlav, L. R. (1964). U.S. Patent No. 3,145,084. Washington, DC: U.S.
  • PubChem. (n.d.). Isopropanol. Retrieved from [Link]

Sources

Application Note: Methodologies for the N-Alkylation of 4-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the N-alkylation of 4-bromobenzenesulfonamide, a critical transformation in medicinal chemistry and synthetic organic chemistry. The N-alkyl sulfonamide moiety is a prevalent feature in numerous therapeutic agents, and the 4-bromoaryl group serves as a versatile synthetic handle for further molecular diversification via cross-coupling reactions. This guide details two robust protocols: a classical approach using alkyl halides and a modern, catalytic "borrowing hydrogen" methodology utilizing alcohols as green alkylating agents. We delve into the mechanistic underpinnings of these transformations, provide detailed, step-by-step experimental procedures, and offer insights into reaction optimization and safety.

Introduction: The Significance of N-Alkyl-4-bromobenzenesulfonamides

The sulfonamide functional group is a cornerstone in drug design, present in a wide array of pharmaceuticals including antibacterial, diuretic, and anti-inflammatory agents.[1] The N-alkylation of primary sulfonamides is a fundamental step that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

4-Bromobenzenesulfonamide is a particularly valuable starting material. The nitrogen atom provides a site for introducing various alkyl groups, while the chemically stable bromo-substituent offers a strategic position for subsequent carbon-carbon or carbon-nitrogen bond formations through powerful palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig cross-couplings.[2][3] This dual functionality makes its N-alkylated derivatives highly sought-after intermediates in the synthesis of complex molecular architectures.

This application note provides researchers with reliable and reproducible protocols to achieve efficient and selective mono-N-alkylation of 4-bromobenzenesulfonamide.

Core Concepts & Mechanistic Overview

The N-alkylation of a sulfonamide hinges on the acidity of the N-H proton. The strong electron-withdrawing nature of the adjacent sulfonyl group (SO₂) renders this proton significantly more acidic (pKa ≈ 10 in water) than that of a typical amine, facilitating its removal by a suitable base. The resulting sulfonamide anion is a potent nucleophile that can readily react with an electrophilic alkylating agent.

Mechanism A: Classical Sₙ2 Alkylation

The most traditional method involves a direct bimolecular nucleophilic substitution (Sₙ2) reaction.

  • Deprotonation: A base abstracts the acidic proton from the sulfonamide nitrogen, generating a resonance-stabilized sulfonamide anion. The choice of base is critical; stronger bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium.[4]

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkyl halide (e.g., R-Br, R-I), displacing the halide leaving group in a single concerted step.

sub 4-Bromobenzenesulfonamide (Ar-SO₂NH₂) anion Sulfonamide Anion (Ar-SO₂NH⁻) sub->anion Deprotonation base Base (e.g., NaH, K₂CO₃) base->anion product N-Alkyl-4-bromobenzenesulfonamide (Ar-SO₂NHR) anion->product Sₙ2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product byproduct Salt Byproduct (NaX) alkyl_halide->byproduct Displacement

Caption: General mechanism for classical Sₙ2 N-alkylation of a sulfonamide.

Mechanism B: Catalytic Borrowing Hydrogen

This modern approach uses alcohols as alkylating agents and is considered a green chemistry alternative as water is the only byproduct.[5] It proceeds through a catalytic cycle, often mediated by a transition metal complex (e.g., Mn, Ir, Ru).[5][6][7]

  • Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol (R-CH₂OH), oxidizing it to the corresponding aldehyde (R-CHO).

  • Condensation: The aldehyde reacts with the sulfonamide to form an N-sulfonylimine intermediate, releasing a molecule of water.

  • Reduction: The catalyst returns the "borrowed" hydrogen to the imine intermediate, reducing it to the final N-alkylated sulfonamide product and regenerating the active catalyst.

Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol provides a general and robust method for the N-alkylation of 4-bromobenzenesulfonamide using a strong base (NaH) in a polar aprotic solvent. This combination ensures rapid and complete conversion for a wide range of primary and secondary alkyl halides.

Data Presentation: Reagent Stoichiometry

ReagentM.W. ( g/mol )EquivalentsAmount (1 mmol scale)Role
4-Bromobenzenesulfonamide236.091.0236 mgNucleophile Precursor
Sodium Hydride (60% in oil)24.00 (net)1.144 mgBase
Alkyl Bromide (e.g., Benzyl Bromide)171.041.05180 mg (124 µL)Alkylating Agent
Anhydrous Dimethylformamide (DMF)--3-5 mLSolvent

Step-by-Step Methodology

  • Preparation: Under an inert atmosphere of nitrogen or argon, add a magnetic stir bar and 4-bromobenzenesulfonamide (236 mg, 1.0 mmol) to an oven-dried round-bottom flask.

  • Solvent Addition: Add anhydrous DMF (3 mL) via syringe and stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C in an ice-water bath. Carefully add sodium hydride (44 mg of 60% dispersion in mineral oil, 1.1 mmol) portion-wise.

    • Expert Insight: The addition of NaH should be done slowly to control the evolution of hydrogen gas. The reaction mixture may become slightly cloudy or form a thicker suspension upon formation of the sodium salt of the sulfonamide.

  • Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.05 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Trustworthiness: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting sulfonamide.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and very slowly add saturated aqueous ammonium chloride solution (~5 mL) to quench any unreacted NaH.

  • Workup: Transfer the mixture to a separatory funnel containing water (20 mL) and ethyl acetate (20 mL). Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 20 mL).

  • Washing: Combine the organic layers and wash with water (2x 20 mL) and then with saturated brine (1x 20 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to yield the pure N-alkyl-4-bromobenzenesulfonamide.[8]

Protocol 2: Manganese-Catalyzed N-Alkylation with an Alcohol (Borrowing Hydrogen)

This protocol is adapted from established literature and represents a state-of-the-art, atom-economical method.[5] It is particularly effective for benzylic and primary aliphatic alcohols.

Data Presentation: Reagent Stoichiometry

ReagentM.W. ( g/mol )EquivalentsAmount (1 mmol scale)Role
4-Bromobenzenesulfonamide236.091.0236 mgNucleophile
Benzyl Alcohol108.141.0108 mg (104 µL)Alkylating Agent
Mn(I) PNP Pincer Precatalyst~700-8000.05(as per literature)Catalyst
Potassium Carbonate (K₂CO₃)138.210.113.8 mgBase
Xylenes (anhydrous)--1 mLSolvent
Note: The specific manganese precatalyst can be synthesized according to literature procedures.[5]

Step-by-Step Methodology

  • Preparation: In a glovebox or under a stream of argon, add 4-bromobenzenesulfonamide (236 mg, 1.0 mmol), benzyl alcohol (104 µL, 1.0 mmol), potassium carbonate (13.8 mg, 0.1 mmol), and the Mn(I) PNP pincer precatalyst (5 mol%) to a flame-dried pressure tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous xylenes (1.0 mL) to the tube.

  • Reaction: Seal the pressure tube tightly and remove it from the glovebox. Place the tube in a preheated oil bath or heating block set to 150 °C.

    • Expert Insight: The use of a sealed pressure tube is necessary to prevent the evaporation of the solvent and alcohol at high temperatures. Ensure proper shielding and safety precautions are taken when working with heated, sealed systems.

  • Monitoring: Stir the reaction for 24 hours. After this period, cool the reaction to room temperature. Progress can be checked by taking a small aliquot for LC-MS analysis.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of silica gel or celite to remove the catalyst and inorganic base.

  • Concentration: Rinse the plug with additional ethyl acetate and concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography (a typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes) to afford the pure N-benzyl-4-bromobenzenesulfonamide.[5]

Experimental Workflow & Characterization

The overall process, from initial setup to final product validation, follows a logical sequence.

prep Reagent Preparation & Glassware Drying setup Reaction Setup (Inert Atmosphere) prep->setup reaction Reaction Execution (Stirring, Heating) setup->reaction monitor Monitoring (TLC / LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup If complete purify Purification (Chromatography or Recrystallization) workup->purify char Product Characterization (¹H NMR, ¹³C NMR, MS) purify->char

Caption: A generalized workflow for the synthesis and validation of N-alkyl sulfonamides.

Product Characterization: The identity and purity of the final product must be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure, including the presence of the newly introduced alkyl group and the disappearance of the N-H proton signal.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Melting Point: To compare with literature values if available and as an indicator of purity.

Safety & Handling

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromobenzenesulfonamide: May cause skin, eye, and respiratory irritation.[9][10] Avoid inhalation of dust.

  • Alkyl Halides: Many are toxic, lachrymatory, and potentially carcinogenic. Handle with extreme care.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and quenched carefully at low temperatures.

  • Solvents (DMF, Xylenes): DMF is a reproductive toxin. Xylenes are flammable. Avoid inhalation and skin contact.

Conclusion

The N-alkylation of 4-bromobenzenesulfonamide is a versatile and essential reaction for the synthesis of valuable chemical intermediates. The classical Sₙ2 method with alkyl halides offers broad applicability and simplicity, while the manganese-catalyzed borrowing hydrogen reaction provides a modern, environmentally conscious alternative for specific substrates. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize a diverse library of N-alkylated 4-bromobenzenesulfonamides for applications in drug discovery and materials science.

References

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer C
  • Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. Benchchem Technical Support Center.
  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer C
  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separ
  • 4-Bromobenzenesulfonamide Safety D
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts. Journal of Chemistry and Technologies.
  • Alkylation of NH-sulfoximines under Mitsunobu-type conditions. RSC Publishing.
  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal.
  • SAFETY D
  • SAFETY D
  • Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

Sources

The Versatility of N-Benzyl-4-bromobenzenesulfonamide: A Strategic Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the design of a wide array of therapeutic agents.[1][2] Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing molecules have evolved into a versatile and privileged scaffold in drug discovery, leading to numerous FDA-approved drugs for a multitude of diseases.[1][2] Their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, underscores their continued relevance in pharmaceutical research.[3][4][5] N-Benzyl-4-bromobenzenesulfonamide emerges as a particularly valuable building block, offering a unique combination of structural features that facilitate the synthesis of diverse and complex molecular architectures.

This technical guide provides an in-depth exploration of this compound as a strategic starting material for the synthesis of novel compounds. We will delve into key chemical transformations, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Attributes of this compound

This compound possesses three key functional handles that can be selectively manipulated to generate a diverse library of derivatives:

  • The Aryl Bromide: The bromine atom on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • The Sulfonamide N-H Bond: The acidic proton on the nitrogen atom can be readily removed by a base, allowing for N-alkylation or N-arylation to introduce further structural diversity.

  • The N-Benzyl Group: The benzyl group can serve as a protecting group or as a point of further functionalization. It can be removed under specific conditions to reveal a primary sulfonamide, which can then be subjected to additional chemical modifications.

The interplay of these reactive sites makes this compound a highly adaptable scaffold for combinatorial chemistry and the synthesis of targeted therapeutic agents.

Key Synthetic Transformations and Protocols

The true utility of this compound is realized through its application in a variety of powerful synthetic transformations. The following sections provide detailed protocols for key reactions, along with insights into the underlying mechanisms.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Complexity

The bromine atom on the aryl ring of this compound serves as an excellent handle for a suite of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the efficient construction of complex molecular frameworks.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron species and an organic halide. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.

Causality Behind Experimental Choices: The choice of a palladium catalyst, a suitable ligand, a base, and a solvent system is critical for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The base is required to activate the organoboron species for transmetalation. The solvent system must be able to dissolve all reactants and facilitate the reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (10:1 v/v) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O1001892
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O902488
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃ (2.5)THF801685

This data is representative and may vary based on the specific substrate and reaction conditions.

Catalytic Cycle Diagram:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdOH Ar-Pd(II)L2-OH ArPdBr->ArPdOH Ligand Exchange (with Base) ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdOH->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Coupled Product (Ar-Ar') ArPdAr_prime->Ar_Ar_prime ArBr This compound (Ar-Br) ArBr->ArPdBr Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)2) Ar_prime_BOH2->ArPdAr_prime Base Base (e.g., K3PO4) Base->ArPdOH

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines from aryl halides. This reaction is invaluable in drug discovery, as the arylamine motif is a common feature in many pharmaceuticals.

Causality Behind Experimental Choices: The selection of the palladium catalyst and, crucially, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition. The choice of base is also critical and is often substrate-dependent.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (1.5 mol%) and Xantphos (3 mol%) to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • To a separate Schlenk tube, add this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by morpholine (1.2 equiv.).

  • Add the pre-formed catalyst solution to the reaction mixture.

  • Heat the reaction to 110 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow start Start catalyst_prep Catalyst Pre-formation: Pd2(dba)3 + Xantphos in Toluene start->catalyst_prep reaction_setup Reaction Setup: Substrate, NaOtBu, Toluene, Morpholine start->reaction_setup catalyst_add Add Catalyst Solution catalyst_prep->catalyst_add reaction_setup->catalyst_add heating Heat to 110°C (16-24h) catalyst_add->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Quench with NH4Cl (aq) Extract with Ethyl Acetate monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

N-Debenzylation: Unveiling a Reactive Site

The N-benzyl group in this compound can be strategically removed to unveil a primary sulfonamide. This transformation is particularly useful when the benzyl group is employed as a protecting group during other synthetic steps or when the primary sulfonamide is desired for further derivatization or for its own biological activity.

Causality Behind Experimental Choices: Catalytic hydrogenation is a common and effective method for N-debenzylation. The choice of catalyst (e.g., palladium on carbon) and the reaction conditions (e.g., hydrogen pressure, solvent) are key to achieving a clean and efficient deprotection without affecting other functional groups, such as the aryl bromide.

Detailed Protocol: N-Debenzylation of a Substituted N-Benzyl-4-arylsulfonamide

Materials:

  • Substituted N-Benzyl-4-arylsulfonamide (from a cross-coupling reaction)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Dissolve the substituted N-Benzyl-4-arylsulfonamide (1.0 equiv.) in methanol in a hydrogenation flask.

  • Carefully add 10% Pd/C (10 mol% Pd) to the solution.

  • Connect the flask to a hydrogenator or a balloon filled with hydrogen gas.

  • Evacuate the flask and backfill with hydrogen three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1-4 atm) at room temperature for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product, which can be further purified by recrystallization or column chromatography if necessary.

Applications in the Synthesis of Bioactive Molecules

Derivatives of this compound have shown promise in various therapeutic areas, highlighting the importance of this building block in drug discovery.

  • Anticancer Agents: The sulfonamide scaffold is present in numerous kinase inhibitors.[3] By utilizing cross-coupling reactions, various heterocyclic moieties can be introduced at the 4-position of the benzenesulfonamide ring, leading to the synthesis of potent inhibitors of kinases such as AXL kinase and PLK4.[6][7]

  • Antibacterial Agents: Benzenesulfonamide derivatives have a long history as antibacterial agents. Novel derivatives synthesized from this compound can be screened for their efficacy against various bacterial strains, potentially leading to new antibiotics that can combat drug-resistant bacteria.[1]

  • Carbonic Anhydrase Inhibitors: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes implicated in various diseases including glaucoma and certain types of cancer. The this compound scaffold can be elaborated to design potent and selective inhibitors of different carbonic anhydrase isoforms.[8][9]

  • Neurological Disorder Therapeutics: The N-benzyl benzamide scaffold has been identified in potent inhibitors of butyrylcholinesterase, a target for the treatment of Alzheimer's disease.[10] The versatility of this compound allows for the synthesis of analogues with potential applications in treating neurological disorders.

Conclusion: A Versatile Scaffold for Future Discovery

This compound stands out as a highly valuable and versatile building block in the synthesis of novel compounds for drug discovery and materials science. Its strategically positioned reactive sites—the aryl bromide, the sulfonamide N-H, and the N-benzyl group—provide a rich platform for a wide range of chemical transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable scaffold. As the quest for new and effective therapeutic agents continues, the creative application of building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Vertex AI Search. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Vertex AI Search. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Vertex AI Search. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from Advanced Journal of Chemistry, Section B.
  • Vertex AI Search. (2022). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
  • Vertex AI Search. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects - A Review.
  • Vertex AI Search. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
  • Vertex AI Search. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Vertex AI Search. (2025). N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities.
  • Vertex AI Search. (n.d.). N-Benzyl 3-bromo-4-methylbenzenesulfonamide.
  • Vertex AI Search. (n.d.). N-BENZYL 4-BROMOBENZENESULFONAMIDE (CAS No. 3609-87-8) SDS.
  • Vertex AI Search. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Vertex AI Search. (2025). The Role of 4-Bromo-N-phenylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide.
  • Vertex AI Search. (n.d.). This compound | 3609-87-8.
  • Vertex AI Search. (2025). n-Benzyl-4-bromobenzamide | C14H12BrNO | CID 781117.
  • Vertex AI Search. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • Vertex AI Search. (n.d.). N-Benzyl-4-chlorobenzenesulfonamide|CAS 10504-90-2.
  • Vertex AI Search. (n.d.). N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams.
  • Vertex AI Search. (n.d.). N-benzyl-4-bromo-benzenesulfonamide.
  • Vertex AI Search. (2025). Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine.
  • Vertex AI Search. (n.d.). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides.
  • Vertex AI Search. (n.d.). The Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Cat.
  • Vertex AI Search. (n.d.). 3609-87-8|this compound|BLD Pharm.
  • Vertex AI Search. (2025). Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions.
  • Vertex AI Search. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Vertex AI Search. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • Vertex AI Search. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability.
  • Vertex AI Search. (n.d.). N-Benzyl-4-{[(4-bromophenyl)sulfonyl]methyl}benzamide|BLD Pharm.
  • Vertex AI Search. (n.d.). 3609-87-8(N-BENZYL 4-BROMOBENZENESULFONAMIDE) Product Description.
  • Vertex AI Search. (2022). Nickel-Catalysed Cross-Electrophile Coupling of Benzyl Bromides and Sulfonium Salts towards the Synthesis of Dihydrostilbenes.
  • Vertex AI Search. (2018). Cross-coupling of benzyl, aryl, and alkenyl sulfoniums.
  • Vertex AI Search. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer.
  • Vertex AI Search. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • Vertex AI Search. (2025). Efficacy of N-(4-bromobenzenesulfonyl)benzamide and Its Derivatives Against Diverse Bacterial Strains: A Comparative Guide.
  • Vertex AI Search. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors.
  • Vertex AI Search. (2018). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • Vertex AI Search. (n.d.). Buchwald–Hartwig amination.
  • Vertex AI Search. (n.d.). Intramolecular Heck reaction.
  • Vertex AI Search. (2021). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.
  • Vertex AI Search. (2023). Selected examples of N‐benzyl sulfonamides with selective activity....
  • Vertex AI Search. (2025). A Comparative Analysis of N-(4-bromobenzenesulfonyl)benzamide and Other Carbonic Anhydrase Inhibitors.
  • Vertex AI Search. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • Vertex AI Search. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease.
  • Vertex AI Search. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives.
  • Vertex AI Search. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis.
  • Vertex AI Search. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors.
  • Vertex AI Search. (2018). Synthesis and Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides.
  • Vertex AI Search. (2020). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight.
  • Vertex AI Search. (2017). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors.
  • Vertex AI Search. (2025). N-benzyl-4-butoxybenzenesulfonamide Research Chemical.
  • Vertex AI Search. (2022). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors.
  • Vertex AI Search. (n.d.). n-Benzyl-4-sulfamoyl-benzamide|Carbonic Anhydrase Inhibitor.
  • Vertex AI Search. (2020). Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
  • Vertex AI Search. (2015). Neurological disorders and therapeutics targeted to surmount the blood–brain barrier.
  • Vertex AI Search. (2022). Natural product-based pharmacological studies for neurological disorders.
  • Vertex AI Search. (2025). Special Report: 2024 Neurology Drug & Device Approvals.
  • Vertex AI Search. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins.
  • Vertex AI Search. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.
  • Vertex AI Search. (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
  • Vertex AI Search. (2011). Mechanistic studies on palladium-catalyzed coupling reactions.
  • Vertex AI Search. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Vertex AI Search. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates.
  • Vertex AI Search. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
  • Vertex AI Search. (2019). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Retrieved from Organic Chemistry Frontiers (RSC Publishing).
  • Vertex AI Search. (2005). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines | The Journal of Organic Chemistry.
  • Vertex AI Search. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from Catalysis Science & Technology (RSC Publishing).
  • Vertex AI Search. (2012). Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid.
  • Vertex AI Search. (2025). N-Bromobenzenesulfonamide: A Versatile Reagent for Heterocyclic Synthesis.
  • Vertex AI Search. (2014). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Vertex AI Search. (2023). Buchwald-Hartwig Amination.
  • Vertex AI Search. (2001). An efficient method for the N-debenzylation of aromatic heterocycles.
  • Vertex AI Search. (2012). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides.
  • Vertex AI Search. (n.d.). Heck reaction.
  • Vertex AI Search. (n.d.). Sonogashira coupling.
  • Vertex AI Search. (2021). Buchwald-Hartwig Cross-Coupling.
  • Vertex AI Search. (n.d.). Heck Reaction.
  • Vertex AI Search. (n.d.). Sonogashira Coupling.
  • Vertex AI Search. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Vertex AI Search. (2022). Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • Vertex AI Search. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Vertex AI Search. (2023). Heck Reaction.
  • Vertex AI Search. (2025). Overcoming low reactivity of "N-Benzyl-2-bromo-3-methylbenzamide" in coupling reactions.
  • Vertex AI Search. (n.d.). Suzuki Coupling.
  • Vertex AI Search. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.
  • Vertex AI Search. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • Vertex AI Search. (2013). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists | Request PDF.
  • Vertex AI Search. (2011). Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450.
  • Vertex AI Search. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-N-phenylbenzenesulfonamide.
  • Vertex AI Search. (2018). 1.2.3 The Buchwald–Hartwig Reaction.
  • Vertex AI Search. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Vertex AI Search. (2021). Buchwald-Hartwig Amination. Retrieved from Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Vertex AI Search. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • Vertex AI Search. (2004). The Intramolecular Heck Reaction.
  • Vertex AI Search. (2012). The Intramolecular Heck Reaction.
  • Vertex AI Search. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using N-(2-bromoethyl)methanesulfonamide.
  • Vertex AI Search. (2014). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling.
  • Vertex AI Search. (2014). Suzuki coupling of heteroaryl halides with aryl boronic acids a.
  • Vertex AI Search. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
  • Vertex AI Search. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Vertex AI Search. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
  • Vertex AI Search. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • Vertex AI Search. (2013). Synthesis and Antiviral Evaluation of Certain Disubstituted Benzimidazole Ribonucleosides.
  • Vertex AI Search. (2014). Suzuki-Miyaura coupling of heteroaryl bromides with 4-tolylboronic acid a.

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving N-Benzyl-4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of N-Benzyl-4-bromobenzenesulfonamide

This compound is a versatile chemical scaffold with demonstrated significance in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antimicrobial, antihypertensive, and anticancer drugs.[1][2] The N-benzyl and 4-bromophenyl moieties of this particular compound provide a foundation for diverse chemical interactions, making it a promising candidate for the development of novel inhibitors targeting a range of biological processes. Research into structurally related compounds suggests potential activities including the inhibition of enzymes like carbonic anhydrase and cholinesterases, as well as the modulation of protein-protein interactions (PPIs).[1][3]

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries, with a focus on identifying and characterizing molecules that function via mechanisms relevant to this compound and its derivatives. Specifically, we will detail a fluorescence polarization (FP)-based assay for screening inhibitors of a model protein-protein interaction and an AlphaScreen™ assay for monitoring the disruption of a target protein complex. These protocols are designed to be robust, scalable, and provide a solid foundation for drug discovery campaigns.

Part 1: Fluorescence Polarization (FP) Assay for Screening Inhibitors of Protein-Protein Interactions

Scientific Rationale and Assay Principle

Fluorescence polarization is a powerful technique for monitoring molecular interactions in solution and is particularly well-suited for HTS due to its homogeneous format and robust performance.[4][5] The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (the tracer). When the tracer is unbound and tumbles rapidly in solution, the emitted light is largely depolarized. Upon binding to a larger protein, the rotational motion of the tracer is significantly slowed, resulting in a higher degree of polarization.[5][6]

In a competitive FP assay, test compounds that disrupt the interaction between the tracer and the protein will cause a decrease in the polarization signal, as the displaced tracer once again tumbles freely. This principle allows for the rapid identification of inhibitors of the target protein-protein interaction.[7]

Workflow for FP-Based HTS

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis prep_tracer Prepare Fluorescent Tracer dispense_tracer Dispense Tracer prep_tracer->dispense_tracer prep_protein Prepare Target Protein dispense_protein Dispense Target Protein prep_protein->dispense_protein prep_compounds Prepare Compound Library (including this compound) dispense_compounds Dispense Compounds prep_compounds->dispense_compounds dispense_tracer->dispense_protein dispense_protein->dispense_compounds incubate Incubate at Room Temperature dispense_compounds->incubate read_plate Read Fluorescence Polarization on HTS Plate Reader incubate->read_plate analyze_data Calculate Z' Factor and Identify Hits read_plate->analyze_data

Caption: Workflow for a fluorescence polarization-based HTS assay.

Detailed Protocol for a Competitive FP Assay

Objective: To identify small molecule inhibitors of the interaction between Protein X and a fluorescently labeled Peptide Y.

Materials and Reagents:

  • Target Protein X

  • Fluorescently labeled Peptide Y (Tracer)

  • Assay Buffer (e.g., PBS, 0.01% Triton X-100, pH 7.4)

  • This compound (as a control or test compound)

  • Compound Library

  • 384-well, low-volume, black microplates

  • HTS-compatible plate reader with FP capabilities

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 2X working solution of Protein X in Assay Buffer. The optimal concentration should be determined empirically through a protein titration experiment but is typically at or near the Kd of the protein-peptide interaction.

    • Prepare a 2X working solution of the fluorescently labeled Peptide Y (Tracer) in Assay Buffer. The concentration should be low (typically in the low nanomolar range) to maximize the assay window and should be below the Kd of the interaction.[8]

    • Prepare serial dilutions of this compound and the compound library in 100% DMSO. Then, dilute these stocks into Assay Buffer to create a 4X working solution.

  • Assay Plate Preparation:

    • Add 5 µL of the 4X compound solution (or control) to the appropriate wells of the 384-well plate.

    • For positive controls (maximum polarization), add 5 µL of Assay Buffer with DMSO.

    • For negative controls (minimum polarization), add 5 µL of Assay Buffer with DMSO.

  • Addition of Protein and Tracer:

    • Add 5 µL of the 2X Protein X solution to all wells except the negative control wells. To the negative control wells, add 5 µL of Assay Buffer.

    • Add 10 µL of the 2X fluorescently labeled Peptide Y solution to all wells.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), protected from light. The incubation time should be sufficient to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

Data Analysis and Interpretation:

The primary metric for hit identification is a decrease in the millipolarization (mP) value. The performance of the HTS assay should be validated by calculating the Z' factor, with a value ≥ 0.5 being indicative of a robust assay.[9]

ParameterDescriptionTypical Value
Total Assay Volume The final volume in each well.20 µL
Protein X Concentration Final concentration in the well.1-3x Kd
Tracer Concentration Final concentration in the well.< Kd
Compound Concentration Final concentration range for screening.1-10 µM
Z' Factor A statistical measure of assay quality.≥ 0.5

Part 2: AlphaScreen™ Assay for Screening Modulators of Protein Complex Formation

Scientific Rationale and Assay Principle

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™) is a bead-based technology that is highly sensitive and widely used for studying biomolecular interactions.[10][11] The assay utilizes two types of hydrogel-coated beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen.[10] If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen will diffuse and trigger a chemiluminescent signal in the Acceptor bead, which is then emitted at 520-620 nm.[10][11]

For screening inhibitors of protein-protein interactions, one protein is conjugated to the Donor bead and the other to the Acceptor bead. When the proteins interact, the beads are brought into proximity, generating a signal. Compounds like this compound that disrupt this interaction will cause a decrease in the AlphaScreen™ signal.

Workflow for AlphaScreen™ HTS

AlphaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well ProxiPlate) cluster_read Data Acquisition & Analysis prep_proteinA Prepare Protein A (conjugated to Donor beads) dispense_proteinA Dispense Protein A-Donor prep_proteinA->dispense_proteinA prep_proteinB Prepare Protein B (conjugated to Acceptor beads) dispense_proteinB Dispense Protein B-Acceptor prep_proteinB->dispense_proteinB prep_compounds Prepare Compound Library dispense_compounds Dispense Compounds prep_compounds->dispense_compounds dispense_compounds->dispense_proteinA dispense_proteinA->dispense_proteinB incubate Incubate in the Dark dispense_proteinB->incubate read_plate Read AlphaScreen Signal on Plate Reader incubate->read_plate analyze_data Calculate S/B Ratio and Identify Hits read_plate->analyze_data

Caption: Workflow for an AlphaScreen™-based HTS assay.

Detailed Protocol for a Competitive AlphaScreen™ Assay

Objective: To identify small molecule inhibitors of the interaction between Protein A and Protein B.

Materials and Reagents:

  • Biotinylated Protein A

  • GST-tagged Protein B

  • Streptavidin-coated Donor Beads

  • Anti-GST Acceptor Beads

  • AlphaScreen™ Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • This compound

  • Compound Library

  • 384-well, white, opaque microplates (e.g., ProxiPlate)

  • HTS-compatible plate reader with AlphaScreen™ capabilities

Protocol Steps:

  • Reagent Preparation:

    • Under subdued light, prepare a 2X working solution of Streptavidin-coated Donor beads and biotinylated Protein A in Assay Buffer.

    • Prepare a 2X working solution of anti-GST Acceptor beads and GST-tagged Protein B in Assay Buffer. The optimal concentrations of proteins and beads should be determined through a cross-titration experiment.

    • Prepare serial dilutions of this compound and the compound library in 100% DMSO, followed by dilution in Assay Buffer to a 4X working concentration.

  • Assay Plate Preparation:

    • Add 5 µL of the 4X compound solution to the wells of the 384-well plate.

    • Add 5 µL of the 2X biotinylated Protein A solution to all wells.

    • Incubate for 15 minutes at room temperature.

  • Addition of Acceptor Beads and Protein B:

    • Add 10 µL of the 2X anti-GST Acceptor beads and GST-tagged Protein B mixture to all wells.

  • Incubation and Measurement:

    • Seal the plate and incubate in the dark at room temperature for 1-2 hours.

    • Measure the AlphaScreen™ signal on a compatible plate reader.

Data Analysis and Interpretation:

Hits are identified as compounds that cause a significant reduction in the luminescent signal. The signal-to-background (S/B) ratio should be calculated to assess assay quality.

ParameterDescriptionTypical Value
Total Assay Volume The final volume in each well.20 µL
Protein Concentrations Final concentration in the well.10-100 nM
Bead Concentrations Final concentration in the well.10-20 µg/mL
Compound Concentration Final concentration range for screening.1-10 µM
Signal-to-Background Ratio of the signal in the absence vs. presence of one binding partner.> 100

Trustworthiness and Self-Validation

To ensure the integrity of the screening data, several quality control measures are essential:

  • Z' Factor and Signal-to-Background: These metrics should be monitored throughout the screen to ensure consistent assay performance.

  • Dose-Response Confirmation: All initial "hits" must be re-tested in a dose-response format to confirm their activity and determine their potency (IC50).

  • Orthogonal Assays: Confirmed hits should be validated in a secondary, orthogonal assay that relies on a different detection technology to rule out assay-specific artifacts.[4]

  • Counter-Screens: For assays like AlphaScreen™, counter-screens should be performed to identify compounds that interfere with the beads or the detection chemistry itself.

By implementing these validation steps, researchers can have high confidence in the hits identified from the primary screen, paving the way for further investigation into the mechanism of action of compounds like this compound.

References

  • Vertex AI Search. (2018, March 16). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PubMed.
  • Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).
  • Springer Professional. High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions.
  • PMC - NIH. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Molecular Devices.
  • ACS Publications. (2016, August 17). Inhibitors of Difficult Protein–Protein Interactions Identified by High-Throughput Screening of Multiprotein Complexes | ACS Chemical Biology.
  • PMC. High-Throughput Chemical Probing of Full-Length Protein–Protein Interactions.
  • Books. (2020, December 15). CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery.
  • Thermo Fisher Scientific. Setting up AlphaScreen cAMP Assays With the Thermo Scientific Varioskan LUX Multimode Reader.
  • Revvity. AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • BMG LABTECH. AlphaScreen.
  • Emerald Cloud Lab. (2024, April 7).
  • Benchchem. N-Benzyl-4-chlorobenzenesulfonamide|CAS 10504-90-2.
  • Benchchem. N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities.
  • nanomicronspheres.
  • ResearchGate. Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery | Request PDF.
  • BPS Bioscience.
  • Benchchem. N-Benzyl-4-butoxybenzenesulfonamide Research Chemical.
  • PubMed. Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide.
  • Benchchem. Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide as a Ligand for Enzyme Studies.
  • HENAN NEW BLUE CHEMICAL CO.,LTD. N-benzyl-4-bromo-benzenesulfonamide.
  • Benchchem. N-benzyl-3,4-dichlorobenzenesulfonamide.
  • CP Lab Safety. N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams.
  • BLD Pharm. 3609-87-8|this compound|BLD Pharm.
  • Assay Genie. High-Throughput Screening Assays.
  • PubChem. N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S | CID 4347.
  • PubMed. (2023, April 20).
  • Chapman University Digital Commons.
  • ResearchGate. A High Throughput Screen (HTS) to identify effective compounds against... | Download Scientific Diagram.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).

Sources

Troubleshooting & Optimization

Overcoming solubility issues of N-Benzyl-4-bromobenzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenges of N-Benzyl-4-bromobenzenesulfonamide

This compound is a key building block in medicinal chemistry and organic synthesis, often utilized in the development of novel therapeutic agents.[1] However, its unique molecular structure presents significant solubility challenges that can impede reaction kinetics, complicate purification, and affect overall experimental success. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and evidence-based answers to overcome these solubility hurdles.

Compound Profile and Physicochemical Properties

A foundational understanding of the compound's properties is the first step in troubleshooting. The molecular structure combines a bulky, nonpolar 4-bromophenyl group and a benzyl group with a polar sulfonamide linker. This duality is the primary driver of its complex solubility behavior.

PropertyValueSource
CAS Number 3609-87-8[1]
Molecular Formula C₁₃H₁₂BrNO₂S[1]
Molecular Weight 326.2 g/mol [1]
Appearance White to off-white powder[2]
Density ~1.503 g/cm³[3]
Storage Room temperature, sealed in dry conditions[4]
Solubility Data Not extensively published; requires empirical determination[3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound in a direct Q&A format.

Q1: My this compound is not dissolving in my reaction solvent. Where do I begin?

A1: The principle of "like dissolves like" is your primary guide.[5] Given the compound's mixed polarity, a single "perfect" solvent may not exist. A systematic, tiered approach is the most effective starting point.

  • Tier 1: Polar Aprotic Solvents: Begin with powerful, polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points due to their strong dipole moments, which can effectively solvate the polar sulfonamide group while accommodating the nonpolar aromatic rings.[6][7]

  • Tier 2: Ethers and Chlorinated Solvents: If polar aprotics are unsuitable for your reaction, explore moderately polar options like Tetrahydrofuran (THF), Dichloromethane (DCM), or Chloroform. These are particularly effective for compounds containing halogens.[7]

  • Tier 3: Alcohols: Solvents like ethanol or methanol can be effective but may lead to lower solubility compared to DMSO or DMF.[7]

  • Avoid: Highly nonpolar solvents like hexanes or highly polar protic solvents like water are unlikely to be effective on their own.

Q2: I've chosen a solvent, but the compound remains a suspension. What are my immediate next steps?

A2: Before abandoning the solvent, several physical methods can dramatically increase the rate and extent of dissolution. The goal is to introduce energy into the system to overcome the compound's crystal lattice energy.

  • Particle Size Reduction: A larger surface area accelerates dissolution.[5][8] If you have a coarse powder, gently grinding it with a mortar and pestle can significantly improve the dissolution rate.

  • Gentle Heating: For many organic compounds, solubility increases with temperature.[5] Gently warm the mixture while stirring. Caution: Do not overheat, as prolonged or excessive heat can cause degradation.[6] It is advisable to warm the solution in increments of 10-15°C and monitor for any color change, which could indicate decomposition.

  • Sonication: Using an ultrasonic bath is a highly effective method for breaking up solid aggregates and enhancing dissolution without excessive heating.[5][6] This technique provides localized energy to facilitate the solvent-solute interaction.

The following workflow provides a logical sequence for these immediate troubleshooting steps.

G start Insoluble Compound in Chosen Solvent grind Reduce Particle Size (Grind) start->grind Is material coarse? heat Apply Gentle Heat (e.g., 40-50°C) start->heat Material is fine powder grind->heat Still insoluble sonicate Use Ultrasonic Bath heat->sonicate Still insoluble / Precipitates on cooling dissolved Compound Dissolved heat->dissolved sonicate->dissolved reassess Re-evaluate Solvent Choice / Use Co-solvent sonicate->reassess Still insoluble

Caption: Initial troubleshooting workflow for an insoluble compound.

Q3: The compound dissolves with heat but precipitates (crashes out) when I cool it to room temperature. How do I maintain solubility?

A3: This indicates you have created a supersaturated solution that is not stable at lower temperatures. This is a very common issue.

  • Cause: The amount of solute exceeds the solubility limit of the solvent at the lower temperature.

  • Solution 1: Use a Co-Solvent System: This is often the most robust solution. A co-solvent is a mixture of two or more miscible solvents used to enhance the solubility of a solute.[9] By adding a small amount of a "stronger" solvent (like DMSO or DMF) to a "weaker" bulk solvent (like THF or DCM), you can create a synergistic mixture that keeps the compound in solution at a wider temperature range. See Protocol 2 for a detailed method.

  • Solution 2: Increase Solvent Volume: While simple, this may not be practical if it dilutes your reactants to an ineffective concentration.[10]

  • Solution 3: Maintain Higher Temperature: If your reaction can be safely run at an elevated temperature, you can maintain the mixture at the temperature required for dissolution. This is not always feasible or desirable.

Q4: How do I select and optimize a co-solvent system?

A4: The key is to blend a solvent in which the compound is highly soluble with your primary (bulk) solvent.

  • Identify a "Good" Solvent: Find a solvent that dissolves the compound readily, even if it's not suitable as the main reaction solvent (e.g., DMSO).[9]

  • Identify a "Poor" Solvent: This is your desired bulk or primary solvent in which the compound has limited solubility (e.g., Toluene or DCM).

  • Titrate: Dissolve the compound in a minimal amount of the "good" solvent. Then, slowly add the "poor" solvent until you see the first signs of persistent cloudiness or precipitation. This helps you find the approximate ratio limit.

  • Optimize: Prepare several mixtures with slightly more of the "good" solvent than the limit you found in step 3 (e.g., 5% DMSO in THF, 10% DMSO in THF) to find the lowest proportion that maintains solubility at your target temperature.

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a structured method to efficiently test a range of solvents.

  • Preparation: Aliquot 5-10 mg of this compound into several small, labeled vials.

  • Initial Solvent Addition: To each vial, add 0.2 mL of a different test solvent (e.g., DMSO, DMF, THF, DCM, Acetonitrile, Ethanol, Toluene).

  • Room Temperature Observation: Vigorously vortex or shake each vial for 2 minutes. Let them stand for 10 minutes and record your observations (e.g., "Fully Dissolved," "Partially Soluble," "Insoluble").

  • Apply Energy: For vials where the compound is not fully dissolved, place them in an ultrasonic bath for 15 minutes.[5] Record observations.

  • Apply Heat: If still insoluble, warm the vials to 40-50°C with stirring for 15 minutes. Record observations.

  • Cooling Observation: Allow the heated vials to cool to room temperature and observe if any precipitation occurs.

  • Data Logging: Log all results systematically in a table for comparison.

Data Logging Template

SolventVolume (mL)Observation (RT)Observation (Sonication)Observation (50°C)Observation (Cooldown)
DMSO0.2Fully DissolvedN/AN/AN/A
THF0.2Partially SolublePartially SolubleFully DissolvedPrecipitates
Hexanes0.2InsolubleInsolubleInsolubleN/A
..................

Protocol 2: Sonication-Assisted Dissolution

This protocol uses ultrasonic energy to aid dissolution.

  • Setup: Place the solid this compound in a flask suitable for your experiment.

  • Solvent Addition: Add the chosen solvent or co-solvent system to the flask.

  • Sonication: Place the flask into an ultrasonic bath, ensuring the water level in the bath is equal to or higher than the solvent level in the flask.

  • Operation: Turn on the sonicator. Monitor the dissolution visually. For stubborn solids, intermittent sonication (e.g., 10 minutes on, 5 minutes off) can prevent excessive heating of the solvent.[6]

  • Completion: Continue until the solid is fully dissolved or no further change is observed.

G cluster_prep Preparation cluster_process Process A Weigh Compound B Add Solvent to Flask A->B C Place Flask in Ultrasonic Bath B->C D Activate Sonicator C->D E Monitor Visually D->E E->D Incomplete Dissolution F Fully Dissolved E->F Complete Dissolution

Caption: Workflow for sonication-assisted dissolution protocol.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities. Benchchem.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Benchchem.
  • CP Lab Safety. N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams.
  • Chemistry Steps. Solubility of Organic Compounds.
  • PubChem. n-Benzyl-4-bromobenzamide.
  • Ainurofiq, A., et al. (2021).
  • Guidechem. N-BENZYL 4-BROMOBENZENESULFONAMIDE (CAS No. 3609-87-8) SDS.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • BLD Pharm. (n.d.). This compound.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • BenchChem Technical Support Team. (2025). Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide. Benchchem.
  • IJIRT. (n.d.). Solubility Enhancement Methods.
  • HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). N-benzyl-4-bromo-benzenesulfonamide.

Sources

Technical Support Center: Synthesis of N-Benzyl-4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-Benzyl-4-bromobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common experimental challenges, ensuring the integrity and success of your research.

Troubleshooting Guide: Common Side Reactions and Issues

The synthesis of this compound, typically achieved by reacting 4-bromobenzenesulfonyl chloride with benzylamine, is a robust reaction. However, several side reactions and experimental issues can arise, impacting yield and purity. This section addresses these challenges in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired this compound. What are the likely causes?

Answer: Low to no product formation is a frequent issue that can often be traced back to the quality of the starting materials or the reaction conditions.

  • Hydrolysis of 4-Bromobenzenesulfonyl Chloride: The most common culprit is the hydrolysis of the sulfonyl chloride starting material.[1][2][3] Sulfonyl chlorides are highly sensitive to moisture and can readily react with water to form the corresponding 4-bromobenzenesulfonic acid.[1][2][3] This sulfonic acid is unreactive towards benzylamine under standard conditions, thus halting the desired reaction pathway.

    • Preventative Measures:

      • Anhydrous Conditions: It is critical to use thoroughly dried glassware and anhydrous solvents.[1][2] Performing the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to exclude atmospheric moisture.[1][2]

      • Reagent Quality: Use a fresh or properly stored bottle of 4-bromobenzenesulfonyl chloride. Over time, even well-sealed containers can be compromised by atmospheric moisture.

  • Inappropriate Base or Protonation of Amine: The choice and amount of base are crucial. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct.[4] If an insufficient amount of base is used, the HCl will protonate the benzylamine, rendering it non-nucleophilic and unable to react with the sulfonyl chloride.[4][5]

    • Recommendations:

      • Base Selection: Non-nucleophilic organic bases like pyridine or triethylamine are commonly used.[1]

      • Stoichiometry: Ensure at least one equivalent of base is used to scavenge the HCl produced.

  • Low Reactivity of Starting Materials: While benzylamine is generally a good nucleophile, issues can still arise.

    • Troubleshooting:

      • Verify the purity and identity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point).

      • Consider a slight excess of benzylamine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[1]

Issue 2: Presence of a Significant Amount of a Polar Byproduct

Question: My TLC analysis shows a significant spot at a low Rf, indicating a very polar byproduct. What is this, and how can I avoid it?

Answer: This polar byproduct is almost certainly 4-bromobenzenesulfonic acid, resulting from the hydrolysis of your 4-bromobenzenesulfonyl chloride starting material.[1][2][3]

  • Causality: As previously mentioned, sulfonyl chlorides are highly susceptible to reaction with water. The presence of moisture in your solvents, on your glassware, or from the atmosphere will lead to the formation of the corresponding sulfonic acid.

  • Mitigation Strategy: The key is rigorous adherence to anhydrous techniques.

    • Dry all glassware in an oven and cool under a stream of inert gas.

    • Use freshly opened or properly stored anhydrous solvents.

    • Conduct the reaction under a nitrogen or argon atmosphere.[1][2]

Issue 3: Formation of a Less Polar, N,N-Disubstituted Byproduct

Question: I am observing a less polar spot on my TLC, which I suspect is the N,N-dibenzylsulfonamide. How can this be prevented?

Answer: The formation of the N,N-dibenzylsulfonamide, while less common with primary amines like benzylamine under controlled conditions, can occur. This side reaction involves the further alkylation of the initially formed this compound.

  • Contributing Factors:

    • Excess Benzylamine and Strong Base: While a slight excess of the amine is often recommended, a large excess in combination with a strong base can deprotonate the product sulfonamide, making it nucleophilic and susceptible to reaction with another molecule of benzyl halide (if present as an impurity or formed under certain conditions).

    • High Reaction Temperatures: Elevated temperatures can sometimes promote this secondary alkylation.

  • Preventative Measures:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. A large excess of benzylamine should be avoided.

    • Temperature Control: Perform the reaction at a controlled temperature, typically ranging from 0 °C to room temperature.[3]

    • Reaction Monitoring: Monitor the reaction progress by TLC. Once the starting sulfonyl chloride is consumed, work up the reaction to prevent further side reactions.[3]

Issue 4: Difficult Purification

Question: I am having trouble separating my desired product from impurities during column chromatography or recrystallization. What are some strategies to improve purification?

Answer: Purification challenges often arise when the polarity of the desired product is similar to that of the byproducts or unreacted starting materials.

  • Strategies for Improved Separation:

    • Aqueous Workup: A thorough aqueous workup can simplify purification. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove any unreacted benzylamine by converting it to its water-soluble ammonium salt.[5] A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) can help remove any acidic byproducts like 4-bromobenzenesulfonic acid.

    • Recrystallization: this compound is a solid, and recrystallization is often an effective purification method.[6] Experiment with different solvent systems, such as ethanol/water or toluene, to find optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.[3]

    • Chromatography Optimization: If column chromatography is necessary, carefully select your eluent system. A gradual increase in polarity (e.g., starting with a low percentage of ethyl acetate in hexanes and slowly increasing the concentration) can improve the separation of compounds with similar Rf values.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electron-deficient sulfur atom of the 4-bromobenzenesulfonyl chloride.[4] This is followed by the elimination of a chloride ion. A base is present to neutralize the hydrochloric acid that is formed as a byproduct.[4]

Q2: Can I use an aqueous base like sodium hydroxide for this reaction?

A2: While it is possible to use aqueous bases under what are known as Schotten-Baumann conditions, it significantly increases the risk of hydrolyzing the 4-bromobenzenesulfonyl chloride.[1] For most lab-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred method to minimize this competing side reaction.[1]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. A suitable eluent system would be a mixture of hexane and ethyl acetate.[3]

Q4: What are some alternative methods for the N-alkylation of sulfonamides?

A4: While the reaction of a sulfonyl chloride with an amine is the most direct route, other methods for N-alkylation of sulfonamides exist. These include the Mitsunobu reaction, which utilizes an alcohol, and alkylation with alkyl halides or trichloroacetimidates.[7] Some modern approaches also employ catalytic systems with alcohols as alkylating agents, which are considered more environmentally friendly.[8][9]

Experimental Protocols and Data

Table 1: Key Reactants and Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.52White to beige crystalline powder
BenzylamineC₇H₉N107.15Colorless liquid
This compoundC₁₃H₁₂BrNO₂S342.21White powder[6][10]
Protocol: Synthesis of this compound

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Benzylamine

  • Triethylamine (or Pyridine)

  • Dichloromethane (anhydrous)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromobenzenesulfonyl chloride (1.0 eq).

  • Dissolve the sulfonyl chloride in anhydrous dichloromethane.

  • In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the sulfonyl chloride solution to 0 °C using an ice bath.

  • Slowly add the benzylamine/triethylamine solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing Reaction Pathways

Diagram 1: Main Synthetic Route and Key Side Reactions

G start1 4-Bromobenzenesulfonyl Chloride product This compound (Desired Product) start1->product + Benzylamine (Base, Anhydrous Solvent) hydrolysis_product 4-Bromobenzenesulfonic Acid (Polar Byproduct) start1->hydrolysis_product + H₂O (Hydrolysis Side Reaction) start2 Benzylamine start2->product dibenzyl_product N,N-Dibenzylsulfonamide (Less Polar Byproduct) product->dibenzyl_product + Benzylamine (Excess Base/Heat) water H₂O (Moisture) water->hydrolysis_product

Caption: Main reaction and potential side reactions in the synthesis.

Diagram 2: Troubleshooting Workflow

G start Low Yield or No Product check_reagents Check Starting Material Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous Sulfonyl Chloride Degradation? base Verify Base Stoichiometry check_conditions->base Incomplete Reaction? temp Control Temperature check_conditions->temp Side Product Formation? success Improved Yield anhydrous->success base->success temp->success

Caption: A logical workflow for troubleshooting low product yield.

References

  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem Technical Support.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-(4-bromobenzenesulfonyl)benzamide. BenchChem Technical Support.
  • BenchChem. (2025). N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities. BenchChem Technical Support.
  • Kasyan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies.
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499.
  • Li, F., et al. (2016). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 40(2), 1206-1210.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. BenchChem Technical Support.
  • Milczek, E., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(5), 1345–1350.
  • Check, C. T., & Thomson, R. J. (2014). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Organic letters, 16(23), 6068–6071.
  • BenchChem. (2025). N-Benzyl-4-chlorobenzenesulfonamide | CAS 10504-90-2. BenchChem.
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.
  • ResearchGate. (2025). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Andrews, J. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21623–21629.
  • HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). N-benzyl-4-bromo-benzenesulfonamide.
  • Blog. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?.
  • The Royal Society of Chemistry. (2013).
  • The world's largest collection of open access research papers. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Bromobenzenesulfonyl chloride.
  • ResearchGate. (n.d.). The direct conversion of diphenyldisulfide to sulfonamides.
  • TSI Journals. (n.d.).
  • BLD Pharm. (n.d.). 3609-87-8|this compound.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Benzyl-2-bromo-3-methylbenzamide.
  • ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

Sources

Technical Support Center: N-Benzyl-4-bromobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Benzyl-4-bromobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize reaction conditions, and significantly improve your product yield and purity.

Synthesis Overview: The Schotten-Baumann Approach

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and benzylamine.[1] This reaction, often performed under Schotten-Baumann conditions, involves the acylation of an amine with an acid chloride in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[2][3][4] While straightforward in principle, several factors can impact the success and efficiency of this transformation.

Synthesis_Overview cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 4-Bromobenzenesulfonyl Chloride C This compound A->C Electrophile B Benzylamine B->C Nucleophile Base Base (e.g., Pyridine, NaOH) Base->C  Catalyzes / Neutralizes Solvent Solvent (e.g., DCM, THF, H2O) Solvent->C D HCl byproduct (neutralized by base)

Caption: General reaction scheme for this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I fix this?

Low yields are the most frequent challenge and can typically be traced back to one of three areas: reagent stability, reaction conditions, or side reactions.[5]

Probable Cause 1: Hydrolysis of 4-Bromobenzenesulfonyl Chloride The sulfonyl chloride starting material is highly electrophilic and extremely sensitive to moisture.[6] Any water present in the reaction will hydrolyze the sulfonyl chloride to the unreactive 4-bromobenzenesulfonic acid, directly reducing the maximum possible yield.[5][7]

Solutions:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried before use (e.g., flame-dried or oven-dried).[6]

  • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[6]

Hydrolysis_Side_Reaction SulfonylChloride 4-Bromobenzenesulfonyl Chloride Water H₂O (Moisture) SulfonicAcid 4-Bromobenzenesulfonic Acid (Unreactive) SulfonylChloride->SulfonicAcid + Water->SulfonicAcid HCl HCl

Caption: Undesired hydrolysis of the sulfonyl chloride starting material.

Probable Cause 2: Inappropriate Base or Stoichiometry The base is critical for neutralizing the HCl generated during the reaction.[7] If the base is too weak or insufficient, the resulting acidic conditions will protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.[7]

Solutions:

  • Choice of Base: A non-nucleophilic organic base like pyridine or triethylamine is often used. Pyridine can also serve as the solvent and a nucleophilic catalyst.[6][7] Alternatively, Schotten-Baumann conditions using an inorganic base (e.g., NaOH, K₂CO₃) in a biphasic system are very effective.[2][4][8]

  • Control Stoichiometry: Use at least one equivalent of base to neutralize the generated HCl. A slight excess is common.

Probable Cause 3: Competing Side Reactions Although benzylamine is a primary amine, the formation of a bis-sulfonated side product is a possibility, especially if reaction conditions are not controlled.[6] This occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride.

Solutions:

  • Controlled Reagent Addition: Add the 4-bromobenzenesulfonyl chloride solution slowly (dropwise) to the solution of benzylamine. This maintains a high concentration of the more nucleophilic benzylamine relative to the sulfonamide product, favoring the desired reaction.[6]

  • Stoichiometry: Using a slight excess of the amine (e.g., 1.1 equivalents) can help ensure the complete consumption of the more valuable sulfonyl chloride and minimize bis-sulfonylation.[6]

Q2: I'm observing an unexpected side product. How can I identify and prevent it?

The most likely side product, aside from unreacted starting materials, is the 4-bromobenzenesulfonic acid from hydrolysis, as discussed above.

Identification:

  • TLC Analysis: The sulfonic acid is significantly more polar than the starting materials and the desired product. It will typically have a very low Rf value and may streak on the TLC plate.

  • Workup Behavior: Being an acid, it can be removed from the organic layer by washing with an aqueous basic solution, like saturated sodium bicarbonate.[9]

Prevention:

  • As detailed in Q1, the key is to maintain strictly anhydrous conditions throughout the setup and reaction.[6]

Q3: How do I effectively monitor the reaction's progress and determine its endpoint?

Thin Layer Chromatography (TLC) is the most effective method. [7]

  • Procedure: Spot the reaction mixture alongside the two starting materials (4-bromobenzenesulfonyl chloride and benzylamine) on a TLC plate.

  • Eluent System: A mixture of hexane and ethyl acetate is a good starting point for the mobile phase. The optimal ratio will need to be determined empirically but could be in the range of 4:1 to 2:1.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has disappeared and a new, distinct product spot has formed. The product, this compound, will have an Rf value that is intermediate between the relatively nonpolar sulfonyl chloride and the more polar benzylamine.

Q4: My product is impure after workup. What is the best purification strategy?

Recrystallization is the most reliable method for purifying the final product. [2][9]

  • Solvent Choice: Ethanol or an ethanol/water mixture is commonly reported to be effective for recrystallizing N-acylsulfonamides.[7][9]

  • General Protocol:

    • Dissolve the crude solid in the minimum amount of hot (boiling or near-boiling) recrystallization solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the mixture.

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize recovery, cool the flask in an ice bath once it has reached room temperature.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly under vacuum.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is a robust starting point and may be scaled as needed.

Materials & Reagents:

  • 4-Bromobenzenesulfonyl chloride

  • Benzylamine

  • Pyridine (anhydrous) or Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and dissolve it in anhydrous DCM.

  • Base Addition: Add pyridine (1.2 eq.) to the stirred solution at room temperature.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.05 eq.) in anhydrous DCM dropwise over 20-30 minutes.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.[9]

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and pyridine), saturated NaHCO₃ solution (to remove any sulfonic acid), and finally with brine.[9]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure this compound as a white solid.[9]

Troubleshooting Decision Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Moisture Were anhydrous conditions strictly maintained? Start->Check_Moisture Fix_Moisture Action: Flame-dry glassware, use anhydrous solvents, run under N₂/Ar. Check_Moisture->Fix_Moisture No Check_Base Is the base appropriate and stoichiometry correct (≥1 eq.)? Check_Moisture->Check_Base Yes End Yield Improved Fix_Moisture->End Fix_Base Action: Use Pyridine/Et₃N or Schotten-Baumann (NaOH). Verify stoichiometry. Check_Base->Fix_Base No Check_Addition Was sulfonyl chloride added slowly to the amine? Check_Base->Check_Addition Yes Fix_Base->End Fix_Addition Action: Ensure slow, dropwise addition to minimize side reactions. Check_Addition->Fix_Addition No Check_Addition->End Yes Fix_Addition->End

Caption: A logical workflow for troubleshooting low yield issues.

Reagent and Product Data

For your convenience, key quantitative data for the compounds involved are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Bromobenzenesulfonyl ChlorideC₆H₄BrClO₂S255.52White to beige crystalline powder98-58-8
BenzylamineC₇H₉N107.15Colorless liquid100-46-9
This compound C₁₃H₁₂BrNO₂S 326.21 White powder 3609-87-8 [10][11][12]
References

Sources

Preventing degradation of N-Benzyl-4-bromobenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Preserving the Integrity of N-Benzyl-4-bromobenzenesulfonamide During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the long-term stability and integrity of this critical reagent. The reproducibility of your experimental results depends on the purity of your starting materials, and this guide provides a self-validating framework for storing and handling this compound effectively.

The Critical Nature of Compound Stability

This compound is a key building block in medicinal chemistry and organic synthesis, frequently used in the development of novel therapeutic agents.[1][2] The sulfonamide functional group is a privileged scaffold in drug discovery, known for its wide range of biological activities.[2] However, the very reactivity that makes this compound useful also renders it susceptible to degradation if not stored under optimal conditions. Degradation can introduce impurities, leading to inaccurate experimental results, loss of biological activity, and difficulty in reproducing findings.

Troubleshooting Guide: Addressing Common Storage Issues

This section addresses specific problems you might encounter with your stored this compound in a direct question-and-answer format.

Question 1: My this compound powder, which was initially a white solid, has developed a yellow or brownish tint. Can I still use it?

Answer: A change in color is a primary visual indicator of chemical degradation. While the compound may not be entirely degraded, the color change signifies the formation of new, chromophoric impurities.

  • Causality: This discoloration is often due to oxidation or slow decomposition reactions. The benzyl group can be susceptible to oxidation, potentially forming benzaldehyde or benzoic acid derivatives over time, especially in the presence of air and light.

  • Recommended Action: Before use, you must validate the purity of the material. A simple Thin-Layer Chromatography (TLC) analysis against a reference standard (if available) can provide a quick qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to determine the percentage of the main compound and identify potential impurities. For highly sensitive applications, it is strongly advised to use a fresh, uncompromised lot of the compound.

Question 2: I've observed that my compound has started to clump together or appears "wet." What is the cause and what are the implications?

Answer: This phenomenon indicates the absorption of moisture from the atmosphere. Many crystalline organic compounds, including sulfonamides, can be hygroscopic.

  • Causality: Absorbed water is not an inert bystander. It can act as a reagent for the hydrolysis of the sulfonamide bond, especially if trace acidic or basic impurities are present to catalyze the reaction. This would break the molecule down into 4-bromobenzenesulfonic acid and benzylamine.

  • Recommended Action: The integrity of the compound is questionable. To prevent this, always store this compound in a tightly sealed container placed inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite). If you must use a sample that has absorbed moisture, its purity should be verified analytically.

Question 3: My pre-reaction purity analysis (HPLC/NMR) shows several new, minor peaks that were not present when I first received the compound. What are these likely to be?

Answer: The appearance of new peaks confirms degradation. Based on the structure of this compound, there are several plausible degradation pathways that could account for these new signals.

  • Plausible Degradation Pathways:

    • Hydrolysis: Cleavage of the S-N bond, yielding 4-bromobenzenesulfonic acid and benzylamine. This is a common degradation route for sulfonamides in the presence of moisture.

    • Oxidation: Oxidation of the benzylic methylene bridge (-CH2-) could occur, leading to the formation of an amide or further cleavage. The benzyl group itself could be oxidized to benzaldehyde or benzoic acid.

    • Photodegradation: Aromatic bromine compounds can be sensitive to light, potentially leading to radical-based degradation pathways.

The diagram below illustrates the most probable hydrolytic and oxidative degradation pathways.

G cluster_main This compound main This compound hydrolysis_acid 4-Bromobenzenesulfonic Acid main->hydrolysis_acid Hydrolysis hydrolysis_amine Benzylamine main->hydrolysis_amine Hydrolysis oxidation_aldehyde Benzaldehyde main->oxidation_aldehyde Oxidation oxidation_acid Benzoic Acid main->oxidation_acid Oxidation moisture Moisture (H₂O) moisture->main oxygen Oxygen (O₂) / Light (hν) oxygen->main

Caption: Potential degradation pathways for this compound.

Frequently Asked Questions (FAQs) for Optimal Storage and Handling

1. What are the definitive, ideal storage conditions for this compound?

To ensure maximum shelf-life and purity, the compound should be stored with careful consideration of temperature, atmosphere, light, and humidity. While several suppliers recommend "room temperature" storage for this specific compound[1][3][4], adopting a more rigorous approach is best practice in a research setting. General guidance for sulfonamides suggests protection from environmental factors is key.[5][6][7]

ParameterRecommendationRationale
Temperature Room Temperature (15-25°C).[1][3][4] For long-term (>1 year) storage, consider refrigeration (2-8°C).Storing at room temperature is acceptable as per supplier data.[1][3] However, reduced temperature slows the kinetics of all potential degradation reactions.
Atmosphere Tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).Minimizes contact with atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[6][7]
Light Protect from light. Store in an amber glass vial or in a dark cabinet/box.Aromatic compounds can be light-sensitive, and UV radiation can catalyze degradation reactions.[7]
Moisture Store in a desiccator over a drying agent.Prevents the absorption of atmospheric water, which is a key reactant in hydrolysis.[6][7]

2. What is the correct procedure for weighing out a sample for my experiment to maintain the integrity of the bulk supply?

Cross-contamination and environmental exposure during sampling are common sources of degradation. Following a systematic workflow is crucial.

G start Start equilibrate 1. Equilibrate container to room temperature (if refrigerated) start->equilibrate dry_env 2. Open container in a dry environment (e.g., glove box) equilibrate->dry_env sample 3. Use clean, dry tools to weigh the desired amount dry_env->sample reseal 4. Promptly and tightly reseal the container sample->reseal inert 5. (Optional) Purge headspace with inert gas before sealing reseal->inert store 6. Return to desiccator and proper storage location inert->store finish End store->finish

Caption: Standard workflow for handling this compound.

  • Causality: Allowing a cold container to warm to ambient temperature before opening is critical to prevent condensation of atmospheric moisture onto the cold solid—a direct route for introducing water.[7] Using clean, dry tools prevents cross-contamination with other reagents or moisture.

3. How can I perform a quick quality control check on my stored compound before starting a critical, multi-step synthesis?

For a rapid, low-cost purity check, Thin-Layer Chromatography (TLC) is an excellent choice.

  • Experimental Protocol: Quick Purity Check by TLC

    • Preparation: Prepare a dilute solution of your this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spotting: Spot a small amount onto a silica gel TLC plate. If you have a new bottle of the compound, spot it alongside as a reference.

    • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase. A good starting point is a mixture of ethyl acetate and hexane (e.g., 20:80 or 30:70 v/v).

    • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Interpreting the Results:

    • Pure Compound: You should see a single, well-defined spot.

    • Degraded Compound: The presence of multiple spots, a "streak" originating from the baseline, or a spot that remains at the baseline (indicative of highly polar impurities like sulfonic acids) suggests significant degradation.

This quick check provides a high degree of confidence and can prevent the loss of valuable time and resources on a reaction destined to fail due to poor quality starting material.

G start Observe visual changes or have purity concerns? tlc Perform quick TLC analysis start->tlc Yes single_spot Result: Single, clean spot? tlc->single_spot proceed Proceed with experiment single_spot->proceed Yes multiple_spots Result: Multiple spots or streaking observed single_spot->multiple_spots No hplc_nmr Perform quantitative analysis (HPLC/NMR) to assess purity level multiple_spots->hplc_nmr discard Consider discarding and using a fresh lot for sensitive applications hplc_nmr->discard

Caption: Decision tree for troubleshooting compound purity.

By implementing these storage, handling, and verification protocols, you can ensure the chemical integrity of your this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Mayo Clinic. Sulfamethoxazole And Trimethoprim (Oral Route) - Side effects & dosage. Available from: [Link]

  • CP Lab Safety. N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams. Available from: [Link]

  • National Institutes of Health (PubChem). Sulfanilamide. Available from: [Link]

  • PubMed. Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. J AOAC Int. 1997 Sep-Oct;80(5):988-95. Available from: [Link]

  • PubMed. Stability of sulphonamide drugs in meat during storage. Food Addit Contam. 1998 Apr;15(3):302-6. Available from: [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem. 2020, 11(3), 245-249. Available from: [Link]

  • National Institutes of Health (PubChem). n-Benzyl-4-bromobenzamide. Available from: [Link]

  • MSF Medical Guidelines. Drug quality and storage. Available from: [Link]

  • Chemical and Pharmaceutical Bulletin. Degradation Products Generated by Sonication of Benzyl Alcohol.... Chem. Pharm. Bull. 48(9) 1299-1303 (2000). Available from: [Link]

  • PubMed Central (PMC). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Available from: [Link]

  • PubMed. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Available from: [Link]

  • ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]

  • PubMed. Degradation products generated by sonication of benzyl alcohol.... Available from: [Link]

  • Semantic Scholar. Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112. Available from: [Link]

Sources

Technical Support Center: N-Benzylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-benzylation of sulfonamides. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this common yet sometimes temperamental transformation. Here, we move beyond simple protocols to explore the underlying chemical principles governing success and failure. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve reliable, high-yielding results.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction shows low to no conversion of the starting sulfonamide.

This is the most common issue and almost always traces back to one of three factors: inefficient deprotonation, suboptimal solvent choice, or insufficient electrophilicity of the benzylating agent.

Question: I'm not seeing any product. Is my base strong enough to deprotonate the sulfonamide?

Answer: This is the most critical parameter. The N-H proton of a sulfonamide is acidic, but its pKa can vary significantly (typically in the range of 10-11 in DMSO) depending on the electronic nature of the sulfonyl and amine substituents. For the reaction to proceed, the base must be strong enough to generate a sufficient concentration of the sulfonamide anion.

  • The Causality: The reaction proceeds via a nucleophilic attack of the deprotonated sulfonamide anion on the benzyl halide. If the base is too weak, the equilibrium will favor the starting materials, and the concentration of the nucleophile will be too low for the reaction to occur at a reasonable rate.

  • Troubleshooting Protocol:

    • Assess Your Base: If you are using a relatively weak inorganic base like potassium carbonate (K₂CO₃) and seeing poor results, it is likely insufficient.[1] While K₂CO₃ can be effective in some systems, particularly under "borrowing hydrogen" conditions with alcohol electrophiles, it often fails in classical alkylations with benzyl halides.[2]

    • Escalate Basicity: Switch to a stronger base. Sodium hydride (NaH) is a classic and effective choice as it irreversibly deprotonates the sulfonamide. Other strong, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) or potassium hexamethyldisilazide (KHMDS) are also excellent options.[1]

    • Consider Homogeneity: If using solid bases like K₂CO₃ or NaH, ensure vigorous stirring. Poor mixing can lead to localized areas of low base concentration.

Base pKa (Conjugate Acid in DMSO) Typical Use Case & Comments
K₂CO₃~10.3 (for HCO₃⁻)Often too weak for standard alkylations. May work at high temperatures or with very acidic sulfonamides.[2]
Cs₂CO₃~10.3 (for HCO₃⁻)More soluble than K₂CO₃, sometimes offering a slight advantage, but still considered a weak base for this purpose.
DBU~12A strong, non-nucleophilic organic base. Excellent for promoting reactions at room or slightly elevated temperatures.
NaH~35 (for H₂)An irreversible, powerful base. Ensures complete deprotonation. Must be handled with care under anhydrous conditions.
KOt-Bu~17A very strong base, but can sometimes lead to side reactions like elimination if the benzyl halide has β-hydrogens.

Question: I've switched to a stronger base, but the reaction is still sluggish. Could my solvent be the problem?

Answer: Absolutely. The choice of solvent is crucial for solvating the sulfonamide anion and influencing the rate of the SN2 reaction.

  • The Causality: The N-benzylation of a sulfonamide is a classic SN2 reaction. This mechanism is strongly favored by polar aprotic solvents, which can solvate the cation of the base (e.g., Na⁺) without strongly hydrogen-bonding to the sulfonamide anion. This leaves the anion "naked" and highly nucleophilic. Protic solvents (like ethanol or water) will solvate and stabilize the anion, reducing its nucleophilicity and slowing the reaction.

  • Troubleshooting Protocol:

    • Use Polar Aprotic Solvents: Ensure you are using a suitable polar aprotic solvent. Dimethylformamide (DMF) and acetonitrile (ACN) are excellent first choices. Tetrahydrofuran (THF) is also commonly used, especially with strong bases like NaH.[3]

    • Ensure Anhydrous Conditions: Sulfonyl halides and strong bases can be sensitive to water. Using anhydrous solvents and drying glassware thoroughly can prevent the hydrolysis of reagents and improve yields.[4][5]

    • Consider Phase-Transfer Catalysis (PTC): If your reaction requires a biphasic system (e.g., aqueous base and an organic solvent), a phase-transfer catalyst is essential.[6][7] A quaternary ammonium salt, like tetrabutylammonium bromide (TBAB), can transport the sulfonamide anion from the aqueous phase to the organic phase where the benzyl halide resides, facilitating the reaction.[8][9]

Issue 2: My reaction is messy, with multiple products observed by TLC/LC-MS.

The appearance of multiple spots often points to side reactions, most commonly O-alkylation or di-alkylation.

Question: I see a second product with the same mass as my desired N-benzylated product. What is it and how do I prevent it?

Answer: You are likely observing O-alkylation. The sulfonamide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen atoms.

  • The Causality: While nitrogen is generally more nucleophilic, O-alkylation can become competitive under certain conditions. The resulting sulfonate ester isomer is often difficult to separate from the desired N-alkylated product. Harder electrophiles and certain counter-ions can favor attack at the harder oxygen atom.

  • Troubleshooting Protocol:

    • Solvent and Base Choice: The solvent and the counter-ion from the base play a significant role. Conditions that favor a "free" anion (e.g., strong base in a highly polar aprotic solvent like DMF) typically favor N-alkylation.

    • Temperature Control: Running the reaction at lower temperatures can sometimes increase selectivity for N-alkylation.

    • NMR Verification: Use 2D NMR techniques like HMBC to definitively confirm the structure. An HMBC correlation from the benzylic CH₂ protons to the sulfonamide-bearing aromatic carbon will confirm N-alkylation, whereas a correlation to a carbon further away might suggest O-alkylation.[10]

Diagram: The Ambident Nature of the Sulfonamide Anion

Caption: Competing N- vs. O-alkylation pathways.

Question: I'm getting a higher molecular weight byproduct. Is this di-alkylation?

Answer: If you are starting with a primary sulfonamide (R-SO₂NH₂), di-benzylation is a possible side reaction, though generally less common than with simpler amines due to steric hindrance.

  • The Causality: After the first benzylation, the N-H of the secondary sulfonamide is significantly less acidic and more sterically hindered. However, with a strong excess of base and benzyl halide, a second alkylation can occur.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the benzyl halide. Avoid using a large excess.

    • Slow Addition: Add the benzyl halide slowly to the solution of the deprotonated sulfonamide. This maintains a low concentration of the electrophile, favoring mono-alkylation.

    • Steric Hindrance: Note that sterically hindered sulfonamides are less likely to undergo di-alkylation.[11][12]

Issue 3: The reaction starts but stalls before completion.

A stalling reaction can be frustrating, often indicating reagent decomposition, product inhibition, or poor solubility.

Question: My reaction stops at ~50% conversion, even after extended time. What's happening?

Answer: This often points to a problem with one of your reagents or the reaction conditions.

  • The Causality:

    • Base Consumption: If you are using exactly one equivalent of a base like NaH with a sulfonamide that has other acidic protons, the base may be consumed before all the sulfonamide is deprotonated.

    • Reagent Degradation: Benzyl halides can be lachrymatory and reactive. If they are old or have been improperly stored, they may have degraded. Similarly, strong bases like NaH can be deactivated by atmospheric moisture.

    • Product Precipitation: In some cases, the product or a salt byproduct (e.g., NaBr) may precipitate from the reaction mixture, coating the reagents and preventing further reaction.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Use freshly opened or properly stored benzyl halide. Titrate or use fresh, high-purity base.

    • Increase Solvent Volume: If precipitation is suspected, increasing the solvent volume to improve solubility can help.

    • Monitor with TLC: Use TLC to track the reaction progress. If it stalls, try adding a small additional portion of the base or benzyl halide to see if the reaction restarts.

Troubleshooting Workflow

G start Low/No Yield? base Is the base strong enough? (pKa > sulfonamide pKa) start->base solvent Is the solvent polar aprotic? base->solvent Yes sol_base Use stronger base (e.g., NaH, DBU) base->sol_base No reagents Are reagents high quality? solvent->reagents Yes sol_solvent Switch to DMF, ACN, or THF solvent->sol_solvent No sol_reagents Use fresh reagents reagents->sol_reagents No success Reaction Optimized reagents->success Yes sol_base->base sol_solvent->solvent sol_reagents->reagents

Caption: A decision tree for troubleshooting low-yield reactions.

General Experimental Protocol

This protocol serves as a robust starting point for the N-benzylation of a generic aryl sulfonamide.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the sulfonamide (1.0 eq.) and anhydrous DMF (to make a 0.2 M solution) to an oven-dried flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C. Add the benzyl bromide (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-benzylated sulfonamide.

References

  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Angewandte Chemie International Edition, URL: [Link][6][7]

  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PubMed, URL: [Link][7]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications, URL: [Link][2]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. National Institutes of Health, URL: [Link][11]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PubMed, URL: [Link][12][13]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides, URL: [Link][8]

  • Industrial Phase-Transfer Catalysis. PTC Organics, URL: [Link][9]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate, URL: [Link][10]

Sources

Technical Support Center: Scaling Up the Synthesis of N-Benzyl-4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Benzyl-4-bromobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and scalable synthesis.

I. Reaction Overview and Mechanism

The synthesis of this compound is a nucleophilic substitution reaction where benzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2]

Reaction Scheme:

Reaction_Mechanism cluster_reactants Reactants cluster_products Products reagent1 4-Bromobenzenesulfonyl Chloride product This compound reagent1->product Nucleophilic Attack reagent2 Benzylamine reagent2->product base Base (e.g., Triethylamine) byproduct Triethylammonium chloride base->byproduct Synthesis_Workflow start Start setup Dissolve Benzylamine & Triethylamine in Anhydrous DCM start->setup cool Cool to 0°C setup->cool add Dropwise Addition of 4-Bromobenzenesulfonyl Chloride Solution cool->add react Stir at Room Temperature add->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (Acid, Base, Brine Washes) monitor->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Pure this compound purify->product

Sources

Technical Support Center: Suzuki Coupling of N-Benzyl-4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for catalyst selection and troubleshooting for the Suzuki-Miyaura coupling of N-Benzyl-4-bromobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights and practical solutions to common challenges encountered during this specific transformation.

Introduction: Understanding the Substrate

This compound presents a unique set of challenges and opportunities in Suzuki-Miyaura cross-coupling. The presence of the strongly electron-withdrawing sulfonamide group significantly influences the reactivity of the aryl bromide. This makes the initial oxidative addition of the palladium catalyst to the carbon-bromine bond generally favorable.[1][2] However, the overall success of the reaction is highly dependent on a carefully selected catalytic system to ensure efficient transmetalation and reductive elimination, while avoiding common pitfalls such as catalyst deactivation and side reactions.[3][4] This guide provides a structured approach to catalyst selection, a robust starting protocol, and a comprehensive troubleshooting guide.

Section 1: Catalyst System Selection (Frequently Asked Questions)

This section addresses the most common initial questions regarding the selection of catalysts, ligands, bases, and solvents for this specific substrate.

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

The primary challenge stems from the electronic nature of the substrate. While the electron-withdrawing sulfonamide group facilitates the initial oxidative addition step, it can make the final reductive elimination step more difficult.[3] Key considerations are:

  • Catalyst Deactivation: The palladium(0) active species can be prone to decomposition into palladium black, especially at elevated temperatures or if the ligand is not robust enough.[2][5]

  • Side Reactions: Protodeboronation of the boronic acid and homo-coupling are common side reactions that compete with the desired cross-coupling.[1][6]

  • Base Sensitivity: While the sulfonamide itself is relatively robust, other functional groups on the coupling partner (the boronic acid) may be base-labile, requiring careful selection of a milder base.[6]

Q2: Which palladium precatalyst is a good starting point for this substrate?

For electron-deficient aryl bromides, a palladium(II) precatalyst that is easily reduced in situ to the active palladium(0) species is ideal. Good starting points include:

  • Palladium(II) Acetate (Pd(OAc)₂): A common, cost-effective, and reliable choice that pairs well with a wide variety of phosphine ligands.[7]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This is a Pd(0) source and is often used with bulky, electron-rich phosphine ligands. It can provide high activity at lower temperatures.[4][7]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): This is an air-stable, integrated precatalyst where the ligand is already complexed to the palladium center. It is known for its broad functional group tolerance and is an excellent choice for initial screening.[8]

Q3: How do I select the optimal ligand? What are the best options?

Ligand selection is arguably the most critical parameter for a successful Suzuki coupling. The ligand stabilizes the palladium catalyst, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For an electron-deficient substrate like this compound, bulky and electron-rich monodentate phosphine ligands are highly recommended. These ligands promote the formation of the monoligated palladium species necessary for efficient catalysis and accelerate the rate-limiting reductive elimination step.[4]

Ligand ClassExample LigandsKey AdvantagesCitation
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. Excellent for challenging couplings, including those with electron-deficient substrates. Often allow for lower catalyst loadings and milder reaction conditions.[4][9]
Dialkylphosphines Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃)Strong σ-donating character and large cone angles. Very effective but can be air-sensitive.[7][10]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes, making them robust at high temperatures. Often generated in situ from their corresponding imidazolium salts.[7][11]

Starting Recommendation: Begin with a Buchwald-type ligand such as SPhos or XPhos . They offer a great balance of reactivity and stability for this class of substrate.[4][9]

Q4: What is the role of the base, and which one should I choose?

The base is essential for activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[6][12] The choice of base can dramatically impact yield and side product formation.

  • Strong Bases (e.g., Cs₂CO₃, K₃PO₄): These are highly effective and widely used. Potassium phosphate (K₃PO₄) is often an excellent choice for coupling electron-deficient aryl bromides.[4][12]

  • Milder Bases (e.g., K₂CO₃, Na₂CO₃): These are preferred when either the starting materials or the product contain base-sensitive functional groups (like esters).[6]

  • Fluoride Sources (e.g., CsF, KF): Can be effective, particularly with boronic esters or trifluoroborate salts.

Starting Recommendation: Use potassium phosphate (K₃PO₄) . It generally provides high yields for this type of transformation and has good solubility in mixed aqueous/organic solvent systems.[4]

Q5: Which solvent system is most appropriate?

A polar aprotic solvent, often with a small amount of water, is typically used to dissolve the organic substrates and the inorganic base.

  • 1,4-Dioxane / Water: A classic and highly effective solvent system for Suzuki couplings.

  • Toluene / Water: Another excellent choice, particularly for reactions run at higher temperatures.[12]

  • Tetrahydrofuran (THF) / Water: Suitable for reactions at lower to moderate temperatures.[12]

  • N,N-Dimethylformamide (DMF): A polar solvent that can be useful for substrates with poor solubility, though it can be harder to remove during workup.[13]

Starting Recommendation: A mixture of 1,4-Dioxane and water (e.g., 4:1 or 5:1 v/v) is a robust starting point.[12]

Section 2: General Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of temperature, time, and reagent stoichiometry may be required.[14]

Materials:
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:
  • Vessel Preparation: Add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and a magnetic stir bar to a dry Schlenk flask.

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times to remove oxygen.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (Pd(OAc)₂, 2 mol%) and the ligand (SPhos, 4 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[15]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[16]

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides a systematic way to diagnose and solve common problems.

Q1: My reaction has a low or no yield. What are the potential causes and how do I fix it?

Low yield is the most common issue. The cause can be systematically diagnosed by considering the components of the reaction.

G start Low or No Yield Observed check_reagents Are all reagents pure and dry? (Especially boronic acid & solvent) start->check_reagents check_inert Was the inert atmosphere sufficient? (Degassing, positive pressure) check_reagents->check_inert Yes fix_reagents Solution: Recrystallize boronic acid. Use freshly distilled/anhydrous solvent. check_reagents->fix_reagents No check_catalyst Is the catalyst system active? check_inert->check_catalyst Yes fix_inert Solution: Improve degassing (freeze-pump-thaw). Ensure proper Schlenk technique. check_inert->fix_inert No check_base Is the base strong enough and soluble? check_catalyst->check_base Yes fix_catalyst Solution: Use a new batch of Pd catalyst and ligand. Consider a more robust ligand (e.g., XPhos) or precatalyst (e.g., Pd(dppf)Cl2). check_catalyst->fix_catalyst No check_temp Is the temperature optimal? check_base->check_temp Yes fix_base Solution: Switch to a stronger base like K3PO4 or Cs2CO3. Ensure vigorous stirring. check_base->fix_base No end_success Problem likely solved. check_temp->end_success Yes fix_temp Solution: Screen temperatures (e.g., 80°C, 100°C, 120°C). Electron-deficient substrates may require more energy for reductive elimination. check_temp->fix_temp No

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Biffis, A., Zecca, M., & Basato, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]

  • Bej, A., & Babor, M. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • Boutureira, O., et al. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Bej, A., & Babor, M. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Old, D. W., et al. (1998). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Zolotukhina, E. V., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]

  • Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Maleki, A., & Yousefi, R. (2016). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. ResearchGate. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Li, J-H., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. [Link]

  • Reddit User Discussion. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Semida, M. B., et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. PMC - NIH. [Link]

  • Le, C. M., et al. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • Nagao, K., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Google Patents. (n.d.).
  • Chatelain, P., et al. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]

  • ACS Publications. (n.d.). N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. Organometallics. [Link]

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]

  • ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. [Link]

  • MIT Open Access Articles. (n.d.). Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Benzenesulfonamide Derivatives: A Focus on N-Benzyl-4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the benzenesulfonamide scaffold represents a privileged structure with a remarkable breadth of biological activities. This guide provides an in-depth, objective comparison of N-Benzyl-4-bromobenzenesulfonamide and other key benzenesulfonamide derivatives in various biological assays. By examining the structure-activity relationships (SAR), this guide aims to elucidate the nuances of how substitutions on the benzenesulfonamide core influence efficacy and selectivity, offering valuable insights for future drug design and development.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, historically recognized for its antimicrobial properties.[1] Beyond this initial discovery, benzenesulfonamide derivatives have emerged as potent modulators of various physiological processes, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2] The versatility of this scaffold lies in the ability to readily modify its structure at both the sulfonamide nitrogen and the phenyl ring, allowing for the fine-tuning of its physicochemical properties and biological targets.

This compound serves as a key exemplar of this scaffold. The N-benzyl group can influence the molecule's lipophilicity, affecting its absorption and distribution, and can participate in hydrophobic and π-π stacking interactions with biological targets.[1] The bromine atom on the phenyl ring, a common feature in medicinal chemistry, can modulate the electronic properties of the molecule and provide a site for further synthetic elaboration.[1] While extensive biological data for this compound itself is not widely published, its structural motifs are present in numerous biologically active compounds, making it a valuable reference point for understanding the SAR of this class.[3][4]

Comparative Analysis of Biological Activities

This section delves into the performance of various benzenesulfonamide derivatives in key biological assays, highlighting the impact of structural modifications on their activity.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[5] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain cancers.[5] The primary sulfonamide group is a key pharmacophore, coordinating to the zinc ion in the enzyme's active site.

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected Benzenesulfonamide Derivatives

Compound IDTarget IsoformKᵢ (nM)Reference
Acetazolamide HHAcetylhCA I, II, IX, XIIVarious[5]
Compound 7a HH1,2,3-triazolyl-phenylhCA I47.1[5]
Compound 7d HH1,2,3-triazolyl-4-hydroxyphenylhCA II35.9[5]
Compound 12i HH1,3,5-triazinyl-cyanoethenylhCA IX38.8[6]
Compound 5a HH1,3,5-dihydrotriazinylhCA IX134.8[6]

Note: This table presents a selection of data to illustrate the impact of different substituents on CA inhibitory activity. Kᵢ represents the inhibition constant, with lower values indicating higher potency.

The data clearly indicates that substitutions on the benzenesulfonamide scaffold dramatically influence both potency and selectivity. For instance, the introduction of triazole and triazine moieties can lead to potent and selective inhibitors of tumor-associated isoforms like hCA IX.[5][6]

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives has been extensively explored, with compounds demonstrating cytotoxicity against a range of cancer cell lines.[7] Their mechanisms of action are often multifaceted, including the inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis.[8][9]

Table 2: Anticancer Activity of Selected Benzenesulfonamide Derivatives

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
AL106 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)U87 (Glioblastoma)58.6[10]
BS3 4-methylbenzenesulfonate with a p-methoxy substituent and a chloride on the quinazoline ringK562 (Leukemia)0.078[7]
Compound 23 Benzenesulfonamide-bearing imidazole with 4-chloro and 3,4-dichloro substituentsMDA-MB-231 (Breast)20.5
Compound 12d Benzenesulfonamide with a 1,3,5-triazine linkerMDA-MB-468 (Breast)3.99[6]

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of a compound's potency in inhibiting cell growth. Lower values indicate greater potency.

The diverse substitution patterns in these active compounds underscore the broad potential of the benzenesulfonamide scaffold in oncology. The presence of heterocyclic rings and varied linker chemistries significantly contributes to their cytotoxic effects.

Enzyme Inhibition Beyond Carbonic Anhydrases

The inhibitory activity of benzenesulfonamides extends to other enzyme families, including acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, and various kinases involved in cell signaling pathways.[5]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of N-Substituted-(4-ethoxyphenyl)-4-bromobenzenesulfonamide Derivatives

Compound IDSubstitution on Sulfonamide NitrogenIC₅₀ (µM) vs. AChEReference
5g n-heptyl92.13 ± 0.15
5h n-octyl98.72 ± 0.12
5j benzyl> 1000
5l o-chlorobenzyl52.63 ± 0.14

Note: This data highlights the influence of N-substitution on AChE inhibition. The parent compound in this series is a 4-bromobenzenesulfonamide derivative.

Interestingly, in this particular series, the N-benzyl substitution resulted in a loss of activity against AChE, while smaller alkyl and substituted benzyl groups conferred inhibitory potential. This exemplifies the critical role of the substituent's nature in determining target specificity.

Experimental Methodologies

To ensure scientific integrity and enable the reproduction of findings, this section provides detailed protocols for key biological assays.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory potency of a compound against a specific carbonic anhydrase isoform.

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms

  • Test compound (e.g., this compound) dissolved in DMSO

  • 4-Nitrophenyl acetate (substrate)

  • HEPES buffer (pH 7.4)

  • 96-well microplate reader

Protocol:

  • Prepare a series of dilutions of the test compound in HEPES buffer.

  • In a 96-well plate, add the buffer, the inhibitor solution (or buffer for control), and the hCA enzyme solution.

  • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the 4-nitrophenyl acetate substrate to all wells.

  • Immediately monitor the increase in absorbance at 400 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Compound Dilution Plate_Setup Plate Setup (Buffer, Inhibitor, Enzyme) Compound_Dilution->Plate_Setup Enzyme_Solution Enzyme Solution Enzyme_Solution->Plate_Setup Substrate_Solution Substrate Solution Reaction_Initiation Reaction Initiation (Add Substrate) Substrate_Solution->Reaction_Initiation Incubation Incubation (10 min, RT) Plate_Setup->Incubation Incubation->Reaction_Initiation Data_Acquisition Data Acquisition (Absorbance at 400 nm) Reaction_Initiation->Data_Acquisition Inhibition_Calculation Inhibition Calculation Data_Acquisition->Inhibition_Calculation IC50_Determination IC50 Determination Inhibition_Calculation->IC50_Determination

Caption: Workflow for in vitro carbonic anhydrase inhibition assay.

Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Cell_Seeding Cell Seeding Adherence Overnight Adherence Cell_Seeding->Adherence Compound_Treatment Compound Treatment Adherence->Compound_Treatment Incubation_Period Incubation (48-72 hours) Compound_Treatment->Incubation_Period MTT_Addition MTT Addition Incubation_Period->MTT_Addition Formazan_Formation Formazan Formation (2-4 hours) MTT_Addition->Formazan_Formation Solubilization Solubilization Formazan_Formation->Solubilization Absorbance_Reading Absorbance Reading Solubilization->Absorbance_Reading Viability_Calculation Viability Calculation Absorbance_Reading->Viability_Calculation IC50_Determination IC50 Determination Viability_Calculation->IC50_Determination

Caption: Workflow for the MTT cell viability assay.

Mechanistic Insights and Signaling Pathways

The biological effects of benzenesulfonamide derivatives are often rooted in their interaction with specific signaling pathways. For instance, their anticancer activity can be attributed to the inhibition of pathways like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->PI3K Inhibition Benzenesulfonamide->mTOR Inhibition

Sources

A Comparative Guide to the Synthesis of N-Benzyl-4-bromobenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and organic synthesis, the efficient and robust preparation of key molecular scaffolds is of paramount importance. N-Benzyl-4-bromobenzenesulfonamide is a valuable intermediate, incorporating a versatile brominated aryl ring amenable to further functionalization via cross-coupling reactions, and a sulfonamide linkage, a common pharmacophore in drug discovery. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering in-depth, field-proven insights into the causality behind experimental choices and self-validating protocols.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of method is often dictated by factors such as the availability of starting materials, desired scale, and considerations of process safety and environmental impact. This guide will focus on three principal methods:

  • The Schotten-Baumann Reaction: A classic and widely utilized method involving the reaction of 4-bromobenzenesulfonyl chloride with benzylamine.

  • N-Alkylation of 4-bromobenzenesulfonamide: This approach begins with the pre-formed sulfonamide and introduces the benzyl group via nucleophilic substitution, utilizing either benzyl bromide or, in a more contemporary approach, benzyl alcohol.

  • Reductive Amination: A potential, though less documented, pathway involving the reaction of 4-bromobenzenesulfonamide with benzaldehyde, followed by in-situ reduction of the resulting imine or related intermediate.

This comparative analysis will delve into the mechanistic underpinnings, detailed experimental protocols, and a quantitative comparison of these methodologies to empower researchers in making informed decisions for their synthetic campaigns.

Method 1: The Schotten-Baumann Reaction

This venerable yet highly effective method relies on the nucleophilic attack of a primary amine, benzylamine, on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl-type substitution at the sulfonyl group. The lone pair of the nitrogen atom in benzylamine attacks the electron-deficient sulfur atom of the sulfonyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride leaving group. The base plays a crucial role in deprotonating the nitrogen of the attacking amine, increasing its nucleophilicity, and subsequently neutralizing the generated HCl.[1]

Experimental Protocol

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Benzylamine

  • Pyridine or 10% aqueous Sodium Hydroxide

  • Dichloromethane (DCM) or a biphasic system with water

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in dichloromethane.

  • To the stirred solution, add pyridine (1.2 equivalents) at room temperature. Alternatively, a biphasic system with aqueous sodium hydroxide can be employed.[2]

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture via a dropping funnel over 20-30 minutes, maintaining the temperature at 0-10 °C with an ice bath.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Workflow Diagram

Schotten_Baumann start Start Materials: 4-Bromobenzenesulfonyl Chloride Benzylamine dissolve Dissolve Benzylamine in DCM start->dissolve add_base Add Pyridine dissolve->add_base add_sulfonyl_chloride Add 4-Bromobenzenesulfonyl Chloride Solution (0-10 °C) add_base->add_sulfonyl_chloride react Stir at RT (2-4 hours) add_sulfonyl_chloride->react workup Aqueous Workup: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine react->workup dry Dry (MgSO₄/Na₂SO₄) & Concentrate workup->dry purify Recrystallize (Ethanol) dry->purify product This compound purify->product

Caption: Schotten-Baumann Reaction Workflow.

Method 2: N-Alkylation of 4-bromobenzenesulfonamide

This synthetic strategy commences with 4-bromobenzenesulfonamide, which can be prepared by the ammonolysis of 4-bromobenzenesulfonyl chloride.[3] The sulfonamide is then N-alkylated using either a benzyl halide or benzyl alcohol.

Sub-Method 2a: Alkylation with Benzyl Bromide

This is a traditional SN2 reaction where the deprotonated sulfonamide nitrogen acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion. The use of a base is essential to generate the sulfonamide anion.

Materials:

  • 4-Bromobenzenesulfonamide

  • Benzyl bromide

  • Sodium hydroxide or Potassium Carbonate

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred solution of 4-bromobenzenesulfonamide (1.0 equivalent) in THF, add a solution of sodium hydroxide (1.2 equivalents) in water.

  • Add benzyl bromide (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature for 24 hours. The progress can be monitored by TLC.

  • If a precipitate forms, it can be isolated by vacuum filtration. Otherwise, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with water and brine, dried over a drying agent, and concentrated.

  • The crude product is purified by recrystallization from ethanol.

Sub-Method 2b: Manganese-Catalyzed Alkylation with Benzyl Alcohol

This modern approach offers a greener alternative to the use of benzyl halides. It operates via a "borrowing hydrogen" mechanism, where a manganese catalyst temporarily oxidizes the benzyl alcohol to benzaldehyde, which then reacts with the sulfonamide. The resulting intermediate is then reduced by the catalyst, which returns the borrowed hydrogen. This method avoids the use of stoichiometric amounts of strong bases and alkyl halides.

Materials:

  • 4-Bromobenzenesulfonamide

  • Benzyl alcohol

  • Mn(I) PNP pincer precatalyst (e.g., 5 mol %)

  • Potassium carbonate (catalytic amount, e.g., 10 mol %)

  • Xylenes (solvent)

Procedure:

  • In a reaction vessel, combine 4-bromobenzenesulfonamide (1.0 equivalent), benzyl alcohol (1.0 equivalent), the Mn(I) PNP pincer precatalyst, and potassium carbonate in xylenes.

  • The reaction vessel is sealed and heated at approximately 150 °C for 24 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • The crude product is purified by flash column chromatography (e.g., 20% EtOAc/petroleum ether) to yield the pure product.

Workflow Diagram for N-Alkylation

N_Alkylation cluster_2a Sub-Method 2a: Using Benzyl Bromide cluster_2b Sub-Method 2b: Using Benzyl Alcohol (Catalytic) start_2a Start Materials: 4-Bromobenzenesulfonamide Benzyl Bromide react_2a React with NaOH/K₂CO₃ in THF at RT (24h) start_2a->react_2a workup_2a Aqueous Workup & Extraction react_2a->workup_2a purify_2a Recrystallize (Ethanol) workup_2a->purify_2a product This compound purify_2a->product start_2b Start Materials: 4-Bromobenzenesulfonamide Benzyl Alcohol react_2b React with Mn(I) Catalyst & K₂CO₃ in Xylenes (150°C, 24h) start_2b->react_2b workup_2b Aqueous Workup & Extraction react_2b->workup_2b purify_2b Column Chromatography workup_2b->purify_2b purify_2b->product

Caption: N-Alkylation Workflow Comparison.

Method 3: Reductive Amination (A Potential Route)

Reductive amination is a powerful one-pot method for synthesizing amines from carbonyl compounds.[4] In the context of our target molecule, this would involve the reaction of 4-bromobenzenesulfonamide with benzaldehyde to form an N-sulfonyl imine or a related intermediate, which is then reduced in situ. While this is a plausible synthetic route, specific literature precedence for the reductive amination of sulfonamides with aldehydes is less common than for primary or secondary amines.

Mechanistic Considerations

The reaction would likely proceed through the initial formation of a hemiaminal intermediate from the addition of the sulfonamide to benzaldehyde. This intermediate would then dehydrate to form an N-sulfonyl imine. A reducing agent, chosen to be selective for the imine over the aldehyde, would then reduce the C=N double bond to afford the final product.[4] Suitable reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are known to be effective under mildly acidic conditions that favor imine formation.[4]

Hypothetical Experimental Protocol

Materials:

  • 4-Bromobenzenesulfonamide

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (catalytic)

Procedure:

  • Dissolve 4-bromobenzenesulfonamide (1.0 equivalent) and benzaldehyde (1.1 equivalents) in an anhydrous solvent like DCM or DCE.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Workflow Diagram

Reductive_Amination start Start Materials: 4-Bromobenzenesulfonamide Benzaldehyde imine_formation Imine Formation: Catalytic Acetic Acid in DCM/DCE start->imine_formation reduction In-situ Reduction: Add STAB or NaBH₃CN imine_formation->reduction react Stir at RT (12-24 hours) reduction->react workup Aqueous Workup: (Sat. NaHCO₃) react->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: Reductive Amination Workflow.

Comparative Analysis

ParameterSchotten-Baumann ReactionN-Alkylation (Benzyl Bromide)N-Alkylation (Benzyl Alcohol)Reductive Amination (Hypothetical)
Starting Materials 4-Bromobenzenesulfonyl chloride, Benzylamine4-Bromobenzenesulfonamide, Benzyl bromide4-Bromobenzenesulfonamide, Benzyl alcohol4-Bromobenzenesulfonamide, Benzaldehyde
Key Reagents Base (Pyridine or NaOH)Base (NaOH or K₂CO₃)Mn(I) PNP pincer catalyst, K₂CO₃Reducing agent (STAB or NaBH₃CN), Acetic acid
Reaction Conditions 0 °C to RT, 2-4 hRoom Temperature, 24 h150 °C, 24 hRoom Temperature, 12-24 h
Reported Yield High (typically >80%)Good (expected >70%)Excellent (88%)Unknown (speculative)
Advantages Well-established, reliable, relatively fast, high yielding.Milder conditions than catalytic route, readily available reagents.Green (water is the byproduct), high atom economy, avoids lachrymatory benzyl bromide.One-pot procedure, mild conditions.
Disadvantages Use of potentially corrosive sulfonyl chloride and pyridine.Use of lachrymatory and toxic benzyl bromide, longer reaction time.Requires a specific catalyst, high temperature.Less established for sulfonamides, potential for side reactions (e.g., reduction of benzaldehyde).
Purification Recrystallization/WorkupRecrystallization/WorkupColumn ChromatographyColumn Chromatography

Characterization Data for this compound

  • Molecular Formula: C₁₃H₁₂BrNO₂S

  • Molecular Weight: 326.21 g/mol

  • Appearance: White solid

  • CAS Number: 3609-87-8[5]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.68 (d, J = 8.6 Hz, 2H), 7.55 (d, J = 8.6 Hz, 2H), 7.25-7.15 (m, 5H), 5.05 (t, J = 6.2 Hz, 1H, NH), 4.10 (d, J = 6.2 Hz, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 140.0, 137.2, 132.4, 129.0, 128.8, 128.1, 127.9, 127.0, 47.7.

Conclusion and Recommendations

For the synthesis of this compound, all three discussed methods offer viable pathways, each with its own set of advantages and disadvantages.

  • The Schotten-Baumann reaction stands out as a robust and reliable method, likely to provide high yields with a straightforward workup. It is an excellent choice for general laboratory synthesis, especially when both starting materials are readily available.

  • The N-alkylation of 4-bromobenzenesulfonamide is also a very strong contender. The manganese-catalyzed reaction with benzyl alcohol is particularly noteworthy from a green chemistry perspective, demonstrating high efficiency and atom economy. While it requires a specific catalyst and elevated temperatures, the avoidance of halogenated reagents is a significant advantage. The use of benzyl bromide is a more traditional alkylation approach with milder temperature conditions but introduces a more hazardous reagent.

  • Reductive amination remains a more speculative route for this specific transformation and would require initial optimization studies to determine its feasibility and efficiency compared to the other established methods.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research or development project, including cost and availability of starting materials, scale of the reaction, and the emphasis on green chemistry principles. For most applications, the Schotten-Baumann reaction and the manganese-catalyzed N-alkylation with benzyl alcohol represent the most promising and well-supported strategies.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
  • BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)
  • BenchChem. (2025). Technical Support Center: Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
  • Macmillan Group, Princeton University. (2023).
  • The Royal Society of Chemistry. (n.d.).
  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • YouTube. (2023).
  • BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Sulfonamide Libraries.
  • Macmillan Group, Princeton University. (2023).
  • ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds.
  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • ResearchGate. (2025).
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Syntheses. (n.d.).
  • Organic Chemistry Data. (n.d.).
  • The Royal Society of Chemistry. (n.d.). N-benzyl-N,4-dimethylbenzenesulfonamide (3a).
  • Master Organic Chemistry. (2017).
  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • CP Lab Safety. (n.d.). N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams.

Sources

A Senior Application Scientist's Guide to HPLC Purity Validation of N-Benzyl-4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, The Imperative of Purity

In the landscape of drug discovery and development, the synthesis of a target molecule such as N-Benzyl-4-bromobenzenesulfonamide is a critical first step. However, the molecule's therapeutic potential is intrinsically linked to its purity. Undesired chemical substances, even in trace amounts, can significantly impact the safety, efficacy, and quality of a final drug product.[1] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities.[1][2][3] The ICH Q3A(R2) guideline, for instance, requires that any impurity present at a level of 0.1% or higher be identified and reported.[1][4]

This guide provides an in-depth, experience-driven comparison of analytical approaches for validating the purity of this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, establishing a robust, self-validating system for impurity profiling using High-Performance Liquid Chromatography (HPLC).

The Analytical Challenge: Anticipating the Unwanted

A robust analytical method begins with a chemical understanding of the synthesis. This compound is typically synthesized via the reaction of 4-bromobenzenesulfonyl chloride with benzylamine. This informs the potential impurity profile we must be able to resolve.

Likely Process-Related Impurities:

  • Starting Materials: Unreacted 4-bromobenzenesulfonyl chloride and benzylamine.

  • By-products: Hydrolysis of the sulfonyl chloride to form 4-bromobenzenesulfonic acid.

  • Degradation Products: Products arising from instability during synthesis or storage.

These compounds possess a range of polarities, from the highly polar sulfonic acid to the relatively non-polar product. This diversity necessitates a high-resolution separation technique, making Reverse-Phase HPLC (RP-HPLC) the method of choice.[5][6]

Method Development: A Tale of Two Elution Strategies

The core of this guide is a comparison between two RP-HPLC methods: a suboptimal isocratic approach and a refined, optimized gradient elution method. This comparison will highlight the critical impact of mobile phase composition on chromatographic resolution. For this analysis, a C18 stationary phase is the logical starting point, offering broad applicability for separating molecules with varying degrees of hydrophobicity.[7]

Method A: The Isocratic Approach - A Lesson in Limitation

An isocratic elution uses a constant mobile phase composition throughout the run. While simple, it often fails when analyzing mixtures with diverse polarities.

  • Rationale: A single mixture of acetonitrile and water is chosen. If the organic content is high, the main, less-polar product (this compound) will elute quickly, but the highly polar impurities like 4-bromobenzenesulfonic acid will rush through with the solvent front, unresolved.

  • Limitation: If the organic content is low to retain and resolve the polar impurities, the main product will be retained too strongly, leading to excessively long run times and significant peak broadening, which reduces sensitivity.

Method B: The Optimized Gradient Elution - The Professional's Choice

A gradient elution involves systematically increasing the concentration of the organic solvent (the "strong" solvent) in the mobile phase over the course of the analysis.[6][8] This approach allows for the effective separation of compounds with a wide range of polarities in a single run.

  • Rationale and Causality:

    • Initial Low Organic Phase: The gradient starts with a low percentage of acetonitrile. This allows the highly polar impurities (e.g., 4-bromobenzenesulfonic acid) to interact with the C18 stationary phase just enough to be retained and separated from the solvent front.

    • Controlled Increase in Organic Phase: As the percentage of acetonitrile gradually increases, the mobile phase becomes more non-polar. This systematically weakens the hydrophobic interactions between the analytes and the stationary phase, eluting them in order of increasing hydrophobicity (decreasing polarity). The unreacted starting materials will elute next, followed by the main product.

    • Improved Peak Shape & Sensitivity: This controlled elution ensures that all peaks are kept relatively sharp and narrow.[8] This is crucial for accurate quantitation and enhances the detection of trace-level impurities.[6]

    • Mobile Phase Acidification: The addition of a small amount of acid, such as 0.1% formic acid, to the aqueous mobile phase is a critical choice.[9] It serves to maintain a consistent, low pH (typically 2-4).[5] This suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise cause severe peak tailing for basic compounds like benzylamine.[8][10] It also ensures that acidic and basic analytes are in a single, consistent protonation state, leading to sharp, symmetrical peaks.[11][12]

Experimental Protocol: The Optimized Gradient Method

This section provides a detailed, step-by-step methodology for the recommended gradient HPLC method.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (≥98%).

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1.0 mg/mL.

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for bases and ensures consistent analyte ionization.[9][11][13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier for RP-HPLC.[5]
Gradient Program 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-19 min: 90% to 30% B19-25 min: 30% B (Re-equilibration)This gradient profile is designed to resolve early-eluting polar impurities and then efficiently elute the main, more hydrophobic product, followed by a column wash and re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection PDA Detector, 254 nmThe aromatic rings in the analyte and expected impurities provide strong UV absorbance at 254 nm. A PDA detector is crucial as it acquires spectra across the entire UV-Vis range.[14][15]
Peak Purity Analysis PDA Spectral ComparisonThe PDA allows for the assessment of peak purity by comparing UV spectra across a single peak (upslope, apex, downslope).[14][16] Spectral inconsistency suggests co-elution of an impurity.[17]

Data Presentation and Interpretation

The data below illustrates the superior performance of the optimized gradient method over the isocratic alternative.

Table 1: Method Performance Comparison
ParameterMethod A (Isocratic: 70% ACN)Method B (Optimized Gradient)Justification
Run Time ~15 min~25 min (incl. equilibration)While longer, the gradient method provides vastly superior data quality.
Resolution (Rs) between Impurity 1 & 2 < 1.0 (Co-elution)> 2.0The gradient successfully separates closely eluting polar impurities.
Tailing Factor (Tf) for Benzylamine > 2.5 (Severe Tailing)< 1.5Acidified mobile phase in the gradient method mitigates tailing.
Peak Width of Main Analyte BroadSharpGradient elution prevents band broadening for late-eluting peaks.[8]
Detection of Trace Impurities PoorExcellentSharp peaks and a stable baseline allow for the detection of impurities at or below the 0.1% ICH threshold.[1]
Table 2: System Suitability Test (SST) - A Self-Validating System

Before any sample analysis, the system's readiness must be verified through a System Suitability Test (SST). This is a non-negotiable requirement by regulatory bodies like the USP and FDA.[18][19] It ensures that the chromatographic system is performing adequately on the day of analysis.[20][21]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Symmetry) T ≤ 2.0Measures peak symmetry. High tailing can indicate undesirable column interactions.[22]
Theoretical Plates (N) N ≥ 2000A measure of column efficiency and peak sharpness.[19]
Repeatability (%RSD) %RSD ≤ 2.0% for 5 replicate injectionsEnsures the precision of the system by assessing the consistency of peak areas.[22]
Resolution (Rs) Rs ≥ 2.0 between the main peak and the closest impurityConfirms that the method can adequately separate the analyte from its critical impurities.[22]

Visualizing the Workflow and Separation

Diagrams are essential for clearly communicating complex scientific processes.

HPLC_Workflow Figure 1: HPLC Purity Validation Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample 1. Prepare 1 mg/mL Analyte Solution MobilePhase 2. Prepare Mobile Phases A & B SST 3. Perform System Suitability Test (SST) MobilePhase->SST Inject 4. Inject Sample SST->Inject Separate 5. Gradient Elution & Separation Inject->Separate Detect 6. PDA Detection (254 nm) Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Purity 8. Assess Peak Purity (PDA Spectra) Integrate->Purity Report 9. Calculate % Purity & Report Impurities >0.1% Purity->Report

Caption: Overall workflow for HPLC purity validation.

Caption: Analyte elution order in gradient RP-HPLC.

Conclusion

Validating the purity of a synthesized compound like this compound is not a mere procedural step; it is a cornerstone of scientific integrity and drug safety. While a simple isocratic HPLC method may seem appealing for its simplicity, it is fraught with limitations that can lead to inaccurate and misleading results. An optimized gradient elution method, built on a sound understanding of chromatographic principles, provides the necessary resolution, peak shape, and sensitivity to confidently detect and quantify impurities. The use of a PDA detector for peak purity assessment and the strict implementation of system suitability tests create a robust, trustworthy, and self-validating analytical system. This approach ensures that the data generated is not only accurate but also defensible, meeting the high standards required by the pharmaceutical industry.

References

  • Pandey, P. K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Vertex AI Search.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • LCGC Staff. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Jain, D., et al. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Pérez-Mayán, L., et al. (2018). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Schellinger, A. P. (2016). Peak Purity Algorithms using Diode Array Detectors.
  • Shimadzu Corporation. (2013). Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector.
  • SCION Instruments. Diode Array Detector HPLC | DAD.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • University College London. HPLC solvents and mobile phase additives.
  • Regalado, E. L. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • Choudhary, A. System Suitability in HPLC Analysis. Pharmaguideline.
  • Dolan, J. Why Acid?.
  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Malviya, R., et al. (2023).
  • Pharma Knowledge. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • United States Pharmacopeia.
  • Biotage. (2023).
  • Gowrisankar, D., et al. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Publishing Group.
  • Ahmed, A. (2025). Mastering Small Molecule Reversed-Phase Method Development. YouTube.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Haddad, P., et al.

Sources

The Cutting Edge of Enzyme Inhibition: A Comparative Efficacy Analysis of N-Benzyl-4-bromobenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Discovery and Development Community

In the intricate landscape of enzyme inhibition, the benzenesulfonamide scaffold stands as a cornerstone for the rational design of potent and selective therapeutic agents. This guide provides a detailed comparative analysis of N-Benzyl-4-bromobenzenesulfonamide analogs, a class of compounds demonstrating significant inhibitory potential against key enzymatic targets implicated in a range of pathologies. As Senior Application Scientists, our goal is to dissect the structure-activity relationships (SAR) that govern their efficacy, offering a robust, data-driven resource for researchers navigating the complexities of modern drug discovery.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

Benzenesulfonamide derivatives are a well-established class of enzyme inhibitors, primarily recognized for their potent inhibition of carbonic anhydrases (CAs).[1] The foundational structure, characterized by a sulfonamide group (-SO2NH2) attached to a benzene ring, is crucial for coordinating with the zinc ion in the active site of these metalloenzymes.[1] However, the therapeutic utility of this scaffold extends beyond carbonic anhydrase inhibition, with derivatives showing significant activity against other critical enzymes such as acetylcholinesterase (AChE) and α-glucosidase.[2]

The this compound core represents a "privileged structure" in medicinal chemistry. The N-benzyl group can engage in additional hydrophobic and π-π stacking interactions within an enzyme's active site, while the 4-bromo substituent enhances lipophilicity, potentially improving membrane permeability and cellular uptake.[1] This guide will delve into the comparative efficacy of analogs of this core structure, providing a clear understanding of how subtle molecular modifications can dramatically influence inhibitory potency and selectivity.

Comparative Efficacy of N-Substituted-4-bromobenzenesulfonamide Analogs

Table 1: Comparative Inhibitory Activity (IC50) of N-Substituted-(4-ethoxyphenyl)-4-bromobenzenesulfonamide Derivatives [2]

Compound IDSubstitution on Sulfonamide NitrogenIC50 (µM) vs. AChEIC50 (µM) vs. α-Glucosidase
5g n-heptyl92.13 ± 0.15-
5h n-octyl98.72 ± 0.1257.38 ± 0.19
5j benzyl92.52 ± 0.16123.36 ± 0.19
5i o-chlorobenzyl52.63 ± 0.14124.74 ± 0.18
5n p-chlorobenzyl82.75 ± 0.16142.52 ± 0.18
Acarbose --(Standard)
Donepezil -(Standard)-

Note: A lower IC50 value indicates greater inhibitory potency. Data is presented as mean ± standard deviation.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 allows for a detailed examination of the structure-activity relationships governing the inhibitory potency of these N-substituted-4-bromobenzenesulfonamide analogs.

Acetylcholinesterase (AChE) Inhibition

For AChE inhibition, a clear trend emerges related to the nature of the N-substituent. The introduction of a benzyl group (5j) results in an IC50 value of 92.52 ± 0.16 µM.[2] Interestingly, the addition of a chlorine atom to the benzyl ring has a position-dependent effect. An ortho-chloro substitution (5i) significantly enhances the inhibitory activity, yielding the most potent compound in this series with an IC50 of 52.63 ± 0.14 µM.[2] Conversely, a para-chloro substitution (5n) results in a slightly less potent inhibitor (IC50 = 82.75 ± 0.16 µM) compared to the ortho-substituted analog, but still more potent than the unsubstituted benzyl derivative.[2] This suggests that steric and electronic factors at the ortho position of the benzyl ring are crucial for optimal interaction with the AChE active site.

The length of the alkyl chain on the nitrogen also influences activity. The n-heptyl (5g) and n-octyl (5h) derivatives show comparable potency to the benzyl analog, indicating that increased lipophilicity in this region can be beneficial for AChE inhibition.[2]

α-Glucosidase Inhibition

In the case of α-glucosidase inhibition, the trends are different. The n-octyl derivative (5h) is the most potent inhibitor with an IC50 of 57.38 ± 0.19 µM, suggesting that a longer, flexible lipophilic chain is highly favorable for binding to the active site of this enzyme.[2] The benzyl-substituted analogs (5j, 5i, and 5n) are all less potent than the n-octyl derivative, with IC50 values ranging from 123.36 to 142.52 µM.[2] This indicates that the bulky, rigid benzyl group may not be as well-accommodated in the α-glucosidase active site as a flexible alkyl chain.

cluster_0 This compound Scaffold cluster_1 Analog Variations (R-group) Scaffold R-N(H)-SO2-C6H4-Br Benzyl Benzyl Scaffold->Benzyl Base Analog n-octyl n-octyl Scaffold->n-octyl Alkyl chain variation o-chlorobenzyl ortho-chlorobenzyl Benzyl->o-chlorobenzyl Ortho substitution p-chlorobenzyl para-chlorobenzyl Benzyl->p-chlorobenzyl Para substitution

Caption: General structure of the N-substituted-4-bromobenzenesulfonamide scaffold and key analog variations.

The Bigger Picture: Mechanism of Action and Therapeutic Potential

The inhibitory activity of these compounds against multiple enzymes highlights their potential for polypharmacology, which can be advantageous in treating complex diseases.

  • Carbonic Anhydrase Inhibition: By binding to the zinc ion in the active site, benzenesulfonamides interfere with the enzyme's ability to catalyze the reversible hydration of carbon dioxide. This mechanism is the basis for their use as diuretics, anti-glaucoma agents, and anti-epileptics.[3][4] Certain isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors, making them attractive targets for anticancer therapies.[4]

  • Acetylcholinesterase Inhibition: Inhibition of AChE in the synaptic cleft increases the concentration and duration of action of the neurotransmitter acetylcholine. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[5]

  • α-Glucosidase Inhibition: By inhibiting α-glucosidase in the small intestine, these compounds can delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia. This makes them promising candidates for the management of type 2 diabetes.[2][6]

cluster_0 Therapeutic Pathways CA Carbonic Anhydrase Glaucoma,\nEpilepsy, Cancer Glaucoma, Epilepsy, Cancer CA->Glaucoma,\nEpilepsy, Cancer AChE Acetylcholinesterase Alzheimer's Disease Alzheimer's Disease AChE->Alzheimer's Disease aGlucosidase α-Glucosidase Type 2 Diabetes Type 2 Diabetes aGlucosidase->Type 2 Diabetes Inhibitor This compound Analog Inhibitor->CA Inhibition Inhibitor->AChE Inhibition Inhibitor->aGlucosidase Inhibition

Caption: Potential therapeutic applications of this compound analogs through multi-target enzyme inhibition.

Experimental Protocols for Enzyme Inhibition Assays

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are standardized, step-by-step methodologies for assessing the inhibitory activity of this compound analogs against the key enzyme targets discussed.

Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay spectrophotometrically measures the ability of a compound to inhibit the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials:

  • Human or bovine carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a positive control (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA in cold Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare stock solutions of test compounds and Acetazolamide in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 158 µL of Tris-HCl buffer to each well.

    • Add 2 µL of the test compound dilution (or DMSO for the control).

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Plate Setup (Buffer, Inhibitor, Enzyme) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (15 min, RT) Assay_Setup->Pre_incubation Reaction_Initiation Add Substrate (p-NPA) Pre_incubation->Reaction_Initiation Kinetic_Read Kinetic Measurement (Absorbance at 405 nm) Reaction_Initiation->Kinetic_Read Data_Analysis Data Analysis (% Inhibition, IC50) Kinetic_Read->Data_Analysis End End Data_Analysis->End

Sources

A Researcher's Guide to Characterizing the Cellular Selectivity of N-Benzyl-4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity Profiling

In the landscape of drug discovery and chemical biology, the utility of a small molecule inhibitor is defined not only by its potency against its intended target but also by its selectivity across the broader proteome. Off-target effects can lead to misinterpretation of experimental results and are a significant cause of clinical trial failures due to unforeseen toxicities.[1][2] N-Benzyl-4-bromobenzenesulfonamide is a synthetic organic compound featuring a sulfonamide core, a pharmacophore present in numerous biologically active molecules.[3][4] While its specific biological targets are not extensively characterized in public literature, its structural motifs suggest potential interactions with a variety of enzymes, particularly protein kinases, which are common targets for such scaffolds.[5][6]

This guide provides a comprehensive framework for characterizing the cellular cross-reactivity of this compound. For the purpose of this illustrative guide, we will hypothesize that its intended primary target is p38α mitogen-activated protein kinase (MAPK14) , a key regulator of cellular responses to inflammatory cytokines and stress. We will compare its performance against two well-characterized kinase inhibitors: SB203580 , a highly selective p38α inhibitor, and Dasatinib , a multi-kinase inhibitor clinically used in cancer therapy.[7] This guide is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols for a thorough investigation of inhibitor selectivity.

The Strategic Workflow: A Multi-Pronged Approach to Defining Selectivity

A robust assessment of inhibitor selectivity cannot rely on a single assay. It requires a tiered approach, moving from broad, high-throughput screening to more focused, cell-based functional assays. Our proposed workflow is designed to build a comprehensive selectivity profile by integrating biochemical and cellular data.

G a Primary Target Assay (p38α Kinase Activity) b Broad Kinome Screen (e.g., KINOMEscan®) a->b c On-Target Validation (p-MK2 Cellular Assay) b->c d Off-Target Validation (e.g., p-SRC Cellular Assay) b->d Prioritize Off-Targets e General Cytotoxicity (MTT & LDH Assays) e->a Define Therapeutic Window e->c Define Therapeutic Window

Caption: Experimental workflow for selectivity profiling.

This workflow begins with determining the compound's potency at its primary target, followed by a wide-net screen to identify potential off-targets. Hits from the screen are then validated in functional cellular assays, and the compound's overall effect on cell health is assessed to distinguish targeted inhibition from general toxicity.

Comparative Analysis: Hypothetical Performance Data

To illustrate the desired outcomes of this workflow, the following tables present hypothetical data for this compound and our comparator compounds.

Table 1: Biochemical Kinase Inhibition Profile

Compound Primary Target IC₅₀ (p38α, nM) Key Off-Target IC₅₀ (SRC, nM) Key Off-Target IC₅₀ (VEGFR2, nM)
This compound 85 >10,000 1,200
SB203580 (Selective Control) 50 >10,000 >10,000

| Dasatinib (Multi-Kinase Control) | 350 | 0.8 | 15 |

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data is hypothetical.

Table 2: Cellular Assay Profile

Compound Cellular p38α IC₅₀ (p-MK2, nM) Cellular SRC IC₅₀ (p-SRC, nM) Cytotoxicity CC₅₀ (HeLa cells, µM)
This compound 250 >20,000 45
SB203580 (Selective Control) 180 >20,000 >100

| Dasatinib (Multi-Kinase Control) | 950 | 5 | 12 |

Cellular IC₅₀ values represent the concentration for 50% inhibition of substrate phosphorylation. CC₅₀ is the concentration for 50% reduction in cell viability. Data is hypothetical.

From this hypothetical data, we would conclude that this compound is a potent inhibitor of p38α with moderate off-target activity against VEGFR2 at the biochemical level. Importantly, in a cellular context, it demonstrates good selectivity for p38α over SRC and possesses a reasonable therapeutic window, being significantly less cytotoxic than the multi-kinase inhibitor Dasatinib.

Signaling Pathway Context

Understanding the signaling context is crucial for interpreting cross-reactivity data. Inhibition of an off-target kinase may have significant biological consequences depending on its role in cellular signaling.

G cluster_p38 Intended Pathway cluster_src Potential Off-Target Pathway Stress Stress / Cytokines p38 p38α Stress->p38 MK2 MK2 p38->MK2 Response1 Inflammatory Response MK2->Response1 GF Growth Factors SRC SRC GF->SRC STAT3 STAT3 SRC->STAT3 Response2 Proliferation / Survival STAT3->Response2 Inhibitor This compound Inhibitor->p38 On-Target Inhibitor->SRC Off-Target (eval.)

Caption: On-target vs. potential off-target pathways.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key assays described in our workflow.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[8]

  • Cell Plating: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[9]

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the CC₅₀ value.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][12]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to set up three control groups: (1) Vehicle control (spontaneous LDH release), (2) No-cell control (medium background), and (3) Maximum LDH release control (add lysis buffer or 1% Triton X-100 to untreated cells 45 minutes before the end of incubation).[13]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24-48 hours) at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a commercial kit). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[11] Measure the absorbance at 490 nm.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cytotoxicity for each sample using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Protocol 3: Cellular Phospho-Protein (On-Target) Assay

This protocol describes a method to quantify the inhibition of p38α in cells by measuring the phosphorylation of its direct downstream substrate, MK2. This can be performed using various technologies like TR-FRET, AlphaLISA, or Western Blotting.[15][16]

  • Cell Culture and Starvation: Plate a suitable cell line (e.g., HEK293) in a 96-well plate. Once confluent, serum-starve the cells for 4-6 hours to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Treat the cells with serial dilutions of this compound or control inhibitors for 1-2 hours.

  • Pathway Stimulation: Stimulate the p38α pathway by adding a known activator, such as Anisomycin (10 µg/mL) or UV radiation, for 15-30 minutes.

  • Cell Lysis: Aspirate the medium and add 50 µL of lysis buffer containing protease and phosphatase inhibitors to each well. Incubate on ice for 10 minutes.

  • Detection (TR-FRET Example):

    • Transfer 20 µL of lysate to a new 384-well assay plate.

    • Add 20 µL of a detection antibody mix containing a Europium-labeled anti-total MK2 antibody and an Alexa Fluor 647-labeled anti-phospho-MK2 (Thr334) antibody.

    • Incubate for 2 hours at room temperature.

    • Read the plate on a TR-FRET-compatible reader, measuring emission at both 615 nm (donor) and 665 nm (acceptor).[15]

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against inhibitor concentration to determine the cellular IC₅₀.

Conclusion and Future Directions

The systematic application of biochemical and cellular assays is indispensable for the robust characterization of any small molecule inhibitor. The hypothetical data presented for this compound illustrates a compound with a promising selectivity profile, warranting further investigation. By following the structured workflow and detailed protocols outlined in this guide, researchers can generate high-quality, reproducible data to make informed decisions about the potential utility and liabilities of their compounds. This rigorous, self-validating approach ensures scientific integrity and provides a solid foundation for advancing promising molecules in the drug discovery pipeline.

References

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. & Wallert, M. MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Gautam, A., et al. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]

  • protocols.io. LDH cytotoxicity assay. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • National Center for Biotechnology Information. Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by... [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • ACS Publications. Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. [Link]

  • Science. Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. [Link]

  • National Center for Biotechnology Information. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]

  • PubMed. Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide. [Link]

  • PubMed. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. [Link]

  • Oxford Academic. Encountering unpredicted off-target effects of pharmacological inhibitors. [Link]

  • CP Lab Safety. N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • PubChem. N-benzyl-4-sulfamoylbenzamide. [Link]

  • National Center for Biotechnology Information. 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. [Link]

  • PubChem. N-Benzyl-N-phenyl-4-bromobenzamide. [Link]

  • National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • National Center for Biotechnology Information. Selectivity and therapeutic inhibition of kinases: to be or not to be? [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • National Center for Biotechnology Information. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]

Sources

A Senior Application Scientist's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of N-Benzyl-4-bromobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, none more critical than the translation of promising in vitro results into tangible in vivo efficacy. This guide provides an in-depth comparison of the methodologies used to evaluate N-Benzyl-4-bromobenzenesulfonamide derivatives, a class of compounds built upon the versatile sulfonamide scaffold, known for a wide spectrum of biological activities including antimicrobial and anticancer properties.[1][2][3][4] Due to the limited direct comparative data on this specific chemical series, we will extrapolate from structurally related compounds and established principles of drug discovery to illuminate the path from cell culture to preclinical models.

The core structure, this compound, combines the biologically active sulfonamide group with a brominated aromatic ring and a flexible benzyl moiety. This combination offers a rich scaffold for medicinal chemistry exploration, with potential interactions at various biological targets.[5][6] Understanding the nuances between a compound's performance in a petri dish versus a living organism is paramount for advancing such candidates.[7][8][9]

The Fundamental Disparity: In Vitro vs. In Vivo Environments

The primary challenge in drug development is that a simplified, controlled in vitro system often fails to replicate the multifaceted environment of a living organism.[7][10][11] In vitro assays offer speed, cost-effectiveness, and high-throughput capabilities for initial screening, making them indispensable for identifying active compounds from large libraries.[12][13] However, they exist in a biological vacuum.

In vivo studies, conversely, introduce the complexities of a whole biological system.[8] These include:

  • Pharmacokinetics (PK): The journey of Absorption, Distribution, Metabolism, and Excretion (ADME) that a compound undertakes.[14][15][16] A potent enzyme inhibitor in vitro may be rapidly metabolized by the liver or fail to reach its target tissue in vivo.[17]

  • The Tumor Microenvironment (TME): In oncology, cancer cells in vivo exist within a complex ecosystem of stromal cells, immune cells, and extracellular matrix, which can significantly influence drug response.[8][18]

  • Systemic Toxicity: A compound may effectively kill cancer cells in a dish but exhibit unacceptable toxicity to vital organs in an animal model.

This guide will navigate these complexities, providing a framework for designing and interpreting experiments that bridge this critical gap.

Phase 1: In Vitro Characterization - Identifying a Biological Signal

The initial step is to determine if a derivative possesses any biological activity and to quantify its potency. Based on the broad activities of sulfonamides, potential therapeutic areas include oncology and microbiology.[2][19][20]

Anticancer Activity Screening

A standard approach involves screening against a panel of cancer cell lines to identify cytotoxic or cytostatic effects.[21][22]

Common Assays:

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): These assays measure the number of viable cells after a set incubation period (typically 24-72 hours) with the test compound.[12][13] The result is expressed as an IC50 (half-maximal inhibitory concentration), the concentration of the drug that reduces cell viability by 50%.

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized (e.g., kinases, dihydrofolate reductase[1]), direct enzymatic assays can be performed to determine the compound's inhibitory constant (Ki) or IC50 against the isolated enzyme.

Data Presentation: Hypothetical In Vitro Anticancer Activity

Below is a table of hypothetical data for a series of this compound derivatives, illustrating the type of comparative data generated.

Compound IDR-Group ModificationMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
NBBS-001 (Parent) H8.512.110.3
NBBS-002 4-Fluoro on Benzyl2.13.52.9
NBBS-003 4-Methoxy on Benzyl> 50> 50> 50
NBBS-004 3-Chloro on Benzyl0.91.20.8

Causality Insight: The hypothetical data suggests that small, electron-withdrawing groups on the benzyl ring (like fluoro and chloro in NBBS-002 and NBBS-004) enhance cytotoxic potency. In contrast, an electron-donating group like methoxy (NBBS-003) abrogates activity, guiding the next round of synthesis.

Antimicrobial Activity Screening

For antimicrobial potential, the key metric is the Minimum Inhibitory Concentration (MIC).[23]

Common Assay:

  • Broth Microdilution: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]

Data Presentation: Hypothetical In Vitro Antimicrobial Activity

Compound IDR-Group ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
NBBS-001 (Parent) H64128> 128
NBBS-002 4-Fluoro on Benzyl3264128
NBBS-003 4-Methoxy on Benzyl> 128> 128> 128
NBBS-004 3-Chloro on Benzyl163264

Causality Insight: Similar to the anticancer data, the structure-activity relationship (SAR) here suggests that lipophilicity and electronic effects play a key role in antimicrobial activity. NBBS-004 emerges as the most promising candidate from the initial in vitro screens.

Workflow from In Vitro Discovery to In Vivo Validation

The logical progression from initial screening to preclinical testing is a critical, multi-step process designed to de-risk the significant investment of time and resources required for animal studies.

Caption: Workflow from initial in vitro screening to in vivo preclinical validation.

Phase 2: In Vivo Evaluation - Assessing Performance in a Biological System

Based on our hypothetical in vitro data, NBBS-004 is the most promising candidate. The next crucial step is to assess its behavior in an animal model.[25][26]

Pharmacokinetic (PK) Studies

Before testing for efficacy, it's essential to understand if the drug can achieve and maintain therapeutic concentrations in the bloodstream and target tissues.[17] A single dose of NBBS-004 would be administered to a cohort of mice (e.g., via oral gavage or intravenous injection), and blood samples would be collected at various time points.

Key Parameters Measured:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • t1/2 (Half-life): Time for the plasma concentration to decrease by half.[15]

  • AUC (Area Under the Curve): Total drug exposure over time.[27]

  • Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.

Data Presentation: Hypothetical Pharmacokinetic Profile of NBBS-004

ParameterValue (Oral Dosing, 10 mg/kg)
Cmax1.5 µM
Tmax2 hours
t1/24.5 hours
AUC8.5 µM*h
%F35%

Causality Insight: The Cmax of 1.5 µM is just above the in vitro IC50 for HCT116 cells (0.8 µM). This suggests that the dose might be on the borderline of therapeutic relevance. The moderate bioavailability and half-life indicate that the compound is absorbed but also cleared relatively quickly. This information is critical for designing the dosing regimen for the efficacy study.

In Vivo Efficacy - The Xenograft Model

The most common preclinical model for cancer is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[28][29][30]

  • Model: HCT116 cells are injected subcutaneously into nude mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into a vehicle control group and a treatment group (e.g., NBBS-004 dosed daily at 20 mg/kg).

  • Endpoint: Tumor volume is measured regularly. The primary endpoint is Tumor Growth Inhibition (TGI).

Data Presentation: Hypothetical In Vivo Efficacy of NBBS-004

Treatment GroupDosing RegimenMean Tumor Volume (Day 21)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle ControlDaily, Oral1550 mm³0%+5%
NBBS-004 20 mg/kg, Oral930 mm³40%-2%

Causality Insight: NBBS-004 demonstrated a modest 40% TGI. This result, while positive, is not as robust as might be expected from its sub-micromolar in vitro potency. This discrepancy is the central challenge of IVIVC (In Vitro-In Vivo Correlation).[31] Possible reasons include:

  • Suboptimal PK/PD: The drug exposure at the tumor site may not be sufficient or sustained enough to induce significant cell death.

  • Metabolic Instability: The compound might be rapidly metabolized into inactive forms.[16]

  • Tumor Microenvironment: Factors within the TME could be conferring resistance.

This result would prompt further studies, such as analyzing drug concentration in the tumor tissue itself or identifying metabolites.

Illustrative Signaling Pathway: A Potential Target

Many sulfonamide-based anticancer agents function by inhibiting key signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation NBBS NBBS Derivative (Hypothetical Target) NBBS->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by an NBBS derivative.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Protocol 2: Xenograft Tumor Model Efficacy Study
  • Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use 6-8 week old female athymic nude mice.[28]

  • Cell Implantation: Harvest HCT116 cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing: Prepare the formulation of NBBS-004 (e.g., in 0.5% carboxymethylcellulose). Administer the compound daily via oral gavage at the predetermined dose (e.g., 20 mg/kg). The control group receives the vehicle only. Monitor body weight as a measure of general toxicity.

  • Study Termination: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) using the formula: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Conclusion

The evaluation of this compound derivatives provides a classic illustration of the drug discovery paradigm. While potent in vitro activity is an essential starting point, it is not a guarantee of in vivo success. A thorough understanding of a compound's pharmacokinetic properties and its performance in a complex biological system are the true determinants of its therapeutic potential. The discrepancy between potent in vitro data (sub-micromolar IC50) and modest in vivo efficacy (40% TGI) for our hypothetical lead compound, NBBS-004, underscores the importance of this integrated approach. By systematically bridging the gap between in vitro and in vivo studies, researchers can make more informed decisions, optimize lead candidates, and increase the probability of translating a promising molecule into a successful therapeutic.

References

  • J Appl Toxicol. 2019 Jan;39(1):38-71. In vitro assays and techniques utilized in anticancer drug discovery.
  • The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
  • Animal models and therapeutic molecular targets of cancer: utility and limit
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. IJRPR.
  • N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities. Benchchem.
  • In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. PubMed.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Biology Medicine.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic.
  • Sulfonamides. MSD Manual Professional Edition.
  • Video: Mouse Models of Cancer Study. JoVE.
  • Design, synthesis, and biological evaluation of novel N 4 -substituted sulfonamides: acetamides derivatives as dihydrofol
  • Pharmacokinetics of Sulfonamides in Man. Karger.
  • Clinical Pharmacokinetics of Sulfonamides. SpringerLink.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • In vitro to in vivo translation.
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics d
  • An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Benchchem.
  • Synthesis, characterization, and biological activity study of N-substituted sulfonamide maleimides substituted with Heterocycles.
  • In Vitro vs. In Vivo Correlation: A Comparative Guide for Taxane Compounds. Benchchem.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathem
  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. NIH.
  • Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • How does in vitro testing compare with in vivo testing?. Certis Oncology Solutions.
  • In Vitro vs. In Vivo Preclinical Drug Testing. TD2 Oncology.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.
  • Antimicrobial sulfonamide drugs.
  • Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles.
  • Biological activities of sulfonamides.
  • Synthesis and Biological Activity of New Sulfonamide Deriv
  • Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities of. Benchchem.
  • N-Benzyl-4-chlorobenzenesulfonamide | CAS 10504-90-2. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYLrcKdnIWKJVCab5uH_qAtsEg4tlMsZmlQCLJOOoCtFSRhCT3D74ub0f6eRYVvnv9eOfYjoppu0jX0jfdFDtEAYNUd53s61hnHnf7gL610o5TkiG8_HRmr4zhCBbeJkveB_tG]([Link]

Sources

A Comparative Guide to Structural Elucidation: Confirming N-Benzyl-4-bromobenzenesulfonamide with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. Every aspect of a compound's function—from its biological activity to its material properties—is dictated by the precise spatial arrangement of its atoms. N-Benzyl-4-bromobenzenesulfonamide, a scaffold of interest in medicinal chemistry, serves as an ideal case study for exploring the gold standard of structural confirmation: single-crystal X-ray crystallography.

This guide provides an in-depth comparison of X-ray crystallography with other common spectroscopic techniques. We move beyond simple protocols to explain the causality behind experimental choices, offering researchers and drug development professionals a robust framework for structural validation. Our approach is grounded in the principle of creating a self-validating system, where multiple analytical techniques converge to provide an irrefutable structural assignment.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone as the most powerful technique for determining the absolute structure of a crystalline compound.[1][2] Unlike other methods that provide information about connectivity or functional groups, X-ray crystallography yields a precise three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and intermolecular interactions can be determined with unparalleled accuracy.[1][3] This makes it the definitive method for resolving stereochemistry and understanding solid-state packing, which are critical for drug design and polymorphism studies.[2]

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success.

Experimental Workflow for X-ray Crystallography

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Synthesis of This compound purification Recrystallization (Ethanol) synthesis->purification Crude Product crystal_growth Slow Evaporation of Solvent purification->crystal_growth Pure Compound mounting Crystal Mounting crystal_growth->mounting High-Quality Single Crystal data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution Diffraction Pattern refinement Structure Refinement (e.g., OLEX2) structure_solution->refinement Initial Model validation Final Structure Validation (CIF) refinement->validation Refined Model

Caption: The experimental workflow for single-crystal X-ray crystallography.

Step 1: Synthesis of this compound

The synthesis is foundational. A reliable and high-yield reaction is required to produce sufficient material for crystallization and analysis. The most direct route is the nucleophilic substitution of 4-bromobenzenesulfonyl chloride with benzylamine.

Protocol:

  • In a round-bottom flask, dissolve benzylamine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the cooled benzylamine solution with stirring. The slow addition is crucial to control the exothermicity of the reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Wash the reaction mixture with dilute HCl to remove excess benzylamine, followed by a saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from hot ethanol to yield pure this compound as a white crystalline solid.

Step 2: Growing a High-Quality Single Crystal

This is often the most challenging and rate-limiting step in the process.[2] The goal is to encourage molecules to pack in a highly ordered, repeating lattice. This is achieved by bringing a saturated solution to a state of supersaturation very slowly.[2]

Protocol (Slow Evaporation):

  • Dissolve a small amount of the purified this compound in a suitable solvent (e.g., ethanol or ethyl acetate) in a clean vial. Use just enough solvent to fully dissolve the compound with gentle warming.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes. The objective is to allow the solvent to evaporate over several days to weeks.

  • Place the vial in a vibration-free location at a constant temperature. Vibrations or temperature fluctuations can disrupt crystal growth, leading to the formation of polycrystalline powder instead of a single crystal.

  • Monitor the vial for the formation of small, well-defined crystals with sharp edges and smooth faces.

Step 3: Data Collection and Structure Refinement

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer.[4]

Methodology:

  • Data Collection: The crystal is cooled to a low temperature (e.g., 173 K or -100°C) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[4] The crystal is then rotated in the X-ray beam, and thousands of diffraction spots are collected on a detector.

  • Structure Solution: Specialized software (e.g., SHELXT) is used to process the diffraction data.[4] The software calculates the unit cell dimensions and space group and uses the intensities of the diffraction spots to generate an initial electron density map, revealing the positions of the heavier atoms (like Bromine and Sulfur).

  • Structure Refinement: The initial model is then refined using a program like OLEX2.[4] Lighter atoms (Carbon, Nitrogen, Oxygen) are located, and all atomic positions and thermal parameters are adjusted to best fit the experimental data. The final quality of the structure is assessed by the R-factor (R1), which should typically be below 5% for a well-refined small molecule structure.

Result: The Unambiguous Structure

The final output is a Crystallographic Information File (CIF), which contains the definitive atomic coordinates, bond lengths, and bond angles.

Crystallographic Parameter Typical Value for a Sulfonamide Structure Significance
Chemical FormulaC₁₃H₁₂BrNO₂SConfirms elemental composition.
Molecular Weight326.21 g/mol Consistent with the proposed structure.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.[5]
Space Groupe.g., P2₁/c or C2/cDefines the symmetry elements within the crystal.[5]
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The dimensions of the repeating lattice box.
Final R1 value< 0.05A low value indicates a good fit between the model and experimental data.
Bond Length (S=O)~1.43 ÅConfirms the double bond character.[4]
Bond Length (S-N)~1.63 ÅConfirms the single bond character.

Comparative Analysis: Alternative & Complementary Techniques

While X-ray crystallography is definitive, it is not always feasible if a suitable crystal cannot be grown.[6] Furthermore, a comprehensive analysis relies on complementary techniques that probe the molecule's structure under different conditions (e.g., in solution).[7][8]

Analytical Techniques Comparison main {this compound | Structural Confirmation} xray X-ray Crystallography Provides 3D atomic coordinates Determines absolute configuration Reveals solid-state packing main->xray Definitive 3D Structure nmr NMR Spectroscopy Defines C-H framework & connectivity Confirms structure in solution Differentiates isomers main->nmr Solution-State Structure ms Mass Spectrometry Determines molecular weight Provides elemental composition (HRMS) Shows characteristic Br isotope pattern main->ms Molecular Weight & Formula ir IR Spectroscopy Identifies key functional groups Confirms presence of S=O, N-H bonds Fast and non-destructive main->ir Functional Group Analysis

Caption: Relationship between analytical techniques for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of an organic compound in solution.[8] It provides detailed information about the carbon-hydrogen framework.[7]

  • Information Provided:

    • ¹H NMR: Shows the number of different types of protons, their chemical environment, and which protons are adjacent to one another (connectivity). For our target molecule, we would expect distinct signals for the aromatic protons on both rings, the CH₂ group, and the N-H proton.

    • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • Strengths: Unparalleled for determining connectivity and stereochemistry in solution.[8] It can readily distinguish between isomers.[9]

  • Limitations vs. X-ray: Provides an average structure in solution, not the precise solid-state conformation. It gives no information about intermolecular packing.

Technique Expected Data for this compound
¹H NMR Aromatic protons (δ ~7.2-7.8 ppm), N-H proton (variable, broad singlet), Benzyl CH₂ (δ ~4.3 ppm, singlet).
¹³C NMR Multiple signals in the aromatic region (δ ~127-140 ppm), Benzyl CH₂ carbon (δ ~48-50 ppm).[4]
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer clues about the structure through fragmentation patterns.[10][11]

  • Information Provided: High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. A key feature for this compound would be the characteristic isotopic pattern of bromine: two peaks of nearly equal intensity for the molecular ion (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[12]

  • Strengths: Extremely high sensitivity, requiring very little sample.[8] It provides a direct readout of the molecular weight, which is a crucial piece of data for validation.

  • Limitations vs. X-ray: Cannot distinguish between structural isomers or stereoisomers. It provides no information on 3D conformation or atomic connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the presence or absence of specific functional groups in a molecule.[11]

  • Information Provided: It works by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of different bonds. For our target molecule, we would expect to see characteristic absorption bands for:

    • N-H stretch: ~3250 cm⁻¹

    • C-H stretches (aromatic & aliphatic): ~3100-3000 cm⁻¹ and ~2900 cm⁻¹

    • S=O stretches (asymmetric & symmetric): ~1350 cm⁻¹ and ~1160 cm⁻¹

  • Strengths: Fast, non-destructive, and requires minimal sample preparation.[8] It is excellent for quickly confirming that the key sulfonamide functional group has been successfully installed.

  • Limitations vs. X-ray: Provides very limited information about the overall molecular skeleton and no information about connectivity or 3D structure.[8]

Conclusion: A Synergy of Methods for Self-Validating Results

While single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof, a multi-faceted analytical approach is the cornerstone of rigorous scientific research. The combined application of NMR, MS, and IR creates a self-validating system.[13] Mass spectrometry confirms the molecular weight and elemental formula predicted by the crystal structure. IR spectroscopy verifies the presence of the key functional groups observed in the 3D model. Finally, NMR spectroscopy confirms that the structure determined in the solid state is maintained in solution.

For researchers and drug development professionals, relying on this synergistic approach ensures the highest level of confidence in a molecule's identity. This confidence is the essential foundation upon which all further biological testing, optimization, and development is built.

References

  • Online Organic Chemistry Tutor. (n.d.). Structure Elucidation. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

  • NPTEL. (2025). Structural Elucidation of Organic Systems by Spectroscopic Methods. Retrieved from [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology. John Wiley & Sons, Inc. Retrieved from [Link]

  • Harris, K. D. M., & Cheung, E. Y. (2004). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • Clark, D. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]

  • Art of Smart. (n.d.). Solving Structures of Simple Organic Compounds using MS, IR and NMR. Retrieved from [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

  • Turski, M., et al. (2018). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1535–1538. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Benzyl-4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. N-Benzyl-4-bromobenzenesulfonamide, a key building block in the development of protein degraders, is one such compound that requires meticulous handling from procurement to disposal[1]. Adherence to proper disposal protocols is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step methodology for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While a comprehensive Safety Data Sheet (SDS) with complete disposal information for this compound is not consistently available, data from structurally similar compounds, such as N-Benzyl-p-toluenesulfonamide and 4-Bromobenzenesulfonamide, indicate that this class of chemicals should be handled as hazardous[2][3].

Key Hazard Considerations:

  • Irritant: Assumed to be a skin and eye irritant based on analogous compounds[2].

  • Environmental Hazard: Sulfonamides can exhibit ecotoxicity, posing a risk to aquatic organisms if released into the environment[4][5].

  • Hazardous Decomposition Products: Thermal decomposition is likely to produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide[3].

Given these characteristics, this compound must be treated as hazardous waste . It is crucial to prevent its entry into the sewer system or the environment[6].

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling this compound for disposal. The following should be considered the minimum requirement:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from splashes or fine dust particles of the compound.
Lab Coat A standard laboratory coat.To protect clothing and skin from accidental contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of the compound, especially if it is in a powdered form. Use in a well-ventilated area, such as a chemical fume hood, is the primary engineering control to minimize this risk.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Procedure for Small Spills:

  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Ensure Proper Ventilation: Work within a chemical fume hood if possible.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label the Waste: Clearly label the waste container with "Hazardous Waste" and the chemical name.

Disposal Workflow

The disposal of this compound should follow a systematic process, ensuring compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA)[7].

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Step 1: Container Selection

  • Choose a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

  • Ensure the container is clean, dry, and in good condition to prevent leaks or reactions.

Step 2: Waste Segregation

  • Crucially, do not mix this compound with other waste streams unless you have confirmed their compatibility. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.

  • This compound is incompatible with strong oxidizing agents[2].

Step 3: Waste Collection

  • Carefully transfer the waste this compound into the designated container. If it is a solid, use a dedicated scoop or spatula. For solutions, use a funnel to avoid spills.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 4: Labeling

  • Proper labeling is a critical EPA requirement[8]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Irritant").

Step 5: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be:

    • At or near the point of generation.

    • Under the control of laboratory personnel.

    • Away from ignition sources and incompatible chemicals.

    • In secondary containment to catch any potential leaks.

Step 6: Final Disposal

  • Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • The final disposal must be handled by a licensed and reputable hazardous waste disposal company.

  • This vendor will have the expertise to transport and dispose of the chemical in accordance with all regulations, likely through high-temperature incineration at an approved facility[2]. This method is preferred as it is designed to destroy the organic molecule and scrub the resulting hazardous gases like hydrogen bromide.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a multi-step process that demands careful planning and execution. By following this guide, researchers and laboratory personnel can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the final disposal of your chemical waste.

References

  • Li, Y., et al. (2022). A review on the ecotoxicological effect of sulphonamides on aquatic organisms. PMC - NIH. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N-Benzyl 4-bromobenzenesulfonamide, min 98%, 25 grams. Retrieved from [Link]

  • Conde-Cid, M., et al. (2020). Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks. Processes, 8(11), 1479. Retrieved from [Link]

  • Hossain, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1224, 129124.
  • Gomez-Jodar, A., et al. (2016). What Do We Know About the Chronic and Mixture Toxicity of the Residues of Sulfonamides in the Environment? Semantic Scholar.
  • ResearchGate. (n.d.). Occurrence, ecotoxicological risks of sulfonamides and their acetylated metabolites in the typical wastewater treatment plants and receiving rivers at the Pearl River Delta. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Gavernet, L., et al. (2013). Kinetic study of benzyl sulfamide synthesis by thermolysis of N-(benzyl)-N´-(tert-butoxycarbolyl) sulfamide. European Journal of Chemistry, 4(1), 44-48.
  • Ellison, G. B., et al. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics, 142(4), 044307. Retrieved from [Link]

  • ResearchGate. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. Retrieved from [Link]

  • Ali, M. A., et al. (2018). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). n-Benzyl-4-bromobenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube. Retrieved from [Link]

Sources

Navigating the Unseen: A Guide to Safely Handling N-Benzyl-4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Precautionary Approach

Due to the limited specific data on N-Benzyl-4-bromobenzenesulfonamide, a conservative hazard assessment is warranted. Based on analogous structures, the following potential hazards should be anticipated:

  • Skin and Eye Irritation: Aromatic sulfonamides and brominated compounds can cause irritation upon contact with skin and eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[4]

  • Harmful if Swallowed or Inhaled: Similar compounds exhibit oral and inhalation toxicity.[1][3][4]

  • Environmental Persistence: Brominated organic compounds can be persistent in the environment.[5][6][7][8]

  • Hazardous Combustion Products: In the event of a fire, toxic fumes such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide may be released.[3]

Table 1: Hazard Assessment Based on Structural Analogs

Hazard CategoryPotential EffectsSource of Concern (Structural Moiety)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if ingested, absorbed through the skin, or inhaled.General toxicity of substituted aromatics.
Skin Corrosion/Irritation May cause skin irritation upon direct contact.[1][3]Aromatic sulfonamide, Brominated benzene.
Serious Eye Damage/Irritation May cause serious eye irritation.[1][3]Aromatic sulfonamide, Brominated benzene.
Respiratory Sensitization Potential for respiratory tract irritation.[4]Fine dust/aerosol of an organic compound.
Specific Target Organ Toxicity Unknown for this compound, but caution is advised.Data unavailable.
Environmental Hazards Potential for persistence and bioaccumulation.[5][6][7][8]Brominated aromatic compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following protocol should be considered the minimum standard when handling this compound.

Core PPE Ensemble
  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[9] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned. Disposable gowns made of a non-absorbent material can provide an additional layer of protection.

  • Hand Protection: Due to the brominated aromatic nature of the compound, double gloving is recommended. The inner glove should be a thin nitrile glove, providing dexterity, while the outer glove should be a thicker, chemical-resistant glove. Based on chemical resistance guides for brominated compounds, neoprene or butyl rubber gloves are suitable choices. Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear sandals, perforated shoes, or cloth sneakers in the laboratory.[9]

Respiratory Protection

For routine handling of small quantities in a well-ventilated chemical fume hood, respiratory protection may not be necessary. However, if there is a potential for aerosol generation or if handling larger quantities, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100) is required. All personnel requiring respiratory protection must be fit-tested and trained in its proper use.

Operational Plan: From Handling to Disposal

A systematic workflow is essential for minimizing risk and ensuring a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly. Have all necessary equipment and reagents within the hood to minimize movement in and out.

  • Weighing: If weighing the solid, do so in the fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the chemical fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[10]

  • Spill: For small spills, absorb with an inert, non-combustible material and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is crucial to protect the environment.

  • Waste Collection: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed container for hazardous waste disposal. Do not pour down the drain.

  • Disposal Method: Brominated organic compounds should be disposed of through incineration by a licensed hazardous waste disposal company. This is to prevent their release into the environment where they can persist.[7]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe_selection PPE Selection cluster_operation Operational Phase cluster_disposal Disposal Phase start Start: Handling this compound assess_hazards Assess Hazards (Skin/Eye Irritant, Inhalation Risk) start->assess_hazards core_ppe Core PPE: - Safety Goggles - Lab Coat - Double Gloves (Nitrile inner, Neoprene/Butyl outer) - Closed-toe Shoes assess_hazards->core_ppe respirator_check Aerosol/Dust Potential? core_ppe->respirator_check respirator Add NIOSH-approved Respirator respirator_check->respirator Yes handling Handle in Fume Hood respirator_check->handling No respirator->handling decontamination Decontaminate Surfaces & Equipment handling->decontamination waste_segregation Segregate Solid & Liquid Waste decontamination->waste_segregation disposal Dispose via Licensed Hazardous Waste Incineration waste_segregation->disposal end End of Procedure disposal->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-4-bromobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl-4-bromobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.